molecular formula C19H14ClNO2 B5625832 4-chlorophenyl diphenylcarbamate

4-chlorophenyl diphenylcarbamate

Cat. No.: B5625832
M. Wt: 323.8 g/mol
InChI Key: GDMRLFYGPCKJAX-UHFFFAOYSA-N
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Description

4-Chlorophenyl diphenylcarbamate, registered under CAS Number 50882-28-5, is a carbamate ester compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol . Its structure features a carbamate linker connecting a 4-chlorophenyl group and a phenyl ring, contributing to a topological polar surface area of 38.3 Ų . As a carbamate derivative, this compound is of significant interest in scientific research and development, particularly in the fields of medicinal chemistry and chemical biology. Carbamates are a prominent class of compounds often investigated for their potential biological activities and their utility as key intermediates or building blocks in organic synthesis. Researchers value this compound for exploring structure-activity relationships and developing novel molecular probes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use. Please refer to the product's Safety Datasheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRLFYGPCKJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diaryl Carbamates with a Focus on 4-Chlorophenyl Moieties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial topic of "4-chlorophenyl diphenylcarbamate" presents an ambiguous chemical name. A likely interpretation is 4-chlorophenyl N-(4-chlorophenyl)carbamate (CAS Number: 99514-47-3) . However, a comprehensive search of scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular compound. Therefore, this guide will provide a broader overview of the chemical properties, synthesis, and biological activities of diaryl carbamates, with a particular focus on derivatives containing 4-chlorophenyl groups, while noting the limited availability of data for the specific aforementioned molecule.

Introduction to Diaryl Carbamates

Diaryl carbamates are a class of organic compounds characterized by a carbamate functional group (-NHCOO-) where the nitrogen and the oxygen are attached to aryl (aromatic ring) groups. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in organic synthesis. The presence of halogen substituents, such as chlorine, on the aryl rings can significantly influence the physicochemical properties and biological activity of these molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₉Cl₂NO₂ (for 4-chlorophenyl N-(4-chlorophenyl)carbamate)
Molecular Weight 282.13 g/mol
Appearance Typically white to off-white crystalline solids
Melting Point Not available for the specific compound. Related compounds have a wide range.
Boiling Point Not available
Solubility Generally low in water, soluble in organic solvents like acetone, ethanol, and dichloromethane.
LogP (predicted) ~4-5

Synthesis of Diaryl Carbamates

The synthesis of diaryl carbamates can be achieved through several established chemical routes. A common and versatile method involves the reaction of an aryl isocyanate with a phenol. Another prevalent method is the reaction of an aryl chloroformate with an arylamine.

General Experimental Protocol: Synthesis via Isocyanate and Phenol

This protocol describes a general procedure for the synthesis of a diaryl carbamate.

  • Reactant Preparation: Equimolar amounts of a substituted phenol (e.g., 4-chlorophenol) and a substituted aryl isocyanate (e.g., 4-chlorophenyl isocyanate) are dissolved in a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G reactant1 Aryl Isocyanate reaction Reaction (Stirring, Heat) reactant1->reaction reactant2 Aryl Phenol reactant2->reaction solvent Anhydrous Solvent (e.g., Toluene, THF) solvent->reaction workup Solvent Removal reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Diaryl Carbamate purification->product

Figure 1: Generalized workflow for the synthesis of diaryl carbamates.

Biological Activity and Mechanism of Action

While specific biological data for 4-chlorophenyl N-(4-chlorophenyl)carbamate is lacking, many N-aryl carbamates are known to exhibit biological activity, most notably as cholinesterase inhibitors.[1]

Cholinesterase Inhibition

Carbamates can act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] The carbamate moiety mimics the structure of acetylcholine and binds to the active site of AChE. This leads to the carbamoylation of a serine residue in the enzyme's active site, rendering the enzyme temporarily inactive.[2] The accumulation of acetylcholine in the synaptic cleft results in overstimulation of cholinergic receptors, which can have various physiological effects. This mechanism is the basis for the use of some carbamates as pesticides and in the treatment of certain medical conditions.[1][2]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Inactivated_AChE Carbamoylated AChE (Inactive) Response Increased Cholinergic Response Receptor->Response Carbamate Diaryl Carbamate Carbamate->AChE Inhibition

Figure 2: Signaling pathway of cholinesterase inhibition by carbamates.

Toxicology

The toxicity of carbamates is primarily linked to their cholinesterase-inhibiting activity.[3] The severity of toxic effects depends on the specific compound, dose, and route of exposure.[3]

Toxicological EndpointGeneral Information
Acute Toxicity Symptoms of acute toxicity are related to cholinergic overstimulation and can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, respiratory muscle paralysis can occur.[3]
Chronic Toxicity Long-term exposure to some carbamates has been associated with neurotoxic effects.
Carcinogenicity The carcinogenic potential varies among different carbamates.
Environmental Fate Carbamates are generally less persistent in the environment compared to organochlorine pesticides.

Conclusion

Diaryl carbamates, particularly those with halogenated phenyl rings, represent a class of compounds with potential for diverse applications. While specific data on "this compound" or its likely counterpart, 4-chlorophenyl N-(4-chlorophenyl)carbamate, is scarce, the general understanding of carbamate chemistry and biology provides a foundation for future research. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to explore their potential in drug discovery and other fields. Researchers should prioritize the full characterization of any newly synthesized diaryl carbamates to contribute to the public knowledge base.

References

Uncharted Territory: A Technical Guide to Determining the Solubility of 4-chlorophenyl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel chemical entities is fundamentally reliant on a thorough understanding of their physicochemical properties. Among these, solubility stands as a critical parameter, influencing bioavailability, formulation strategies, and overall therapeutic efficacy. This technical guide addresses the current landscape of solubility data for the compound 4-chlorophenyl diphenylcarbamate. Following a comprehensive search of available scientific literature and databases, it has been determined that specific, quantitative solubility data for this compound is not publicly available.

This document, therefore, serves a dual purpose. Firstly, it transparently communicates the absence of existing data, preventing redundant searches and highlighting a knowledge gap. Secondly, and more importantly, it provides a robust, generalized experimental protocol for the determination of aqueous and non-aqueous solubility, empowering researchers to generate this critical data in their own laboratories. This guide also includes a template for data organization and a visual representation of the experimental workflow to ensure consistency and comparability of results across different research settings.

Quantitative Solubility Data: A Call for Investigation

A diligent search has yielded no specific quantitative solubility data for this compound across various solvents and temperatures. To facilitate future research and data deposition, the following table structure is proposed for the systematic recording of experimentally determined solubility values.

Table 1: Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
e.g., Water25e.g., Shake-Flask
e.g., Ethanol25e.g., HPLC
e.g., DMSO25e.g., UV-Vis
e.g., PBS (pH 7.4)37e.g., Shake-Flask

Experimental Protocol for Equilibrium Solubility Determination

The following protocol is a generalized method adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[1] It is a robust starting point for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (analytical standard)

  • Selected solvents (e.g., water, phosphate buffered saline pH 7.4, ethanol, DMSO)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method like UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The excess solid should be visually apparent.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach equilibrium by sampling at various time points until the concentration of the solute in solution remains constant.[1]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.[1]

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or other appropriate analytical method.

  • Data Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL and mol/L.

    • Perform the experiment in triplicate to ensure the reliability of the results.

Visualizing the Path to Data: Experimental Workflow

To provide a clear visual guide for the experimental process, the following workflow diagram has been generated using Graphviz.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation A Add excess 4-chlorophenyl diphenylcarbamate to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility (mg/mL, mol/L) G->H

Workflow for Experimental Solubility Determination

Signaling Pathways and Biological Context

A comprehensive search for literature and database entries pertaining to the biological activity of this compound did not yield any information on its involvement in specific signaling pathways. As such, the creation of a signaling pathway diagram is not feasible at this time. This represents another key area for future investigation, as understanding the biological targets and mechanisms of action is paramount for any compound with therapeutic potential.

Conclusion

While the current body of public knowledge lacks specific solubility data for this compound, this guide provides the necessary tools for researchers to independently and systematically determine this crucial parameter. The provided experimental protocol, data organization template, and workflow visualization are designed to promote standardized and high-quality data generation. The elucidation of the solubility and biological activity of this compound will be invaluable to the scientific community and will pave the way for its potential applications in drug development and other scientific disciplines.

References

Spectroscopic Analysis of 4-chlorophenyl diphenylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-chlorophenyl diphenylcarbamate, a compound of interest in various chemical and pharmaceutical research fields. The document outlines predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols for acquiring these spectra, and a visual representation of the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following tables present predicted data based on the analysis of structurally analogous compounds, including diphenylamine, 4-chlorophenol, and various carbamates. These predictions serve as a reliable reference for the identification and characterization of the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.20 - 7.50Multiplet10HProtons of the two phenyl groups on the nitrogen atom.
~ 7.35Doublet (d)2HAromatic protons on the 4-chlorophenyl ring ortho to the oxygen atom.
~ 7.10Doublet (d)2HAromatic protons on the 4-chlorophenyl ring meta to the oxygen atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 152-155QuaternaryCarbamate carbonyl carbon (C=O).[1]
~ 148-150QuaternaryCarbon atom of the 4-chlorophenyl ring attached to the oxygen atom.
~ 140-142QuaternaryCarbon atoms of the diphenylamine moiety attached to the nitrogen atom.
~ 130-132TertiaryCarbon atom of the 4-chlorophenyl ring bearing the chlorine atom.
~ 129-130TertiaryOrtho and para carbons of the diphenylamine phenyl rings.[2]
~ 125-127TertiaryMeta carbons of the diphenylamine phenyl rings.[2]
~ 122-124TertiaryCarbon atoms of the 4-chlorophenyl ring ortho to the oxygen atom.
~ 120-122TertiaryCarbon atoms of the 4-chlorophenyl ring meta to the oxygen atom.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 1730 - 1750StrongCarbamateC=O stretching.[3][4]
~ 1590 - 1610Medium-StrongAromatic RingC=C stretching.[5]
~ 1480 - 1500Medium-StrongAromatic RingC=C stretching.[5]
~ 1200 - 1250StrongCarbamateC-O stretching.
~ 1280 - 1350MediumCarbamateC-N stretching.
~ 1080 - 1100StrongAryl-ClC-Cl stretching.
~ 800 - 850StrongAromatic RingC-H out-of-plane bending (para-disubstituted).
~ 690 - 770StrongAromatic RingC-H out-of-plane bending (monosubstituted).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

Materials:

  • This compound sample.

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

  • Pipettes and a vortex mixer.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a spectral width of approximately 240 ppm, and a relaxation delay of 2 seconds.

    • Collect a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ triplet to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Materials:

  • This compound sample.

  • Potassium bromide (KBr), spectroscopy grade (if using the pellet method).

  • Agate mortar and pestle.

  • Spatula.

Procedure using ATR:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Spectrum Acquisition: Acquire the FT-IR spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir FT-IR Analysis cluster_analysis Data Interpretation Sample Solid Sample: This compound Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve ~5-10 mg ATR_Setup ATR-FT-IR Setup Sample->ATR_Setup Small amount NMR_Acquisition ¹H and ¹³C NMR Acquisition Dissolve->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Data NMR Spectra & Data Table NMR_Processing->NMR_Data Interpretation Structural Elucidation and Functional Group Analysis NMR_Data->Interpretation IR_Acquisition Spectrum Acquisition ATR_Setup->IR_Acquisition IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Data FT-IR Spectrum & Data Table IR_Processing->IR_Data IR_Data->Interpretation Report Technical Report Interpretation->Report

Caption: Spectroscopic analysis workflow for this compound.

References

In-depth Technical Guide: Biological Activity of 4-chlorophenyl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Biological Activity of 4-chlorophenyl diphenylcarbamate and Related Compounds

Executive Summary

This technical guide addresses the biological activity of "this compound." An extensive search of the scientific literature and chemical databases was conducted to gather all available information on this specific compound. The investigation reveals a significant lack of published data on the biological activity, mechanism of action, and experimental protocols for this compound.

However, to provide a valuable resource, this guide also summarizes the biological activities of the broader class of diphenylcarbamates and other structurally related chlorophenyl carbamate derivatives. This information offers a contextual framework for the potential, yet uninvestigated, properties of this compound.

Biological Activity of Diphenylcarbamate Derivatives

While specific data for this compound is not available, research into the broader class of diphenylcarbamates has identified them as potent and selective agonists for the prostacyclin (IP) receptor.

One notable example is the diphenylcarbamate derivative FK-788. This compound has demonstrated significant anti-platelet aggregation effects.[1]

Quantitative Data for Diphenylcarbamate Derivative FK-788
CompoundBiological ActivityPotency (IC50)Binding Affinity (Ki)Receptor Selectivity
FK-788Anti-platelet aggregation18 nM20 nMHigh selectivity for the human IP receptor over other prostanoid receptors

Table 1: Quantitative biological data for the diphenylcarbamate derivative FK-788.[1]

Mechanism of Action: IP Receptor Agonism

The identified diphenylcarbamate derivatives exert their biological effect by acting as agonists for the IP receptor.[1] This receptor is a key component in the signaling pathway that inhibits platelet activation and aggregation, leading to a reduction in the propensity for blood clot formation. The binding of an agonist like a diphenylcarbamate derivative to the IP receptor initiates a downstream signaling cascade, likely involving adenylyl cyclase and cyclic AMP (cAMP), which ultimately results in the observed anti-aggregatory effects.

Experimental Protocols

Detailed experimental protocols for this compound could not be provided due to the absence of published research. However, based on the investigation of related compounds, the following methodologies are commonly employed to assess the biological activity of carbamate derivatives.

In Vitro Platelet Aggregation Assay

This assay is fundamental for determining the anti-platelet activity of a compound. A typical protocol involves:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.

  • Induction of Aggregation: A platelet aggregometer is used to measure the light transmission through a suspension of PRP. An aggregating agent (e.g., ADP, collagen, or thrombin) is added to induce platelet aggregation.

  • Inhibition Measurement: The test compound is pre-incubated with the PRP before the addition of the aggregating agent. The concentration of the compound that inhibits aggregation by 50% (IC50) is then determined.

Radioligand Binding Assay for Receptor Affinity

To determine the binding affinity of a compound to its target receptor (e.g., the IP receptor), a competitive binding assay is often used:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound.

  • Quantification: After incubation, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is used to calculate the inhibitory constant (Ki).

Biological Activities of Other Structurally Related Carbamates

While not diphenylcarbamates, other carbamate-containing compounds with a chlorophenyl group have been investigated for various biological activities. These findings may offer insights into the potential reactivity and biological interactions of the 4-chlorophenyl moiety within a carbamate scaffold. Carbamates are known to possess a wide range of biological activities, including use as insecticides and in pharmaceuticals.[2] Their mechanism often involves the inhibition of enzymes, such as acetylcholinesterase.

Conclusion

There is a clear gap in the scientific literature regarding the biological activity of This compound . No specific studies detailing its effects, mechanism of action, or associated experimental protocols were identified.

However, the broader class of diphenylcarbamates has been shown to contain potent and selective IP receptor agonists with anti-platelet aggregation properties. This suggests a potential area of investigation for this compound.

Researchers and drug development professionals interested in this molecule should consider initiating preliminary in vitro screening assays, such as those described in this guide, to determine its potential biological activities. The information on related compounds provides a starting point for hypothesis-driven research into this uncharacterized molecule.

Signaling Pathway Visualization

Due to the lack of specific data on the mechanism of action for this compound, a signaling pathway diagram cannot be provided. Should future research elucidate its biological targets and pathways, such a visualization would be a valuable addition to our understanding of this compound. For the broader class of IP receptor agonist diphenylcarbamates, the pathway would be represented as follows:

IP_Receptor_Signaling cluster_membrane Cell Membrane IP_Receptor IP Receptor G_Protein Gs Protein IP_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes conversion Diphenylcarbamate Diphenylcarbamate (e.g., FK-788) Diphenylcarbamate->IP_Receptor binds & activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition leads to

Caption: IP Receptor Signaling Pathway for Diphenylcarbamate Agonists.

References

In-depth Technical Guide: 4-Chlorophenyl Diphenylcarbamate and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of studies on the specific compound "4-chlorophenyl diphenylcarbamate." Extensive searches in chemical and biological databases did not yield any information regarding its synthesis, biological activity, or potential therapeutic targets. This suggests that "this compound" is likely not a well-characterized or studied compound in the public domain.

However, the broader class of compounds containing the "4-chlorophenyl" moiety and a carbamate functional group has been the subject of significant research, revealing a range of biological activities and potential therapeutic applications. To provide a relevant and detailed technical guide as requested, this document will focus on a closely related and well-documented compound: 4-Chlorophenyl-N-methylcarbamate . This compound serves as a representative example of the potential therapeutic targeting strategies for this chemical class.

Focus Compound: 4-Chlorophenyl-N-methylcarbamate

Therapeutic Target: Acetylcholinesterase (AChE)

The primary and well-established therapeutic target of 4-Chlorophenyl-N-methylcarbamate is acetylcholinesterase (AChE), a critical enzyme in the nervous system.

Mechanism of Action

4-Chlorophenyl-N-methylcarbamate is classified as a reversible cholinesterase inhibitor. It functions by carbamoylating the serine residue within the active site of the AChE enzyme. This process is detailed below:

  • Binding: The carbamate inhibitor docks into the active site of AChE, positioning its carbamate group near the catalytic triad.

  • Carbamoylation: The hydroxyl group of the serine residue in the AChE active site attacks the carbonyl carbon of the carbamate.

  • Inhibition: This reaction forms a transient carbamoylated enzyme complex, which is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the breakdown of acetylcholine.

  • Enzyme Inactivation: The presence of the stable carbamoyl-enzyme complex renders the enzyme inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine.

  • Reversibility: The inhibition is reversible because the carbamoylated enzyme can undergo slow hydrolysis, regenerating the active enzyme. The rate of this decarbamoylation is slower than deacetylation but faster than the dephosphorylation seen with organophosphate inhibitors.

The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of both muscarinic and nicotinic acetylcholine receptors, which is the basis for its physiological effects and potential therapeutic applications, as well as its toxicity at higher doses.

Signaling Pathway

The inhibitory action of 4-Chlorophenyl-N-methylcarbamate directly impacts cholinergic signaling. By preventing the breakdown of acetylcholine, it enhances neurotransmission at cholinergic synapses.

Cholinergic_Signaling_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential ACh_Vesicle Vesicle containing Acetylcholine (ACh) Action_Potential->ACh_Vesicle triggers ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor Acetylcholine Receptor (Muscarinic/Nicotinic) ACh->ACh_Receptor binds to Inhibitor 4-Chlorophenyl- N-methylcarbamate Inhibitor->AChE Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction activates

Caption: Inhibition of Acetylcholinesterase by 4-Chlorophenyl-N-methylcarbamate.

Quantitative Data

While specific IC50 or Ki values for "this compound" are unavailable due to the lack of research, data for other carbamate cholinesterase inhibitors are well-documented and provide a reference for the potential potency of this class of compounds. For the purpose of this guide, we will present hypothetical data based on typical values for similar carbamate pesticides to illustrate how such data would be presented.

CompoundTarget EnzymeIC50 (nM)Ki (nM)Assay TypeOrganismReference
4-Chlorophenyl-N-methylcarbamateAcetylcholinesterase50 - 20020 - 100Ellman's AssayHuman(Hypothetical)
CarbarylAcetylcholinesterase220-Radiometric AssayHoneybee(Literature)
PhysostigmineAcetylcholinesterase155Ellman's AssayHuman(Literature)

Experimental Protocols

The identification and characterization of acetylcholinesterase inhibitors typically involve the following experimental protocols:

In Vitro Enzyme Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE activity and its inhibition.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE enzyme solution (e.g., from electric eel or recombinant human, diluted in phosphate buffer).

    • Test compound (4-Chlorophenyl-N-methylcarbamate) stock solution (e.g., 10 mM in DMSO) and serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of test compound dilution (or DMSO for control).

      • 10 µL of AChE solution.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Ellmans_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Mix_Reagents Mix Buffer, DTNB, Inhibitor, and AChE in 96-well plate Reagents->Mix_Reagents Inhibitor_Dilutions Prepare Serial Dilutions of Test Compound Inhibitor_Dilutions->Mix_Reagents Incubate Incubate for 15 min Mix_Reagents->Incubate Add_Substrate Add ATCI Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates IC50_Determination Plot Dose-Response Curve and Determine IC50 Calculate_Rates->IC50_Determination

Caption: Workflow for the in vitro AChE inhibition assay (Ellman's Method).

Conclusion

While "this compound" itself is not a characterized compound, the analysis of the closely related "4-Chlorophenyl-N-methylcarbamate" reveals acetylcholinesterase as a primary therapeutic target for this class of molecules. The reversible inhibition of AChE offers potential therapeutic avenues, for instance, in conditions characterized by a deficit in cholinergic neurotransmission. However, the non-specific nature of enhancing all cholinergic signaling also accounts for the toxicity profile of these compounds. Further research, including synthesis and biological evaluation of "this compound," would be necessary to determine its specific therapeutic targets and potential applications. Researchers interested in this area should focus on standard enzymatic assays, such as the Ellman's method, for initial characterization, followed by more complex cellular and in vivo models to establish a comprehensive pharmacological profile.

Discovery and history of "4-chlorophenyl diphenylcarbamate"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 4-chlorophenyl diphenylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive review of available scientific literature, it has been determined that "this compound" is a compound with minimal to no documented history in peer-reviewed research. Publicly accessible databases, scientific journals, and chemical repositories contain no significant studies detailing its discovery, historical development, biological activity, or specific experimental protocols.

This guide, therefore, serves to report on the absence of substantive information and to outline the general synthetic approaches that would likely be employed for such a molecule, based on established principles of organic chemistry.

Discovery and History

There is no available information in the scientific literature regarding the discovery or historical development of "4--chlorophenyl diphenylcarbamate." Searches for its mention in academic papers, patents, or historical chemical archives have yielded no results. This suggests that the compound has not been the subject of significant academic or industrial research, or if it has been synthesized, the work has not been published in accessible forums.

Synthetic Methodology

While no specific experimental protocol for the synthesis of this compound is documented, a plausible and standard method would involve the reaction of 4-chlorophenyl chloroformate with diphenylamine . This reaction is a classic example of carbamate synthesis.

Hypothetical Experimental Protocol:

  • Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add an organic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger for the hydrochloric acid that will be generated during the reaction.

  • Reactant Addition: Cool the solution in an ice bath (0°C). Slowly add a solution of 4-chlorophenyl chloroformate in the same solvent to the flask with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture would be washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer would be dried over an anhydrous salt like sodium sulfate, filtered, and the solvent removed under reduced pressure. The resulting crude product would likely be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data

Due to the absence of published studies, there is no quantitative data available for this compound. This includes, but is not limited to:

  • Physical constants (melting point, boiling point)

  • Spectroscopic data (NMR, IR, Mass Spectrometry)

  • Pharmacological data (IC₅₀, Kᵢ, ED₅₀)

  • Toxicological data

The following table is included as a template for how such data would be presented if it were available.

Data TypeValueUnits
Melting PointData Not Available°C
Boiling PointData Not Available°C
¹H NMR (CDCl₃)Data Not Availableppm
¹³C NMR (CDCl₃)Data Not Availableppm
IC₅₀ (Target X)Data Not AvailableµM

Biological Activity and Signaling Pathways

There is no information in the scientific literature regarding any biological activity or mechanism of action for this compound. Consequently, no signaling pathways involving this compound can be described or visualized.

start Initiate search for 'this compound' search_discovery Query: Discovery and History start->search_discovery search_protocols Query: Experimental Protocols start->search_protocols search_data Query: Quantitative Data & Biological Activity start->search_data results Analysis of Search Results search_discovery->results search_protocols->results search_data->results no_info Conclusion: No specific information found in public domain results->no_info report Report findings and provide hypothetical synthesis no_info->report

Unraveling the Identity of 4-chlorophenyl diphenylcarbamate: A Technical Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for the compound "4-chlorophenyl diphenylcarbamate" could not be definitively identified. This suggests that the compound may be novel, not widely documented, or is more commonly known by an alternative chemical name.

The term "this compound" implies a specific chemical structure: a carbamate functional group with a 4-chlorophenyl group attached to the oxygen atom and two phenyl groups attached to the nitrogen atom. While numerous related compounds are indexed and studied, this exact configuration appears to be absent from major public chemical registries.

This lack of a unique identifier presents a significant challenge in compiling a detailed technical guide as requested. Without a CAS number, it is not feasible to retrieve specific experimental protocols, quantitative data, or established signaling pathways directly associated with this compound.

However, based on the general chemical class of carbamates and diphenylcarbamate derivatives, we can infer potential areas of biological activity and research interest.

Potential Biological Relevance of Diphenylcarbamates

Research into structurally similar diphenylcarbamate derivatives has revealed their potential as modulators of various biological pathways. For instance, certain diphenylcarbamate compounds have been investigated for their activity as potent and selective IP receptor agonists, suggesting a role in platelet aggregation and vascular tone.

Furthermore, the broader class of carbamates is known to interact with various physiological targets. A significant area of research is their effect on signaling pathways, such as the Nrf2 pathway, which is a critical regulator of cellular resistance to oxidative stress. Carbamates have been shown to potentially influence this pathway, although the specific effects can vary depending on the compound's structure.

Hypothetical Synthesis of this compound

While no specific protocol for the synthesis of "this compound" has been found, a general synthetic route can be proposed based on standard organic chemistry principles. One plausible method would involve the reaction of 4-chlorophenyl chloroformate with diphenylamine.

Proposed Experimental Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4_chlorophenyl_chloroformate 4-chlorophenyl chloroformate mixing Mixing of Reactants 4_chlorophenyl_chloroformate->mixing diphenylamine Diphenylamine diphenylamine->mixing solvent Aprotic Solvent (e.g., Dichloromethane) solvent->mixing base Base (e.g., Triethylamine or Pyridine) base->mixing reaction Reaction at Controlled Temperature mixing->reaction workup Aqueous Workup (to remove byproducts) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

This proposed synthesis would need to be optimized and the final product thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity.

Potential Signaling Pathway Involvement

Given the known activities of other carbamates, "this compound" could potentially interact with various signaling pathways. One such pathway is the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.

G cluster_stress Cellular Stress cluster_regulation Nrf2 Regulation cluster_activation Nrf2 Activation oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Binds to keap1->nrf2 Dissociation cul3 Cul3 keap1->cul3 ubiquitination Ubiquitination & Degradation nrf2->ubiquitination Leads to nrf2_active Nrf2 (active) nrf2->nrf2_active nucleus Nucleus nrf2_active->nucleus Translocates to are ARE (Antioxidant Response Element) nrf2_active->are Binds to gene_expression Antioxidant Gene Expression are->gene_expression Promotes

Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway.

It is conceivable that a molecule like "this compound" could modulate this pathway, either by reacting with the cysteine residues of Keap1, leading to Nrf2 activation, or through other mechanisms. However, without experimental data, this remains speculative.

Conclusion

Technical Guide: Safety and Handling of 4-Chlorophenyl Diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chlorophenyl diphenylcarbamate is a chemical compound belonging to the carbamate class of molecules. Carbamates are esters of carbamic acid and are found in a variety of biologically active compounds, including pesticides and pharmaceuticals. The structure of this compound, featuring a chlorinated phenyl group and a diphenylamino moiety, suggests potential for biological activity and associated toxicological concerns. Due to the limited availability of specific data for this compound, this guide provides a technical overview of its anticipated safety and handling considerations based on information available for analogous structures.

Hazard Identification and Safety Precautions

Based on the safety data sheets of structurally similar compounds such as isopropyl-N-(3-chlorophenyl)carbamate and benzyl N-butyl-N-(4-chlorophenyl)carbamate, the following hazards should be anticipated:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Chronic Health Effects: Prolonged or repeated exposure may cause damage to organs. Some chlorinated carbamates are suspected of causing cancer.

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.

Recommended Safety Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Physical and Chemical Properties (Data for Related Compounds)

Specific physical and chemical properties for this compound are not available. The following table summarizes data for related compounds to provide an estimate of expected properties.

PropertyIsopropyl-N-(3-chlorophenyl)carbamateEthyl Diphenylcarbamate
CAS Number 101-21-3603-52-1
Molecular Formula C10H12ClNO2C15H15NO2
Molecular Weight 213.66 g/mol 241.29 g/mol
Appearance Brown chunky solidNot specified
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Insoluble in waterNot readily biodegradable in water

Toxicological Information (Data for Related Compounds)

Detailed toxicological data for this compound are absent from the literature. The table below presents data for related compounds to infer potential toxicity.

Toxicological EndpointIsopropyl-N-(3-chlorophenyl)carbamateEthyl Diphenylcarbamate
Acute Oral Toxicity Harmful if swallowedHarmful if swallowed
Carcinogenicity Suspected of causing cancerNot classified
Mutagenicity Not classifiedNot classified
Reproductive Toxicity Not classifiedNot classified
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organsNot classified

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

Diphenylcarbamates have been investigated as potential cholinesterase inhibitors. The following is a detailed protocol for assessing the in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the spectrophotometric Ellman's method.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine (ATCh) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of the test compound by diluting the stock solution in phosphate buffer.

    • Prepare solutions of AChE or BChE in phosphate buffer.

    • Prepare a solution of ATCh in phosphate buffer.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • Test compound solution at various concentrations

      • AChE or BChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Add the substrate (ATCh) and DTNB to initiate the reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Potential Mechanism of Action: Cholinesterase Inhibition

Based on studies of related diphenylcarbamates, a plausible mechanism of action for this compound is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The binding of diphenylcarbamates to the active site of cholinesterases is thought to be non-covalent, involving interactions with the peripheral anionic site of the enzymes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation compound_prep Test Compound Dilution reagent_prep->compound_prep incubation Enzyme-Inhibitor Incubation compound_prep->incubation reaction Substrate Addition & Reaction incubation->reaction measurement Absorbance Measurement reaction->measurement calculation Inhibition Calculation measurement->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for cholinesterase inhibition assay.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Inhibitor 4-Chlorophenyl Diphenylcarbamate Inhibitor->AChE Inhibition SynapticCleft Synaptic Cleft Signal Signal Transduction Receptor->Signal Activation

Caption: Proposed mechanism of cholinesterase inhibition.

A Technical Guide to 4-Chlorophenyl Carbamates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 4-chlorophenyl carbamates, a class of organic compounds with significant potential in drug discovery and development. While literature specifically detailing "4-chlorophenyl diphenylcarbamate" is limited, this guide consolidates available data on the synthesis, chemical properties, and biological activities of closely related 4-chlorophenyl carbamate derivatives. The content herein is intended to serve as a foundational resource for researchers exploring the therapeutic applications of this chemical scaffold.

Synthesis of Aryl Carbamates

The synthesis of aryl carbamates can be achieved through various chemical strategies. A representative method involves the reaction of an aniline derivative with a chloroformate. The following protocol is adapted from the synthesis of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate, a structurally related analogue.

Experimental Protocol: Synthesis of a Representative Aryl Carbamate

This protocol details the synthesis of 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate.

Materials:

  • 3,5-Dinitroaniline

  • 4-Chlorophenylchloroformate

  • Dry Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 3,5-dinitroaniline (1.0 g, 5.45 mmol) is prepared in 100 ml of dry THF with stirring.

  • A calculated amount of 4-chlorophenylchloroformate (with a 5% excess) is dissolved in 50 ml of dry THF.

  • The 4-chlorophenylchloroformate solution is added dropwise to the 3,5-dinitroaniline solution over a period of 90 minutes.

  • The reaction mixture is stirred overnight at room temperature.

  • Excess THF is removed under vacuum at room temperature.

  • The crude product is extracted with ethyl acetate (3 x 100 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under vacuum at room temperature to yield the final product.

  • For crystallization, the product is dissolved in a minimal amount of warm ethyl acetate and allowed to slowly evaporate at room temperature.

Diagram of Synthesis Workflow:

G Synthesis Workflow for an Aryl Carbamate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A 3,5-Dinitroaniline in dry THF C Combine Reactants (Dropwise addition over 90 min) A->C B 4-Chlorophenylchloroformate in dry THF B->C D Stir Overnight (Room Temperature) C->D E Remove THF (Vacuum) D->E F Extract with Ethyl Acetate E->F G Dry with Na2SO4 F->G H Remove Ethyl Acetate (Vacuum) G->H I Crystallization H->I J Final Product: 4-chlorophenyl N-(3,5-dinitrophenyl)carbamate I->J

A schematic of the aryl carbamate synthesis process.

Biological Activities of 4-Chlorophenyl Carbamates

Derivatives of 4-chlorophenyl carbamate have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents. The primary activities reported in the literature include enzyme inhibition and antiproliferative effects.

Enzyme Inhibition: Cholinesterase Inhibitors

Several 4-chlorophenyl carbamate derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[1]

Mechanism of Cholinesterase Inhibition:

Carbamates typically act as pseudo-irreversible inhibitors of cholinesterases. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamylated enzyme that is much slower to hydrolyze than the acetylated enzyme formed by acetylcholine. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.

Diagram of Cholinesterase Inhibition by Carbamates:

G Mechanism of Cholinesterase Inhibition by Carbamates A Active Cholinesterase (with Serine in active site) C Enzyme-Inhibitor Complex A->C Binding B Carbamate Inhibitor B->C D Carbamylated Enzyme (Inactive) C->D Carbamylation E Alcohol Byproduct C->E Release F Slow Hydrolysis D->F G Regenerated Active Enzyme F->G

The general mechanism of cholinesterase inhibition.

Quantitative Data on Cholinesterase Inhibition:

The following table summarizes the in vitro inhibitory activity of selected 4-chlorophenyl carbamate derivatives against AChE and BChE.

CompoundTarget EnzymeIC50 (µM)Reference
Benzyl (2S)-2-[(4-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylateAChE>100[1]
Benzyl (2S)-2-[(4-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylateBChE46.35[1]
Phenyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamateAChE>100[2]
Phenyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamateBChE15.8[2]
Antiproliferative and Antiviral Activity

Certain carbamate derivatives containing the 4-chlorophenyl moiety have demonstrated antiproliferative activity against various cancer cell lines. Additionally, some related compounds have shown potential as antiviral agents. For instance, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has been investigated for its anti-HBV activity.

Quantitative Data on Antiproliferative and Antiviral Activity:

The table below presents the 50% inhibitory concentration (IC50) or effective concentration (EC50) values for selected compounds.

CompoundBiological ActivityCell Line / VirusIC50 / EC50 (µM)Reference
Aryl carbamate derivativesAntiproliferativeU-87 MG, A-375, MDA-MB-231approx. 100
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideAnti-HBV (wild-type)HepG2.2.151.99
N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideAnti-HBV (drug-resistant)HepG2.A643.30

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound is not available, general trends can be inferred from the broader class of aryl carbamates. The nature and position of substituents on the aromatic rings, as well as the linker between them, significantly influence biological activity. For cholinesterase inhibitors, the carbamate moiety is essential for the mechanism of action, while the aryl groups contribute to binding affinity and selectivity for AChE versus BChE. In the context of antifungal agents, substitutions on the N-aryl ring have been shown to modulate the activity spectrum against different fungal pathogens.

Logical Diagram of Structure-Activity Relationship Exploration:

G Structure-Activity Relationship (SAR) Logic A Core Scaffold: Aryl Carbamate B Modification of Aryl Group 1 (R1) A->B C Modification of Aryl Group 2 (R2) A->C D Modification of Linker/Substituents A->D E Synthesize Analogs B->E C->E D->E F Biological Screening (e.g., Enzyme Assay, Cell-based Assay) E->F G Quantitative Data (e.g., IC50, EC50) F->G H Identify SAR Trends G->H I Lead Optimization H->I

A generalized workflow for SAR studies.

Conclusion

The 4-chlorophenyl carbamate scaffold represents a promising starting point for the design of novel therapeutic agents. The available literature indicates significant potential for this class of compounds as enzyme inhibitors and antiproliferative agents. Further research, including the synthesis and biological evaluation of a wider range of derivatives, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class. The synthetic protocols and biological data presented in this guide provide a solid foundation for such future investigations.

References

4-Chlorophenyl Diphenylcarbamate: A Technical Guide to its Potential as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Cholinesterase Inhibitors and the Promise of Carbamates

Cholinesterase inhibitors are a critical class of therapeutic agents, primarily utilized in the management of neurodegenerative diseases such as Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can temporarily alleviate cognitive symptoms. Carbamates, a class of pseudo-irreversible inhibitors, have demonstrated significant clinical efficacy. They function by carbamoylating the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a temporary inactivation of the enzyme. The unique kinetic profile of carbamates, characterized by a slow decarbamoylation rate, offers a sustained therapeutic effect. This guide focuses on the potential of a specific, yet understudied, member of this class: 4-chlorophenyl diphenylcarbamate.

Mechanism of Action: Carbamoylation of Cholinesterases

The inhibitory activity of diphenylcarbamates, including the 4-chloro substituted analog, is attributed to their ability to act as a substrate for cholinesterase enzymes. The process involves the transfer of the carbamoyl moiety to the active site serine, forming a transient covalent bond. This carbamoylated enzyme is temporarily inactive and unable to hydrolyze acetylcholine. The subsequent hydrolysis of the carbamoyl-enzyme complex is significantly slower than the deacetylation of the acetylated enzyme, resulting in prolonged inhibition of cholinesterase activity.

G cluster_0 Cholinesterase Active Site Enzyme Cholinesterase (AChE/BChE) (Active Serine) Complex Enzyme-Carbamate Complex Enzyme->Complex Carbamate 4-Chlorophenyl Diphenylcarbamate Carbamate->Complex Binding Carbamoylated_Enzyme Carbamoylated Enzyme (Inactive) Complex->Carbamoylated_Enzyme Carbamoylation Byproduct 4-Chlorophenol + Diphenylamine Regenerated_Enzyme Regenerated Enzyme (Active) Carbamoylated_Enzyme->Regenerated_Enzyme Slow Hydrolysis (Decarbamoylation) Carbamoylated_Enzyme->Byproduct Release of Leaving Group

Figure 1: General mechanism of cholinesterase inhibition by this compound.

Quantitative Data for Structurally Related Diphenylcarbamate Analogs

Direct experimental data for this compound is not available in the reviewed literature. However, a study on O-aromatic N,N-disubstituted carbamates provides valuable insights into the inhibitory potential of this class of compounds[1]. The following table summarizes the IC50 values for structurally similar diphenylcarbamate derivatives against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundR1R2R3R4XAChE IC50 (µM)[1]BChE IC50 (µM)[1]Selectivity (AChE/BChE)[1]
2-(phenylcarbamoyl)phenyl diphenylcarbamate (5d) HHPhPhO53.79 ± 4.261.60 ± 0.0133.6
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b)ClClMeMeS38.98 ± 2.46--
2-(phenylcarbamoyl)phenyl methyl(phenyl)carbamateHHMePhO55.01 ± 2.4611.38 ± 0.484.8
Rivastigmine (Reference)-----501 ± 3.0819.95 ± 0.2025.1
Galantamine (Reference)-----4 ± 0.137.96 ± 0.590.5

Note: The compound "2-(phenylcarbamoyl)phenyl diphenylcarbamate (5d)" is the most structurally analogous compound with available data, suggesting that this compound may also exhibit potent, and potentially selective, inhibition of BChE. The chloro substitution on the phenyl ring could further influence this activity.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of cholinesterase inhibitory activity, adapted from the procedures described for related diphenylcarbamates[1].

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used for the determination of cholinesterase activity and the screening of inhibitors[1].

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and serial dilutions to achieve a range of desired concentrations.

  • In a 96-well microplate, add phosphate buffer, the cholinesterase enzyme solution, and the test compound solution (or solvent for control).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Add the substrate (ATCI for AChE or BTCI for BChE) to initiate the enzymatic reaction.

  • Simultaneously, add DTNB solution to all wells. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.

  • Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Assay Preparation cluster_1 Reaction Mixture cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare Reagents: - Enzyme (AChE/BChE) - Substrate (ATCI/BTCI) - DTNB - Buffer (pH 8.0) - Test Compound B Add to 96-well plate: 1. Buffer 2. Enzyme 3. Test Compound A->B C Incubate (e.g., 37°C, 15 min) B->C D Add Substrate (ATCI/BTCI) and DTNB C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G G cluster_0 Core Scaffold cluster_1 Key Structural Modifications cluster_2 Predicted Impact on Activity Scaffold Diphenylcarbamate Core N_Subst N,N-Disubstitution (e.g., Diphenyl) Scaffold->N_Subst Phenyl_Subst Phenyl Ring Substitution (e.g., 4-Chloro) Scaffold->Phenyl_Subst Potency Modulated Potency (AChE & BChE) N_Subst->Potency Selectivity Potential for BChE Selectivity N_Subst->Selectivity Phenyl_Subst->Potency Phenyl_Subst->Selectivity

References

The Untapped Potential of 4-Chlorophenyl Diphenylcarbamate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific research on 4-chlorophenyl diphenylcarbamate is not extensively documented in current scientific literature, an analysis of its core structural components—the 4-chlorophenyl group and the diphenylcarbamate scaffold—reveals significant potential for applications in medicinal chemistry. This technical guide provides an in-depth exploration of this potential by examining the established roles of these moieties in drug design and development. We will delve into the general synthesis of carbamates, their mechanisms of action as enzyme inhibitors and receptor modulators, and present detailed experimental protocols for relevant biological assays. This document serves as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds.

Introduction: Deconstructing this compound

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and its capacity to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.[1][2] Carbamates are integral to a variety of approved therapeutic agents.[3][4] The "4-chlorophenyl" moiety is also a common feature in numerous drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. The combination of these structural elements in this compound suggests a high potential for biological activity.

Diphenylcarbamate derivatives have been successfully developed as highly potent and selective receptor agonists, indicating that this scaffold can be effectively utilized for targeted therapeutic intervention.[5] This guide will synthesize the available information on these constituent parts to build a comprehensive picture of the potential of this compound in drug discovery.

Synthetic Methodologies for Carbamates

The synthesis of carbamates can be achieved through several methods. A common approach involves the reaction of an isocyanate with an alcohol or phenol. Alternatively, the reaction of an amine with a chloroformate or the ammonolysis of a carbonate derivative can be employed.

Plausible Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of 4,4'-methylene diphenyl carbamate.[4] This would involve the reaction of diphenylamine with 4-chlorophenyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Diphenylcarbamate Derivative

  • Reaction Setup: To a solution of diphenylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents).

  • Addition of Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 4-chlorophenyl chloroformate (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

cluster_reactants Reactants cluster_products Products diphenylamine Diphenylamine product This compound diphenylamine->product chlorophenyl_chloroformate 4-Chlorophenyl Chloroformate chlorophenyl_chloroformate->product base Base (e.g., Triethylamine) hcl HCl base->hcl

Plausible synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the known activities of related carbamate compounds, this compound could potentially act as an inhibitor of serine hydrolases or as a receptor modulator.

Cholinesterase Inhibition

Carbamates are well-known inhibitors of cholinesterases, enzymes crucial for the breakdown of the neurotransmitter acetylcholine.[6][7] The inhibitory mechanism involves the carbamoylation of a serine residue within the enzyme's active site, forming a transient covalent bond.[8][9][10] This renders the enzyme inactive until the carbamate is slowly hydrolyzed.

acetylcholine Acetylcholine cholinesterase Cholinesterase (Active) acetylcholine->cholinesterase Binds to active site choline_acetate Choline + Acetate cholinesterase->choline_acetate Hydrolyzes carbamoylated_enzyme Carbamoylated Cholinesterase (Inactive) cholinesterase->carbamoylated_enzyme Carbamoylates carbamate Carbamate Inhibitor (e.g., this compound) carbamate->cholinesterase Binds to active site carbamoylated_enzyme->cholinesterase Regenerates (slowly) hydrolysis Slow Hydrolysis

Mechanism of cholinesterase inhibition by carbamates.
Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is another serine hydrolase that is a target for carbamate inhibitors.[11] FAAH is responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects. The mechanism of inhibition is similar to that of cholinesterase, involving the carbamoylation of a catalytic serine residue.[6]

Prostacyclin (IP) Receptor Agonism

Notably, diphenylcarbamate derivatives have been identified as potent and selective agonists of the prostacyclin (IP) receptor.[5] These compounds have shown antiplatelet aggregation activity. This suggests that the diphenylcarbamate scaffold can be tailored to interact with G-protein coupled receptors.

Quantitative Data on Related Compounds

While no specific data exists for this compound, the following table summarizes the biological activity of a related diphenylcarbamate, FK-788, a potent IP receptor agonist.[5]

CompoundTargetAssayIC50 (nM)Ki (nM)
FK-788Human IP ReceptorAnti-platelet Aggregation18-
FK-788Human IP ReceptorRadioligand Binding-20

Detailed Experimental Protocols for Biological Assays

To evaluate the potential biological activities of this compound, the following standard assays can be employed.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity and inhibition.[6][7][8][11]

Principle: Acetylthiocholine is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in phosphate buffer).

    • Cholinesterase solution (1 U/mL in phosphate buffer).

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of the cholinesterase solution.

    • Incubate at 25 °C for 10 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

start Start add_reagents Add Buffer, Test Compound, and Cholinesterase to Plate start->add_reagents incubate1 Incubate at 25°C for 10 min add_reagents->incubate1 add_dtnb Add DTNB Solution incubate1->add_dtnb add_atci Add ATCI Solution (Initiate Reaction) add_dtnb->add_atci measure_absorbance Measure Absorbance at 412 nm add_atci->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for the Ellman's cholinesterase inhibition assay.
FAAH Inhibitor Screening Assay

This is a fluorescence-based assay for screening FAAH inhibitors.[9][12]

Principle: FAAH hydrolyzes a fluorogenic substrate, such as AMC-arachidonoyl amide, to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is measured over time.

Protocol:

  • Reagent Preparation:

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • Recombinant human FAAH enzyme.

    • FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add FAAH Assay Buffer, diluted FAAH enzyme, and the test compound solution (or solvent for control wells) to the wells.

    • Incubate for 5 minutes at 37 °C.

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Measure the fluorescence kinetically (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed time, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: Determine the initial rate of the reaction for each concentration of the test compound. Calculate the percentage of inhibition and the IC50 value.

IP Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the IP receptor.[3][5]

Principle: A radiolabeled ligand that specifically binds to the IP receptor is competed for binding by the unlabeled test compound. The amount of radioactivity bound to the receptor is measured, and the affinity of the test compound is determined.

Protocol:

  • Reagent Preparation:

    • Cell membranes expressing the human IP receptor.

    • Radioligand (e.g., [³H]-iloprost).

    • Binding buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well filter plate):

    • To each well, add the cell membrane preparation, the test compound solution, and the radioligand solution.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion

Although "this compound" has not yet been the subject of dedicated research, a thorough analysis of its structural components points to a high potential for this compound in medicinal chemistry. The carbamate core is a well-established pharmacophore, and the 4-chlorophenyl and diphenyl moieties are prevalent in a wide range of biologically active molecules. The synthetic accessibility of this compound, coupled with the potential for potent and selective activity as an enzyme inhibitor or receptor modulator, makes it an attractive candidate for further investigation. The experimental protocols detailed in this guide provide a solid framework for initiating such studies. It is our hope that this comprehensive overview will stimulate further research into the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Protocol for the Purification of 4-chlorophenyl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-chlorophenyl diphenylcarbamate. The methodologies described herein are designed to achieve high purity of the target compound, suitable for research and development applications.

Data Presentation

Successful purification of this compound relies on the selection of an appropriate solvent system. The following table summarizes the anticipated solubility characteristics of the compound in common organic solvents, guiding the choice of purification method.

SolventExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureSuitability for RecrystallizationSuitability for Column Chromatography
Ethanol Sparingly soluble to solubleHighly solubleGood (single solvent)Potential component of eluent system
Methanol Sparingly soluble to solubleHighly solubleGood (single solvent)Potential component of eluent system
Ethyl Acetate SolubleHighly solublePotential (as part of a two-solvent system with an anti-solvent like hexane)Good (as a component of the eluent)
Acetone SolubleHighly solublePotential (as part of a two-solvent system)Good (as a component of the eluent)
Hexane Insoluble to sparingly solubleSparingly solubleGood (as an anti-solvent in a two-solvent system)Good (as a non-polar component of the eluent)
Dichloromethane SolubleHighly solublePoor (high solubility at room temperature)Good (as a component of the eluent)
Water InsolubleInsolubleNot suitableNot suitable

Experimental Protocols

Two primary methods for the purification of solid organic compounds are provided: recrystallization and column chromatography.

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying larger quantities of the crude product when a suitable single or two-solvent system is identified.

1. Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., Ethanol, or Ethyl Acetate and Hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

2. Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount (approx. 50 mg) of the crude this compound into a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol) at room temperature and observe the solubility. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, and then in an ice bath. Crystals should form. If no single solvent is ideal, a two-solvent system (e.g., dissolving in a minimal amount of hot ethyl acetate and adding hexane until cloudy) can be tested.

  • Recrystallization (Large Scale):

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the selected recrystallization solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.

    • If the solution is colored or contains insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or air dry on the filter paper.

    • Determine the melting point of the purified product to assess its purity. The melting point of the related compound, phenyl N-phenylcarbamate, is a reference point for carbamate purity.

Protocol 2: Purification by Column Chromatography

This method is suitable for purifying smaller quantities of the compound or for separating it from impurities with similar solubility.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Beakers or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

2. Procedure:

  • Preparation of the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

    • Carefully add the sample solution or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per fraction).

    • Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 hexane:ethyl acetate) to elute the compounds from the column.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Isolation of the Purified Compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under vacuum.

    • Determine the melting point to confirm purity.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow crude Crude 4-chlorophenyl diphenylcarbamate dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration Insoluble impurities cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool filter_wash Vacuum Filtration & Washing cool->filter_wash dry Drying filter_wash->dry pure Pure 4-chlorophenyl diphenylcarbamate dry->pure

Caption: Recrystallization workflow for this compound.

The following diagram illustrates the logical steps for selecting a purification method.

Method_Selection start Crude Product Available solubility_test Perform Solubility Tests start->solubility_test good_solvent Good Recrystallization Solvent Found? solubility_test->good_solvent recrystallize Proceed with Recrystallization good_solvent->recrystallize Yes column Proceed with Column Chromatography good_solvent->column No

Caption: Logic diagram for selecting the appropriate purification method.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chlorophenyl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-chlorophenyl diphenylcarbamate. Due to the absence of a standardized, published method for this specific analyte, this application note provides a comprehensive protocol based on established principles of reversed-phase chromatography for structurally related compounds. The described methodology is intended to serve as a robust starting point for method development and validation in research and quality control environments.

Introduction

This compound is a chemical compound of interest in various fields, including organic synthesis and potentially pharmaceutical development. Accurate and reliable quantitative analysis is crucial for purity assessment, stability studies, and pharmacokinetic evaluations. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the separation and quantification of such organic molecules. This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a common and effective approach for compounds containing chromophoric moieties.

Physicochemical Properties (Hypothesized)

  • UV Absorbance: The presence of aromatic rings suggests strong UV absorbance. A hypothetical maximum absorbance (λmax) is estimated to be in the range of 220-240 nm. For this proposed method, a detection wavelength of 225 nm is selected as a starting point.

  • Solubility: The compound is expected to be soluble in common organic solvents such as acetonitrile and methanol, and poorly soluble in water. This makes it an ideal candidate for reversed-phase chromatography.

Experimental Protocol

This protocol provides a detailed methodology for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Reference standard of this compound (purity >98%).

2. Preparation of Mobile Phase

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Degas both mobile phases prior to use, for example, by sonication or vacuum filtration.

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at the initial gradient composition) to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

4. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required.

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water; B: Acetonitrile
Gradient60% B to 90% B over 10 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector Wavelength225 nm
Run Time15 minutes

5. Method Development and Validation Strategy

  • Method Development: If the initial conditions do not provide adequate separation or peak shape, systematic adjustments should be made. This may include altering the gradient slope, changing the organic modifier (e.g., methanol instead of acetonitrile), or adjusting the pH of the aqueous mobile phase with a buffer (e.g., phosphate or acetate buffer) if the analyte shows pH-dependent behavior.

  • Method Validation: Once an optimized method is established, it should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

    • Specificity

    • Linearity and Range

    • Accuracy

    • Precision (Repeatability and Intermediate Precision)

    • Limit of Detection (LOD)

    • Limit of Quantitation (LOQ)

    • Robustness

Data Presentation

The following table summarizes the anticipated performance characteristics of a validated HPLC method for this compound. These are hypothetical values and should be determined experimentally.

ParameterAnticipated Result
Retention Time (tR)~ 7.5 min
Tailing Factor< 1.5
Theoretical Plates> 2000
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 225 nm Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report G Start Start Method Development Initial_Conditions Define Initial Conditions (Column, Mobile Phase, etc.) Start->Initial_Conditions Run_Experiment Perform Initial Run Initial_Conditions->Run_Experiment Evaluate_Results Evaluate Peak Shape, Resolution, and Retention Time Run_Experiment->Evaluate_Results Optimize_Gradient Optimize Gradient Profile Evaluate_Results->Optimize_Gradient Suboptimal Separation Optimize_Mobile_Phase Optimize Mobile Phase (Organic Modifier, pH) Evaluate_Results->Optimize_Mobile_Phase Poor Peak Shape Finalize_Method Finalize Method Parameters Evaluate_Results->Finalize_Method Acceptable Optimize_Gradient->Run_Experiment Optimize_Mobile_Phase->Run_Experiment Validate_Method Proceed to Method Validation Finalize_Method->Validate_Method

Application Notes and Protocols for 4-Chlorophenyl Diphenylcarbamate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-chlorophenyl diphenylcarbamate as an enzyme inhibitor, with a primary focus on cholinesterases. The protocols detailed below are designed to guide researchers in setting up and executing robust enzyme inhibition assays.

Application Notes

Introduction

This compound belongs to the carbamate class of compounds, which are well-recognized for their ability to inhibit serine hydrolases. Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors by carbamylating the serine residue in the active site of the enzyme, thereby rendering it inactive. The diphenylcarbamate moiety, in particular, has been associated with potent inhibition of cholinesterases.

Mechanism of Action: Cholinesterase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. This mechanism is the basis for the therapeutic use of several carbamate drugs in conditions like Alzheimer's disease and myasthenia gravis.[1][2][3]

The inhibition process involves a two-step reaction:

  • Formation of a Reversible Michaelis Complex: The carbamate inhibitor binds to the active site of the cholinesterase.

  • Carbamylation of the Active Site Serine: The carbamate group is transferred to the hydroxyl group of the catalytic serine residue, forming a stable, covalent carbamyl-enzyme complex. This complex is much more stable than the acetylated enzyme formed during normal substrate hydrolysis.

  • Decarbamylation: The carbamylated enzyme is very slowly hydrolyzed to regenerate the free, active enzyme. The slow rate of this decarbamylation step is what leads to the prolonged inhibition.

Potential Applications

Based on the activity of structurally similar compounds and the general properties of carbamates, this compound is a candidate for investigation in the following areas:

  • Neurodegenerative Disease Research: As a potential inhibitor of AChE and BChE, this compound could be a tool for studying the cholinergic hypothesis of Alzheimer's disease and for the development of new therapeutic agents.[1]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Carbamates are a known class of FAAH inhibitors.[4] FAAH is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased anandamide levels and has potential therapeutic applications in pain, anxiety, and inflammation.

  • Lipase Inhibition: Some carbamates have been shown to inhibit lipases, which are involved in the breakdown of dietary fats. Pancreatic lipase inhibitors are a therapeutic strategy for the management of obesity.[5][6][7]

Quantitative Data Summary

CompoundTarget EnzymeIC50 (µM)Reference
2-(phenylcarbamoyl)phenyl diphenylcarbamateButyrylcholinesterase (BChE)1.60[8][9]
2-(phenylcarbamoyl)phenyl diphenylcarbamateAcetylcholinesterase (AChE)>100 (less potent)[8][9]

Note: IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

1. Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.

Materials:

  • This compound (test inhibitor)

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.

    • Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a solution of the substrate (ATCI or BTCI, e.g., 10 mM) in deionized water.

    • Prepare a solution of the enzyme (AChE or BChE) in phosphate buffer to a desired concentration.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of DTNB solution

      • 20 µL of the test inhibitor solution at various concentrations (or buffer for control).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol describes a common fluorometric assay for screening FAAH inhibitors.

Materials:

  • This compound (test inhibitor)

  • Recombinant human FAAH

  • FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0, containing EDTA)

  • Fluorescence microplate reader

  • 96-well black microplates (for fluorescence)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitor by serial dilution in the assay buffer.

    • Prepare the FAAH substrate solution in a suitable solvent (e.g., ethanol) and then dilute it in the assay buffer to the final working concentration.

    • Dilute the FAAH enzyme in the assay buffer.

  • Assay Protocol:

    • In a 96-well black plate, add the following to each well:

      • Assay buffer

      • Test inhibitor solution at various concentrations (or buffer for control).

      • FAAH enzyme solution.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the FAAH substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

3. Pancreatic Lipase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay for measuring pancreatic lipase inhibition.

Materials:

  • This compound (test inhibitor)

  • Porcine pancreatic lipase

  • p-Nitrophenyl palmitate (pNPP) as substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing Triton X-100 and CaCl2)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitor by serial dilution in the assay buffer.

    • Prepare the pNPP substrate solution in a suitable solvent (e.g., isopropanol).

    • Prepare the pancreatic lipase solution in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Test inhibitor solution at various concentrations (or buffer for control).

      • Pancreatic lipase solution.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Cholinesterase_Inhibition_Pathway ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Inhibitor 4-Chlorophenyl Diphenylcarbamate Inhibitor->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase Inhibition.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution - Buffer Plate_Setup Plate Setup: Add Buffer, Inhibitor, and Enzyme to Wells Reagents->Plate_Setup Preincubation Pre-incubation (e.g., 37°C) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add Substrate Preincubation->Reaction_Start Incubation Incubation (e.g., 37°C) Reaction_Start->Incubation Measurement Measure Signal (Absorbance or Fluorescence) Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: General Workflow for Enzyme Inhibition Assays.

References

Application Notes and Protocols for Carbamate Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: Extensive literature searches did not yield any specific examples of "4-chlorophenyl diphenylcarbamate" being used as a ligand in catalysis. Therefore, the following application notes and protocols are based on the broader class of carbamate ligands to provide a foundational understanding of their potential applications. The information presented is of a general nature and would require adaptation for specific research needs.

Introduction to Carbamate Ligands in Catalysis

Carbamato ligands, with the general formula R₂NCO₂⁻, are monoanionic ligands typically formed from the reaction of carbon dioxide with primary or secondary amines.[1] These ligands are versatile and can coordinate to metal centers through their oxygen atoms in various modes, including monodentate, bidentate (chelating), or bridging between two metal centers.[1] This versatility makes them of interest in the development of novel catalysts.

Metal carbamato complexes are generally easy to synthesize and can be formed with a wide range of metals across the periodic table.[1] The reactivity of these complexes and their application in catalysis are areas of ongoing research. While specific data on this compound is unavailable, the principles of carbamate coordination and reactivity can be applied to hypothesize its potential role.

General Synthesis of Metal Carbamate Complexes

Metal carbamate complexes can be synthesized through several routes. One common method involves the reaction of a metal salt with an amine in the presence of carbon dioxide. The in-situ generated carbamate anion then coordinates to the metal center. Another route is the insertion of CO₂ into a metal-amide bond.[1]

General Experimental Protocol for Carbamate Complex Synthesis:

Objective: To synthesize a generic metal carbamate complex.

Materials:

  • Metal precursor (e.g., Palladium(II) acetate, Nickel(II) chloride)

  • Amine (e.g., diethylamine, diphenylamine)

  • Carbon Dioxide (gas or solid - dry ice)

  • Anhydrous solvent (e.g., Tetrahydrofuran, Toluene)

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chosen metal precursor in the anhydrous solvent.

  • Add the desired amine to the solution and stir.

  • Bubble carbon dioxide gas through the solution or add crushed dry ice in small portions.

  • Allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by techniques such as IR spectroscopy (observing the characteristic carbamate stretches) or by the precipitation of the product.

  • Once the reaction is complete, the product can be isolated by filtration if it has precipitated. If the product is soluble, the solvent can be removed under reduced pressure.

  • The resulting solid can be washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and then dried under vacuum.

  • Characterization of the complex can be performed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography.

Metal_Carbamate_Formation cluster_reactants Reactants cluster_process Reaction cluster_products Products Metal Precursor Metal Precursor Reaction Vessel Reaction Vessel Metal Precursor->Reaction Vessel Amine (R2NH) Amine (R2NH) Amine (R2NH)->Reaction Vessel CO2 CO2 CO2->Reaction Vessel Metal Carbamate Complex Metal Carbamate Complex Reaction Vessel->Metal Carbamate Complex Byproducts Byproducts Reaction Vessel->Byproducts

Potential Catalytic Applications of Carbamate Ligands

While no specific catalytic data for this compound exists, metal carbamate complexes, in general, have been explored in several catalytic transformations. Their utility often stems from the ability of the carbamato ligand to be labile or to participate directly in the catalytic cycle.

CO₂ Activation and Utilization

Carbamato ligands are, by their nature, a "captured" form of carbon dioxide. This has led to their investigation in reactions involving CO₂ activation. For instance, metal carbamates could potentially act as catalysts for the fixation of CO₂ into organic molecules.

Polymerization Reactions

Certain transition metal carbamate complexes have been used as precursors for catalysts in olefin polymerization. For example, titanium carbamate complexes have shown activity in the polymerization of ethylene and propylene.

Cross-Coupling Reactions

The electronic and steric properties of a ligand are crucial in tuning the activity of a metal catalyst in cross-coupling reactions.[2][3] While phosphine and N-heterocyclic carbene ligands are more common, the potential for carbamate ligands to influence the reactivity of a metal center, such as palladium, in reactions like Suzuki-Miyaura or Heck coupling could be an area for future research. The design of the carbamate ligand would be critical to modulate the electron density and steric environment around the metal center.

Hypothetical Catalytic Cycle

The following diagram illustrates a hypothetical catalytic cycle for a cross-coupling reaction where a generic carbamate ligand is present on a palladium catalyst. This is a generalized representation and has not been experimentally verified for "this compound".

Catalytic_Cycle Pd(0)L_n Pd(0) Complex (L = Carbamate Ligand) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate_2 Pd(II) Intermediate Transmetalation->Pd(II)_Intermediate_2 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Product (R-R') Reductive_Elimination->Product

Quantitative Data Summary

As no experimental data for the use of "this compound" as a ligand in catalysis has been found, a table of quantitative data cannot be provided. Researchers interested in this specific ligand would need to perform initial screening experiments to determine its efficacy in various catalytic reactions and to generate data on yields, turnover numbers, and selectivity.

Conclusion

The use of "this compound" as a ligand in catalysis is not a documented area of research at present. However, the broader class of carbamate ligands presents interesting possibilities for catalyst design due to their straightforward synthesis and versatile coordination chemistry. The information provided here serves as a general introduction to the field of metal carbamate chemistry and its potential applications in catalysis. Further research would be required to establish any catalytic activity for the specific compound of interest.

References

Application Notes and Protocols for Cell-Based Assays Involving 4-chlorophenyl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to investigate the biological activity of the compound 4-chlorophenyl diphenylcarbamate . The primary focus is on screening for potential inhibitory effects on Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system, and assessing general cellular viability.

Introduction

This compound is a chemical compound whose biological activities are not extensively documented in publicly available literature. However, compounds containing a 4-chlorophenyl moiety have been shown to exhibit a range of biological effects, including the inhibition of enzymes such as Protein Kinase B (AKT) and potential impacts on cell viability. Given the structural features of carbamates, which are known to act as enzyme inhibitors, a primary application for this compound in a research setting is to screen for inhibitory activity against specific enzymatic targets.

One such target of significant therapeutic interest is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Therefore, screening novel compounds like this compound for FAAH inhibitory potential is a valid line of scientific inquiry.

This document outlines the protocols for two key cell-based assays: a fluorometric FAAH activity assay to screen for inhibitory potential and a cell viability assay to determine the cytotoxic effects of the compound.

Signaling Pathway: Fatty Acid Amide Hydrolase (FAAH)

The primary role of FAAH is the termination of signaling by fatty acid amides, most notably the endocannabinoid anandamide. By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH reduces the activation of cannabinoid receptors (CB1 and CB2), thereby modulating a variety of physiological processes including pain, mood, and inflammation.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Signaling Downstream Signaling (e.g., analgesia, anti-inflammation) CB1->Signaling FAAH_mem FAAH Arachidonic_Acid Arachidonic Acid FAAH_mem->Arachidonic_Acid Ethanolamine Ethanolamine FAAH_mem->Ethanolamine Anandamide_extra Anandamide (extracellular) Anandamide_intra Anandamide (intracellular) Anandamide_extra->Anandamide_intra Transport Anandamide_intra->CB1 Activates Anandamide_intra->FAAH_mem Substrate Inhibitor 4-chlorophenyl diphenylcarbamate (Test Inhibitor) Inhibitor->FAAH_mem Inhibits

FAAH Signaling Pathway

I. Cell-Based FAAH Inhibitor Screening Assay

This protocol describes a fluorometric assay to screen for inhibitors of FAAH in a cell-based format. The principle of this assay is the hydrolysis of a non-fluorescent FAAH substrate by cellular FAAH to produce a fluorescent product. A reduction in the fluorescence signal in the presence of the test compound (this compound) indicates potential FAAH inhibition.

Experimental Workflow: FAAH Inhibition Assay

FAAH_Inhibition_Workflow A Plate cells (e.g., HEK293 expressing FAAH) in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of This compound B->C D Add test compound dilutions, positive control (e.g., JZL195), and vehicle control to wells C->D E Incubate for a defined period (e.g., 30 minutes at 37°C) D->E F Add FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide) E->F G Incubate for 30-60 minutes at 37°C F->G H Measure fluorescence (Ex/Em = 340-360/450-465 nm) G->H I Calculate % inhibition and determine IC50 H->I

FAAH Inhibition Assay Workflow
Materials and Reagents

  • Cell Line: A cell line with detectable FAAH activity (e.g., HEK293, U87MG, or primary neuronal cells).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • 96-well black, clear-bottom tissue culture plates: For cell culture and fluorescence measurements.

  • This compound: Test compound.

  • Positive Control: A known FAAH inhibitor (e.g., JZL195 or URB597).

  • Vehicle Control: Solvent used to dissolve the test compound (e.g., DMSO).

  • FAAH Fluorogenic Substrate: e.g., AMC-arachidonoyl amide.

  • Assay Buffer: e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

  • Fluorescence plate reader.

Protocol
  • Cell Plating:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations.

    • Prepare solutions of the positive control and vehicle control.

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the diluted test compound, positive control, or vehicle control to the respective wells.

  • Pre-incubation:

    • Incubate the plate for 30 minutes at 37°C.

  • Enzyme Reaction Initiation:

    • Prepare the FAAH substrate solution in the assay buffer.

    • Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 450-465 nm.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • The percent inhibition for each concentration of the test compound is calculated as follows: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound / Fluorescence_Vehicle_Control))

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Quantitative Data Summary (Example)
CompoundTargetCell LineIC50 (µM)
This compound FAAHHEK293To be determined
JZL195 (Positive Control)FAAHHEK2930.05

II. Cell Viability Assay

It is crucial to assess whether any observed inhibition of FAAH activity is due to a specific interaction with the enzyme or a result of general cytotoxicity. A cell viability assay, such as one using a tetrazolium salt (e.g., MTS) or resazurin, can be performed in parallel.

Experimental Workflow: Cell Viability Assay

Viability_Assay_Workflow A Plate cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of This compound B->C D Add compound dilutions to wells C->D E Incubate for a specified time (e.g., 24, 48, or 72 hours) D->E F Add viability reagent (e.g., MTS or Resazurin) E->F G Incubate for 1-4 hours at 37°C F->G H Measure absorbance or fluorescence G->H I Calculate % viability and determine CC50 H->I

Cell Viability Assay Workflow
Materials and Reagents

  • Cell Line, Culture Medium, 96-well plates, and Test Compound: As described for the FAAH assay.

  • Cell Viability Reagent: e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or CellTiter-Blue® Cell Viability Assay (Resazurin).

  • Absorbance or Fluorescence plate reader.

Protocol
  • Cell Plating and Compound Addition:

    • Follow steps 1 and 2 from the FAAH assay protocol, using a clear 96-well plate for colorimetric assays or a black plate for fluorescent assays.

  • Incubation:

    • Incubate the plate for a longer duration, typically 24 to 72 hours, at 37°C in a 5% CO2 incubator to assess the compound's effect on cell proliferation and viability over time.

  • Addition of Viability Reagent:

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per 100 µL of medium).

  • Incubation with Reagent:

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • For MTS assays, measure the absorbance at 490 nm.

    • For resazurin assays, measure fluorescence with an appropriate excitation/emission wavelength pair (e.g., 560/590 nm).

Data Analysis
  • Calculate Percent Viability:

    • The percent viability for each concentration of the test compound is calculated as follows: % Viability = 100 * (Absorbance_Test_Compound / Absorbance_Vehicle_Control)

  • Determine CC50 Value:

    • Plot the percent viability against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Quantitative Data Summary (Example)
CompoundAssay TypeCell LineCC50 (µM)
This compound MTS AssayHEK293To be determined
Doxorubicin (Positive Control)MTS AssayHEK2931.5

Conclusion

The provided protocols offer a robust framework for the initial characterization of this compound in cell-based assays. By employing the FAAH inhibitor screening assay, researchers can determine if this compound modulates the activity of a key enzyme in the endocannabinoid system. The parallel assessment of cytotoxicity is essential to distinguish specific enzyme inhibition from general toxic effects. The resulting quantitative data (IC50 and CC50 values) will be critical for further investigation into the compound's mechanism of action and its potential as a therapeutic agent or research tool.

Application Notes and Protocols for "4-chlorophenyl diphenylcarbamate" in the Development of Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature searches did not yield specific studies on the antiviral activity of "4-chlorophenyl diphenylcarbamate." The following application notes and protocols are based on the known antiviral and biological activities of structurally related compounds containing the "4-chlorophenyl" and "diphenylcarbamate" moieties. This information is intended to guide researchers on the potential of this chemical scaffold and provide a framework for its evaluation as a potential antiviral agent.

Application Notes

Rationale for Antiviral Potential

The structural components of "this compound" suggest a potential for antiviral activity based on the established biological activities of related molecules.

  • The "4-chlorophenyl" Moiety: Numerous derivatives containing a 4-chlorophenyl group have demonstrated antiviral properties. For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown activity against the Tobacco Mosaic Virus (TMV).[1][2] Additionally, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has been identified as a potential agent against the Hepatitis B Virus (HBV).[3]

  • The "Carbamate" and "Diphenyl" Scaffolds: Carbamate derivatives have been successfully developed as antiviral agents. A notable example is a 4-(2, 6-dichlorophenyl)-1, 2, 5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate, which acts as a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. Furthermore, diphenylmethane analogs have been identified as having potent anti-bovine viral diarrhea virus (BVDV) activity.[4]

The combination of these structural features in "this compound" makes it a candidate for investigation as a novel antiviral compound.

Hypothetical Mechanism of Action

Based on the known mechanism of a structurally related carbamate derivative, a plausible antiviral mechanism of action for "this compound" could be the inhibition of viral enzymes essential for replication. For example, it could potentially act as a non-nucleoside inhibitor of viral polymerases, such as reverse transcriptase in retroviruses or RNA-dependent RNA polymerase in RNA viruses. This inhibition is often allosteric, meaning the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.

Data Summary of Related Antiviral Compounds

The following table summarizes the antiviral activity of compounds structurally related to "this compound."

Compound ClassSpecific Compound ExampleTarget VirusReported Activity (IC50/EC50)Reference
4-chlorophenyl derivatives5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamideTobacco Mosaic Virus (TMV)Inhibition rate of 52.8% at 500 µg/mL[2]
4-chlorophenyl derivativesN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)Hepatitis B Virus (HBV)IC50: 1.99 µM (wild-type), 3.30 µM (drug-resistant)[3]
Carbamate derivatives4-(2, 6-dichlorophenyl)-1, 2, 5-thiadiazol-3-yl-N-methyl, N-ethylcarbamate (RD4-2025)Human Immunodeficiency Virus Type 1 (HIV-1)EC50: 37 nM[1]
Diphenylmethane analogs1,1-diphenylcyclobutane analogBovine Viral Diarrhea Virus (BVDV)EC50: 6.2-8.4 µM[4]

Experimental Protocols

The following are generalized protocols for the initial screening and characterization of a novel compound like "this compound" for antiviral activity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of the test compound that is non-toxic to the host cells used for the antiviral assay.

Materials:

  • Host cells appropriate for the target virus (e.g., Vero, HeLa, MT-4)

  • 96-well cell culture plates

  • Complete cell culture medium

  • "this compound" stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of "this compound" in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO (solvent control).

  • Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of the test compound that inhibits viral replication by 50% (EC50).

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Target virus stock with a known titer

  • "this compound" dilutions (non-toxic concentrations determined from the MTT assay)

  • Infection medium (serum-free medium)

  • Overlay medium (e.g., medium with 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Protocol:

  • Wash the confluent cell monolayers with PBS.

  • In a separate tube, pre-incubate the virus (at a concentration to produce 50-100 plaques per well) with an equal volume of the test compound dilutions for 1 hour at 37°C.

  • Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption. Include a virus-only control.

  • Remove the inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the corresponding dilutions of the test compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days depending on the virus).

  • Fix the cells with 10% formalin for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).

Mechanism of Action Study (Reverse Transcriptase Inhibition Assay)

Objective: To investigate if "this compound" inhibits a specific viral enzyme, such as reverse transcriptase (for HIV-1 as a hypothetical example).

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • Assay buffer

  • Poly(A) template and oligo(dT) primer

  • [³H]-dTTP (radiolabeled deoxynucleotide triphosphate)

  • "this compound" dilutions

  • Non-nucleoside reverse transcriptase inhibitor (NNRTI) as a positive control (e.g., Nevirapine)

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, poly(A)•oligo(dT) template/primer, and [³H]-dTTP.

  • Add the test compound at various concentrations to the reaction mixture. Include a no-enzyme control, an enzyme-only control, and a positive control.

  • Initiate the reaction by adding the recombinant HIV-1 reverse transcriptase.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding ice-cold 10% TCA.

  • Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of reverse transcriptase activity and determine the 50% inhibitory concentration (IC50).

Visualizations

Antiviral_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (this compound) B Cytotoxicity Assay (CC50) (e.g., MTT Assay) A->B C Antiviral Activity Assay (EC50) (e.g., Plaque Reduction) B->C D Determine Selectivity Index (SI = CC50 / EC50) C->D E Enzyme Inhibition Assays (e.g., Reverse Transcriptase Assay) D->E F Time-of-Addition Assay E->F G Resistance Studies F->G Hypothetical_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug Drug Action Virus Virus HostCell Host Cell Virus->HostCell Attachment Entry Entry & Uncoating HostCell->Entry Replication Viral Genome Replication (Mediated by Viral Polymerase) Entry->Replication Assembly Assembly & Release Replication->Assembly Drug 4-chlorophenyl diphenylcarbamate Inhibition Inhibition Drug->Inhibition Polymerase Viral Polymerase Inhibition->Polymerase

References

Application of "4-chlorophenyl diphenylcarbamate" in Agricultural Research: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and agricultural research databases, there is a notable absence of specific information regarding the application of "4-chlorophenyl diphenylcarbamate" in the field of agricultural research. This suggests that the compound may not be a subject of mainstream research or may be investigated under a different chemical nomenclature not readily identifiable.

While the requested detailed application notes, protocols, quantitative data, and diagrams for "this compound" cannot be provided due to the lack of available data, this report will provide a broader context on the classes of compounds to which it belongs—diphenylcarbamates and more generally, carbamates—and their established roles in agriculture. This contextual information may be of value to researchers and professionals in the field.

The Carbamate Class in Agriculture

Carbamates are a broad class of organic compounds derived from carbamic acid. They are widely utilized in agriculture as:

  • Herbicides: Carbamate herbicides are known to interfere with plant growth and development. They can be selective or non-selective and may act by inhibiting photosynthesis or disrupting cell division. Commercially known carbamate herbicides include Desmedipham and Phenmedipham, which are used for weed control in specific crops.

  • Fungicides: Certain carbamate derivatives exhibit fungicidal properties by disrupting fungal cell processes. They are used to control a variety of plant pathogenic fungi.

  • Plant Growth Regulators: Some carbamates can influence plant growth and development, acting as plant growth regulators. These effects can include promoting or inhibiting root growth, shoot elongation, and other physiological processes.

Potential Research Avenues for "this compound"

Given the known activities of related carbamate compounds, "this compound" could theoretically be investigated for several agricultural applications. A hypothetical research workflow to assess its potential could involve the following stages:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mode of Action Studies cluster_3 Phase 4: Formulation & Field Trials A Synthesis and Purification of This compound B Primary Bioassays: Herbicidal, Fungicidal, PGR Activity A->B Initial Screening C Dose-Response Studies on Target and Non-Target Species B->C Promising candidates D Determination of EC50/IC50 Values C->D Quantitative analysis E Physiological and Biochemical Assays D->E If efficacy is confirmed F Identification of Molecular Target E->F Understanding the mechanism G Development of Stable Formulation F->G For practical application H Small-Scale Field Trials for Efficacy and Crop Safety G->H Real-world testing

Caption: A hypothetical workflow for evaluating the agricultural potential of a novel compound like "this compound".

Conclusion for Researchers

For scientists and drug development professionals interested in "this compound," the current landscape suggests that this is an unexplored area. Any research into this compound would be novel and would need to start from fundamental screening and characterization. The lack of existing data means that initial studies would be crucial in determining if "this compound" possesses any agronomically valuable properties. Researchers would need to synthesize the compound and conduct a broad range of bioassays to ascertain its potential as a herbicide, fungicide, or plant growth regulator. Until such foundational research is conducted and published, no specific application notes or protocols can be developed.

Application Notes and Protocols: "4-Chlorophenyl Diphenylcarbamate" as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl diphenylcarbamate is a versatile, yet underexplored, building block in the field of organic synthesis. Its unique structural motif, incorporating a diphenylamino moiety and a 4-chlorophenyl ester, offers a range of potential applications in medicinal chemistry and materials science. The carbamate functionality can serve as a stable linkage or as a protecting group, while the chlorinated phenyl ring provides a site for further functionalization through cross-coupling reactions. This document provides an overview of its synthesis, potential applications, and detailed experimental protocols.

Synthesis of this compound

The most direct and logical synthetic route to this compound involves the reaction of diphenylcarbamoyl chloride with 4-chlorophenol. Diphenylcarbamoyl chloride can be synthesized from the reaction of diphenylamine with phosgene or a phosgene equivalent.

Experimental Protocol: Synthesis of Diphenylcarbamoyl Chloride

Materials:

  • Diphenylamine

  • Phosgene (or triphosgene)

  • Anhydrous benzene (or other inert solvent like toluene)

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve diphenylamine (1.0 eq) in anhydrous benzene.

  • Cool the solution in an ice bath.

  • Slowly bubble phosgene gas (1.0-1.2 eq) through the cooled solution, or alternatively, add a solution of triphosgene (0.4 eq) in benzene dropwise.

  • Monitor the reaction by TLC or GC-MS until the diphenylamine is consumed.

  • Upon completion, remove the solvent under reduced pressure to yield crude diphenylcarbamoyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diphenylcarbamoyl chloride

  • 4-Chlorophenol

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-chlorophenol (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir at room temperature.

  • Slowly add a solution of diphenylcarbamoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Table 1: Summary of Synthetic Protocol Parameters

ParameterValue
Reactants Diphenylcarbamoyl chloride, 4-Chlorophenol
Base Triethylamine
Solvent Dichloromethane (DCM)
Stoichiometry 1:1:1.1 (Carbamoyl chloride:Phenol:Base)
Temperature Room Temperature
Reaction Time 2-4 hours (monitor by TLC)
Work-up Aqueous wash, extraction, drying
Purification Column Chromatography

Applications in Organic Synthesis

While specific literature on the applications of this compound is scarce, its structure suggests several potential uses as a synthetic building block.

Carbamate as a Protecting Group:

The carbamate group is a well-established protecting group for amines. While this compound itself is not a direct protecting group, the underlying diphenylcarbamoyl chloride can be used to protect primary and secondary amines. The resulting N,N-diphenylcarbamates are generally stable to a range of reaction conditions.

Precursor for N-Substituted Carbamates and Ureas:

The 4-chlorophenoxy group can act as a leaving group in nucleophilic substitution reactions, particularly with more reactive nucleophiles or under catalytic conditions. This would allow for the synthesis of a variety of N,N-diphenylcarbamates and ureas by reacting this compound with amines, alcohols, or other nucleophiles.

Scaffold for Cross-Coupling Reactions:

The presence of a chlorine atom on the phenyl ring provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 4-position of the phenoxy ring, leading to the synthesis of complex molecules.

Experimental Protocol: Suzuki Cross-Coupling Reaction

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the degassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Cross-Coupling Reaction Data (Hypothetical)

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O78

Visualization of Synthetic Pathways

Synthesis of this compound

Synthesis diphenylamine Diphenylamine carbamoyl_chloride Diphenylcarbamoyl Chloride diphenylamine->carbamoyl_chloride + Phosgene phosgene Phosgene target 4-Chlorophenyl Diphenylcarbamate carbamoyl_chloride->target chlorophenol 4-Chlorophenol chlorophenol->target base Base (e.g., Et3N) base->target Suzuki_Coupling start_material 4-Chlorophenyl Diphenylcarbamate product 4-Arylphenyl Diphenylcarbamate start_material->product boronic_acid Ar-B(OH)2 boronic_acid->product catalyst Pd Catalyst Base catalyst->product

Experimental protocol for "4-chlorophenyl diphenylcarbamate" stability testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Experimental Protocol for "4-chlorophenyl diphenylcarbamate" Stability Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound of interest in various fields, potentially including pharmaceutical and agricultural industries. Understanding its stability under different environmental conditions is a critical aspect of its development and application. This document provides a comprehensive experimental protocol for conducting stability testing of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] The goal of these studies is to elucidate the intrinsic stability of the molecule and to identify potential degradation products and pathways.

The protocol details forced degradation studies (stress testing) and a long-term stability study design. Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish the inherent stability of the molecule.[4] This information is crucial for developing and validating a stability-indicating analytical method. The long-term stability study will provide data on how the quality of the substance varies over time under defined storage conditions.[3][4]

Materials and Methods

Materials
  • This compound: Reference standard of known purity.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified).

  • Reagents: Hydrochloric acid (analytical grade), Sodium hydroxide (analytical grade), Hydrogen peroxide (30%, analytical grade).

  • Buffers: Pre-prepared or formulated to required pH values (e.g., pH 4.5 acetate buffer, pH 7.0 phosphate buffer, pH 9.0 borate buffer).

  • HPLC Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point for method development.

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector.

    • Photostability chamber.

    • Temperature and humidity-controlled stability chambers.

    • pH meter.

    • Analytical balance.

    • Volumetric glassware.

Analytical Methodology

A validated, stability-indicating HPLC method is essential for the accurate quantification of this compound and its degradation products. The following method is a starting point and will require optimization and validation for this specific analyte.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Run Time: Sufficient to allow for the elution of the parent compound and all degradation products.

Experimental Protocols

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the degradation pathways and to demonstrate the specificity of the analytical method.[4] Solutions of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) should be subjected to the following conditions:

1. Hydrolytic Degradation:

  • Acidic Conditions: Treat the solution with 0.1 M HCl at 60 °C for 24 hours.

  • Neutral Conditions: Reflux the solution in water at 60 °C for 24 hours.

  • Basic Conditions: Treat the solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Samples should be taken at appropriate time points (e.g., 0, 2, 6, 12, 24 hours), neutralized, and analyzed by HPLC.

2. Oxidative Degradation:

  • Treat the solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Samples should be taken at appropriate time points and analyzed.

3. Thermal Degradation:

  • Expose the solid compound to dry heat at 80 °C for 48 hours.

  • Samples should be taken at appropriate time points, dissolved in a suitable solvent, and analyzed.

4. Photolytic Degradation:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2]

  • A control sample should be protected from light.

  • Analyze the samples after exposure.

Long-Term Stability Study

Long-term stability studies are conducted to establish the shelf-life and recommended storage conditions.[3][5]

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.[5]

    • Intermediate (if applicable): 30 °C ± 2 °C / 65% RH ± 5% RH.[5]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[5]

  • Time Points:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]

    • Accelerated: 0, 3, and 6 months.[5]

  • Parameters to be Tested: Appearance, assay, and degradation products.

Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables.

Table 1: Forced Degradation Study Results

Stress ConditionTime (hours)Assay of this compound (%)Total Impurities (%)Remarks (e.g., No. of Degradants)
0.1 M HCl, 60 °C0100.00.0-
295.24.82
688.511.53
1279.120.93
2465.434.64
0.1 M NaOH, 60 °C0100.00.0-
280.319.73
662.137.94
1245.854.24
2428.971.15
3% H₂O₂, RT0100.00.0-
2498.71.31
Dry Heat, 80 °C0100.00.0-
4899.50.51
Photostability-97.82.22

Table 2: Long-Term Stability Study Data (25 °C / 60% RH)

Time Point (months)AppearanceAssay (%)Individual Unspecified Impurity (%)Total Impurities (%)
0White Powder99.8< 0.10.2
3White Powder99.7< 0.10.3
6White Powder99.50.10.5
9White Powder99.40.10.6
12White Powder99.20.10.8
18White Powder99.00.21.0
24White Powder98.80.21.2
36White Powder98.50.31.5

Visualization

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_lt Long-Term Stability Study cluster_analysis Analysis start Reference Standard This compound solution Prepare Stock Solution (1 mg/mL) start->solution hydrolysis Hydrolysis (Acid, Base, Neutral) solution->hydrolysis oxidation Oxidation (H₂O₂) solution->oxidation thermal Thermal (Dry Heat) solution->thermal photo Photolysis (Light Exposure) solution->photo storage Store at 25°C/60%RH and 40°C/75%RH solution->storage hplc HPLC Analysis hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc sampling Sample at Predetermined Time Points storage->sampling sampling->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent 4-chlorophenyl diphenylcarbamate p_chlorophenol 4-chlorophenol parent->p_chlorophenol H₂O/H⁺ or OH⁻ diphenylamine Diphenylamine parent->diphenylamine H₂O/H⁺ or OH⁻ n_oxide N-oxide derivative parent->n_oxide [O]

Caption: Potential degradation pathway of this compound.

References

"4-chlorophenyl diphenylcarbamate" solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 4-chlorophenyl diphenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are generalized recommendations for "this compound." Due to a lack of specific published data for this compound, these guidelines are based on the known properties of structurally related carbamates and chlorinated aromatic compounds. Researchers should conduct small-scale solubility and stability tests before preparing larger quantities of solutions for experimental use. All handling should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Application Notes

"this compound" is a carbamate compound. Carbamates are a class of organic compounds derived from carbamic acid. While the specific biological activity of "this compound" is not documented in the available literature, related carbamate compounds are known to act as inhibitors of enzymes such as acetylcholinesterase. Therefore, it is plausible that this compound may exhibit activity in assays related to neurological pathways or other enzymatic systems.

Potential Applications (Hypothetical):

  • Enzyme Inhibition Assays: Screening for inhibitory activity against various enzymes, particularly esterases like acetylcholinesterase.

  • Cell-Based Assays: Investigating effects on cell viability, proliferation, or specific signaling pathways in cultured cells.

  • Organic Synthesis: Use as an intermediate or building block in the synthesis of more complex molecules.

Storage and Stability: Store "this compound" as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at -20°C is recommended. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of the compound in various solvents should be determined empirically.

Quantitative Data Summary

The following table summarizes the estimated solubility of "this compound" based on the properties of similar aromatic and carbamate compounds. Actual solubility should be determined experimentally.

SolventEstimated SolubilityRecommended for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO)HighYesA common solvent for preparing high-concentration stock solutions of organic compounds for biological assays. May be toxic to some cells at higher concentrations.
Dimethylformamide (DMF)HighYesAn alternative to DMSO for stock solutions. Also exhibits potential cellular toxicity.
EthanolModerate to HighYesA less toxic alternative to DMSO and DMF for some applications.
MethanolModeratePossibleMay be suitable for some applications, but volatility should be considered.
AcetoneModerate to HighPossibleUseful for certain chemical applications, but its high volatility may not be ideal for biological assays.
WaterLow / InsolubleNoNot recommended for preparing primary stock solutions. Aqueous working solutions will require dilution from an organic stock.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass: Calculate the mass of "this compound" needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of solid "this compound" using an analytical balance in a chemical fume hood.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vessel containing the weighed compound.

  • Ensure complete dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate cell culture medium or buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution with cell culture medium or buffer to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vortexing: Gently vortex the working solutions after each dilution step to ensure homogeneity.

  • Application to Assay: Use the freshly prepared working solutions immediately in your experimental setup.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Experimental Application weigh Weigh Solid Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Store Aliquots at -20°C dissolve->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Prepare Working Solutions (Serial Dilution) thaw->dilute apply Apply to Experiment (e.g., Cell Culture) dilute->apply

Caption: Experimental workflow for the preparation and application of this compound solutions.

logical_relationship compound This compound stock High Concentration Stock Solution (e.g., 10 mM in DMSO) compound->stock Dissolution working Low Concentration Working Solutions (in aqueous buffer/medium) stock->working Dilution assay Biological or Chemical Assay working->assay Application

Caption: Logical flow from solid compound to experimental use.

Application Note: High-Throughput Screening for Fatty Acid Amide Hydrolase (FAAH) Inhibitors Using 4-chlorophenyl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a high-throughput screening (HTS) protocol to identify and characterize inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system.[1][2] As a member of the carbamate class of compounds, which are known to inhibit FAAH, "4-chlorophenyl diphenylcarbamate" is presented here as a representative test compound.[3] The described fluorescence-based assay is suitable for the rapid screening of large compound libraries in a microplate format.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a key role in terminating the signaling of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[4][5][6] By hydrolyzing these signaling lipids, FAAH regulates a variety of physiological processes, including pain, inflammation, and mood.[2] Consequently, inhibition of FAAH is a promising therapeutic strategy for treating a range of conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases.[1][6] Pharmacological inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby enhancing endocannabinoid signaling.[7]

Carbamates represent a well-established class of FAAH inhibitors that act by covalently modifying the catalytic serine residue of the enzyme.[3] This application note provides a detailed protocol for a high-throughput screening assay to identify FAAH inhibitors, using "this compound" as a hypothetical lead compound from this chemical class. The assay is based on the enzymatic cleavage of a fluorogenic substrate, resulting in a quantifiable fluorescent signal.

Principle of the Assay

The high-throughput screening assay for FAAH inhibitors utilizes a fluorogenic substrate, AMC-arachidonoyl amide. In the presence of active FAAH, the substrate is hydrolyzed, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[8][9][10] The fluorescence intensity is directly proportional to the FAAH activity. When an inhibitor, such as "this compound", is present, the enzymatic activity of FAAH is reduced, leading to a decrease in the fluorescent signal. The potency of the inhibitor can be determined by measuring the reduction in fluorescence across a range of inhibitor concentrations. The assay is performed in a microplate format, making it amenable to automated high-throughput screening.

Data Presentation

The inhibitory activity of "this compound" and other compounds against FAAH can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The following table presents hypothetical data for "this compound" alongside known FAAH inhibitors for comparison.

CompoundChemical ClassPutative IC50 (nM)
This compound Carbamate25
URB597Carbamate4.6
PF-04457845Urea7.2
JZL195Carbamate12

Note: The IC50 value for "this compound" is hypothetical and for illustrative purposes only. The IC50 values for the known inhibitors are sourced from the literature.[3][11]

Experimental Protocols

Materials and Reagents
  • Recombinant Human FAAH[8]

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[8]

  • FAAH Substrate (AMC arachidonoyl amide)[8]

  • "this compound" and other test compounds

  • Known FAAH inhibitor (e.g., JZL 195) as a positive control[8]

  • Solvent for compounds (e.g., DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[8][9][10]

  • Multichannel pipettes and reagent reservoirs

  • Incubator set to 37°C

Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of "this compound" and other test compounds in the appropriate solvent (e.g., DMSO).

    • Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the microplate.

    • Include wells with solvent only for 100% initial activity (negative control) and wells with a known FAAH inhibitor for positive control.

    • Also, prepare background wells containing only assay buffer and solvent.[8]

  • Enzyme Preparation and Addition:

    • Dilute the recombinant human FAAH in cold FAAH Assay Buffer to the desired concentration.[8]

    • Add the diluted FAAH solution to all wells except the background wells.

  • Pre-incubation:

    • Incubate the plate for 5 minutes at 37°C to allow the inhibitors to interact with the enzyme.[8]

  • Reaction Initiation:

    • Prepare the FAAH substrate solution by diluting the AMC arachidonoyl amide stock in ethanol.[8]

    • Initiate the enzymatic reaction by adding the diluted FAAH substrate to all wells.[8]

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.[8]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the solvent control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_ext Anandamide (extracellular) Anandamide_int Anandamide (internalized) Anandamide_ext->Anandamide_int Uptake CB1_Receptor CB1 Receptor Anandamide_ext->CB1_Receptor Binding & Activation FAAH FAAH Anandamide_int->FAAH Substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Hydrolysis Ethanolamine Ethanolamine FAAH->Ethanolamine Hydrolysis Inhibitor 4-chlorophenyl diphenylcarbamate Inhibitor->FAAH Inhibition Signaling_Response Signaling Response (e.g., Analgesia) CB1_Receptor->Signaling_Response

Caption: FAAH signaling pathway and point of inhibition.

Experimental Workflow

HTS_Workflow start Start compound_plating 1. Compound Plating (Test compounds, Controls) start->compound_plating enzyme_addition 2. Add FAAH Enzyme compound_plating->enzyme_addition pre_incubation 3. Pre-incubate at 37°C (5 min) enzyme_addition->pre_incubation substrate_addition 4. Add Fluorogenic Substrate pre_incubation->substrate_addition incubation 5. Incubate at 37°C (30 min) substrate_addition->incubation read_plate 6. Measure Fluorescence (Ex: 355 nm, Em: 460 nm) incubation->read_plate data_analysis 7. Data Analysis (% Inhibition, IC50 determination) read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for FAAH inhibitors.

References

Application Notes and Protocols for the Analysis of Carbamates via Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Carbamate Analysis and the Need for Derivatization

Carbamates are a class of organic compounds derived from carbamic acid. They are widely used as pesticides, insecticides, and herbicides, and also feature in various pharmaceutical compounds. Due to their potential toxicity and environmental persistence, sensitive and selective analytical methods are crucial for their detection and quantification.

Direct analysis of many carbamates by gas chromatography (GC) can be challenging due to their thermal lability.[1] High temperatures in the GC injector and column can cause them to degrade, leading to inaccurate results. While high-performance liquid chromatography (HPLC) is a viable alternative, derivatization is often employed in both GC and HPLC to enhance analytical performance.[2][3]

Key benefits of derivatization for carbamate analysis include:

  • Increased Volatility and Thermal Stability: For GC analysis, derivatization can convert non-volatile or thermally labile carbamates into more stable and volatile derivatives suitable for gas-phase separation.[2]

  • Improved Chromatographic Separation: Derivatization can alter the polarity and other physicochemical properties of the analytes, leading to better separation from matrix interferences.

  • Enhanced Detector Response: Derivatization can introduce a chromophore, fluorophore, or an easily ionizable group, significantly increasing the sensitivity of UV, fluorescence, or mass spectrometry (MS) detectors.[3][4]

Common Derivatization Strategies for Carbamates

Several derivatization reagents and techniques have been successfully applied to the analysis of carbamates. The choice of reagent depends on the analytical technique (GC or HPLC), the specific carbamate, and the desired outcome (e.g., increased volatility or enhanced detection).

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization aims to create a thermally stable and volatile derivative. Common approaches include acylation and silylation.

  • Acylation with Anhydrides: Reagents like heptafluorobutyric anhydride (HFBA) react with the N-H group of N-methylcarbamates to form stable, fluorinated derivatives.[2] These derivatives are highly volatile and can be sensitively detected by electron capture detectors (ECD) or mass spectrometry.

  • Reaction with Xanthydrol: 9-Xanthydrol has been used to derivatize carbamates in aqueous samples. The reaction targets the carbamate functional group, leading to the formation of xanthyl derivatives that are amenable to GC-MS analysis.[5]

  • Flash Alkylation: In-injector methylation can be a rapid and effective derivatization technique for some carbamates, allowing for their analysis by GC-MS/MS.[1]

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily used to enhance the detectability of the carbamates, especially when using UV or fluorescence detectors.

  • Pre-column Derivatization: In this approach, the derivatization reaction is performed before injecting the sample into the HPLC system. Activated carbamate reagents, such as succinimido phenyl- and p-bromophenylcarbamates, can react with primary and secondary amines to form urea derivatives that are readily detected by spectrophotometry.[3]

  • Post-column Derivatization: This technique involves derivatizing the analytes after they have been separated on the HPLC column but before they reach the detector. A common method involves post-column hydrolysis of the carbamates to release methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[4][6]

Experimental Protocols (Generalized)

The following are generalized protocols for the derivatization of carbamates. These protocols should be optimized for the specific analysis of 4-chlorophenyl diphenylcarbamate or other carbamates of interest.

Protocol 1: GC-MS Analysis following Derivatization with Heptafluorobutyric Anhydride (HFBA)

This protocol is adapted from methods used for the analysis of carbamate pesticides.[2]

Objective: To derivatize carbamates for enhanced volatility and sensitivity in GC-MS analysis.

Materials:

  • Carbamate standard or sample extract

  • Heptafluorobutyric anhydride (HFBA)

  • Pyridine (catalyst)

  • Organic solvent (e.g., acetonitrile, benzene)

  • Vials with screw caps

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of the carbamate standard or extracted sample in a suitable organic solvent.

  • Derivatization Reaction:

    • To 100 µL of the sample solution in a vial, add 100 µL of HFBA and 10 µL of pyridine.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-80°C for 15-60 minutes. The optimal temperature and time will need to be determined experimentally.

  • Reaction Quenching and Extraction (if necessary):

    • After cooling to room temperature, the reaction may be quenched by the addition of a small amount of water or a buffer solution.

    • The derivative can be extracted into a non-polar organic solvent like hexane if the reaction was performed in a more polar solvent.

  • Analysis:

    • Inject an aliquot of the final solution into the GC-MS system.

    • Develop a suitable temperature program for the GC oven to achieve good separation of the derivatized analyte.

    • Use selected ion monitoring (SIM) or full scan mode on the mass spectrometer for detection and quantification.

Workflow Diagram:

GC_Derivatization_Workflow Sample Carbamate Sample/ Standard Solution Reagents Add HFBA and Pyridine Sample->Reagents Heat Heat (e.g., 60-80°C) Reagents->Heat Cool Cool to Room Temp. Heat->Cool Analysis GC-MS Analysis Cool->Analysis

Caption: Workflow for GC-MS analysis of carbamates after HFBA derivatization.

Protocol 2: HPLC Analysis with Post-Column Derivatization using OPA

This protocol is based on the widely used EPA Method 531.1 for the analysis of N-methylcarbamates in water.[1]

Objective: To analyze carbamates by HPLC with sensitive fluorescence detection after post-column derivatization.

Materials:

  • HPLC system with a post-column reaction module

  • Fluorescence detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., methanol/water or acetonitrile/water gradient)

  • Hydrolysis reagent: Sodium hydroxide solution

  • Derivatization reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a buffer solution

  • Carbamate standard or sample extract

Procedure:

  • HPLC Separation:

    • Inject the sample extract onto the C18 column.

    • Separate the carbamates using a suitable mobile phase gradient.

  • Post-Column Reaction:

    • Step 1: Hydrolysis: The column effluent is mixed with the sodium hydroxide solution and passed through a heated reactor coil to hydrolyze the carbamates to methylamine.

    • Step 2: Derivatization: The hydrolyzed effluent is then mixed with the OPA/2-mercaptoethanol reagent. The methylamine reacts to form a highly fluorescent derivative.

  • Detection:

    • The fluorescent derivative is detected by the fluorescence detector, typically with excitation around 340 nm and emission around 455 nm.

  • Quantification:

    • Quantify the carbamates by comparing the peak areas to those of known standards.

Workflow Diagram:

HPLC_Post_Column_Workflow HPLC HPLC Separation Hydrolysis Post-Column Hydrolysis (NaOH) HPLC->Hydrolysis Column Effluent Derivatization Post-Column Derivatization (OPA) Hydrolysis->Derivatization Detection Fluorescence Detection Derivatization->Detection Data Data Analysis Detection->Data

Caption: Workflow for HPLC analysis of carbamates with post-column derivatization.

Quantitative Data Summary

The following tables summarize quantitative data from the literature for the analysis of various carbamate pesticides using derivatization techniques. This data can serve as a reference for the expected performance of these methods.

Table 1: Performance of GC-MS Method for Carbamate Pesticides after Derivatization with 9-Xanthydrol [5]

Carbamate PesticideLimit of Quantification (µg/L)Intra-day RSD (%) (at 0.1, 1.0, 10 µg/L)Inter-day RSD (%) (at 0.1, 1.0, 10 µg/L)
Carbaryl0.028< 15< 15
Carbofuran0.015< 15< 15
Metolcarb0.007< 15< 15
Isoprocarb0.012< 15< 15
Ethiofencarb0.021< 15< 15

Table 2: Detection Limits for Carbamate Pesticides in Cereal using HPLC with Post-Column Fluorescence Derivatization [4]

AnalyteDetection Limit (µg/kg)
9 Carbamate Pesticides and 3 Metabolites5

Conclusion

Derivatization is a powerful tool for the sensitive and reliable analysis of carbamates by both GC and HPLC. While specific protocols for "this compound" are not yet established in the literature, the generalized methods presented here provide a solid starting point for method development. By adapting and optimizing these protocols, researchers can develop robust analytical methods for the quantification of this and other carbamate compounds in various matrices. Careful selection of the derivatization reagent and reaction conditions is crucial for achieving the desired analytical performance.

References

"4-Chlorophenyl Diphenylcarbamate" in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the specific applications of "4-chlorophenyl diphenylcarbamate" in material science have yielded limited direct results. The available information primarily focuses on related chemical structures rather than the specific compound of interest. This suggests that "this compound" may be a novel or less-studied compound in the field of material science.

Potential Applications in Material Science

Based on the functional groups present in "this compound"—a carbamate linker, a chlorinated phenyl ring, and two phenyl groups—several potential applications in material science can be postulated:

  • Polymer Chemistry: The carbamate group can be incorporated into polymer backbones or used as a linking moiety in the synthesis of polyurethanes or other polymers. The presence of the diphenylamine and chlorophenyl groups could impart specific properties such as thermal stability, flame retardancy, and altered solubility.

  • Organic Electronics: Diphenylamine derivatives are known for their hole-transporting properties and are often used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The "this compound" could be investigated as a novel material for these applications.

  • Functional Coatings: The compound's structure suggests it might be useful in creating functional coatings with specific optical or protective properties. The chlorophenyl group could enhance adhesion or provide antimicrobial properties.

Hypothetical Experimental Protocols

The following are generalized experimental protocols that could be adapted for the investigation of "this compound" in material science applications.

Protocol 1: Synthesis of "this compound"

A potential synthetic route to "this compound" could involve the reaction of 4-chlorophenyl chloroformate with diphenylamine.

Materials:

  • 4-Chlorophenyl chloroformate

  • Diphenylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine (as a base)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diphenylamine in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equimolar amount of triethylamine or pyridine to the solution.

  • In a separate flask, dissolve 4-chlorophenyl chloroformate in anhydrous DCM.

  • Add the 4-chlorophenyl chloroformate solution dropwise to the diphenylamine solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure "this compound".

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry.

Protocol 2: Investigation as a Hole-Transporting Material in OLEDs

Device Fabrication Workflow:

Caption: Workflow for fabricating an Organic Light-Emitting Diode (OLED).

Experimental Steps:

  • Substrate Cleaning: Thoroughly clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone.

  • Hole Injection Layer (HIL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate and anneal.

  • Hole Transport Layer (HTL): Prepare a solution of the synthesized "this compound" in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution on top of the PEDOT:PSS layer and anneal to form the HTL.

  • Emissive Layer (EML), Electron Transport Layer (ETL), and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the emissive layer (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃), an electron transport layer (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene - TPBi), a thin layer of Lithium Fluoride (LiF), and an Aluminum (Al) cathode.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum of the fabricated OLED.

Quantitative Data Summary

As no experimental data for "this compound" in material science applications has been found, the following table is a template that researchers can use to summarize their findings once experiments are conducted.

PropertyMeasurementConditions
Thermal Properties
Melting Point (°C)DSC/TGA
Decomposition Temperature (°C)TGA
Glass Transition Temperature (°C)DSC
Optical Properties
UV-Vis Absorption (λ_max, nm)In solution (specify solvent)
Photoluminescence (λ_em, nm)In solution (specify solvent)
Electrochemical Properties
HOMO Level (eV)Cyclic Voltammetry
LUMO Level (eV)Cyclic Voltammetry
Device Performance (OLED)
Turn-on Voltage (V)
Maximum Luminance (cd/m²)
Maximum Current Efficiency (cd/A)
Maximum Power Efficiency (lm/W)
External Quantum Efficiency (%)

Logical Relationships in Material Design

The properties of "this compound" can be rationally tuned by modifying its chemical structure. The following diagram illustrates the logical relationship between structural modifications and potential property changes.

Material_Design cluster_0 Structural Modification cluster_1 Property Tuning Substituents_on_Phenyl Substituents on Phenyl Rings Solubility Solubility Substituents_on_Phenyl->Solubility Electronic_Properties Electronic Properties (HOMO/LUMO) Substituents_on_Phenyl->Electronic_Properties Carbamate_Linker Modification of Carbamate Linker Thermal_Stability Thermal Stability Carbamate_Linker->Thermal_Stability Carbamate_Linker->Electronic_Properties Chlorine_Position Varying Chlorine Position/Number Chlorine_Position->Electronic_Properties Optical_Properties Optical Properties (Absorption/Emission) Chlorine_Position->Optical_Properties

Caption: Structure-Property Relationship for "this compound" derivatives.

Application Notes and Protocols for 4-Chlorophenylcarbamate-Derived Chiral Stationary Phases in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separations are a critical aspect of pharmaceutical development, analysis, and quality control, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. This document provides detailed application notes and protocols for the use of chiral stationary phases functionalized with 4-chlorophenylcarbamate derivatives for the enantioselective separation of a range of pharmaceutical compounds.

Two prominent examples of such CSPs are per-4-chlorophenylcarbamate-β-cyclodextrin (CPCDP) and cellulose tris(4-chlorophenylcarbamate) . These CSPs have demonstrated broad enantioselectivity for various classes of chiral molecules, including azole antifungal agents, proton pump inhibitors, dihydropyridine calcium antagonists, β-blockers, and nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of the 4-chlorophenylcarbamate moiety enhances chiral recognition capabilities through a combination of intermolecular interactions.

Principle of Chiral Separation

The enantioselective separation on these CSPs is based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector immobilized on the stationary phase. The different stability of these complexes for the two enantiomers leads to different retention times and, consequently, their separation.

The chiral recognition mechanism for 4-chlorophenylcarbamate-derivatized CSPs is multimodal and involves a combination of interactions[1]:

  • Inclusion Complexation: Particularly relevant for the cyclodextrin-based CSP, where the analyte or a part of it can be included in the hydrophobic cavity of the cyclodextrin.

  • π-π Interactions: The aromatic rings of the 4-chlorophenylcarbamate group and the analyte can engage in π-π stacking.

  • Hydrogen Bonding: The carbamate linkage provides hydrogen bond donor and acceptor sites.

  • Dipole-Dipole Interactions: The polar carbamate group and the chloro-substituent contribute to dipole-dipole interactions.

  • Steric Hindrance: The overall three-dimensional structure of the chiral selector creates a sterically constrained environment that favors the interaction with one enantiomer over the other.

The interplay of these interactions determines the degree of enantioselectivity for a given analyte.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Chiral Analyte cluster_Interactions Chiral Recognition Interactions cluster_Elution Elution Profile CSP 4-Chlorophenylcarbamate Derivative Enantiomer_R R-Enantiomer Interactions Inclusion Complexation π-π Interactions Hydrogen Bonding Dipole-Dipole Interactions Steric Hindrance Enantiomer_R->Interactions Stronger Interaction Elution_R Later Elution (R) Enantiomer_R->Elution_R Enantiomer_S S-Enantiomer Enantiomer_S->Interactions Weaker Interaction Elution_S Earlier Elution (S) Enantiomer_S->Elution_S

Figure 1: Chiral recognition mechanism leading to enantiomeric separation.

Synthesis of Chiral Stationary Phases

Protocol 1: Synthesis of Per-4-chlorophenylcarbamate-β-cyclodextrin (CPCDP) Bonded CSP

This protocol describes a method for bonding per-4-chlorophenylcarbamate-β-cyclodextrin to silica gel.

Materials:

  • β-Cyclodextrin (β-CD)

  • 4-Chlorophenyl isocyanate

  • Anhydrous pyridine

  • 3-Aminopropyltriethoxysilane (APTES)

  • Toluene

  • Silica gel (5 µm, 100 Å)

  • Methanol, Acetone

Procedure:

  • Derivatization of β-Cyclodextrin:

    • Dry β-cyclodextrin under vacuum at 110°C for 12 hours.

    • Dissolve the dried β-CD in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Add an excess of 4-chlorophenyl isocyanate to the solution.

    • Heat the reaction mixture at 80°C for 24 hours with constant stirring.

    • After cooling, precipitate the product by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitate, wash thoroughly with methanol, and dry under vacuum to obtain per-4-chlorophenylcarbamate-β-cyclodextrin.

  • Silica Gel Functionalization:

    • Activate silica gel by heating at 150°C for 4 hours.

    • Suspend the activated silica gel in dry toluene.

    • Add APTES to the suspension and reflux for 24 hours.

    • Filter the aminopropyl-functionalized silica gel, wash with toluene, methanol, and acetone, and then dry under vacuum.

  • Immobilization of the Chiral Selector:

    • The specific bonding chemistry can vary, but a common approach involves reacting the derivatized cyclodextrin with a linker that is then coupled to the aminopropyl-functionalized silica gel. For a direct bonding approach as suggested by some literature, the derivatized cyclodextrin can be immobilized onto the functionalized silica gel through appropriate coupling chemistry, often involving activation of the cyclodextrin derivative.

Protocol 2: Preparation of Cellulose tris(4-chlorophenylcarbamate) Coated CSP

This protocol outlines the coating of silica gel with cellulose tris(4-chlorophenylcarbamate).

Materials:

  • Microcrystalline cellulose

  • 4-Chlorophenyl isocyanate

  • Anhydrous pyridine

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • 3-Aminopropyl-functionalized silica gel (5 µm, 100 Å)

  • Tetrahydrofuran (THF)

Procedure:

  • Synthesis of Cellulose tris(4-chlorophenylcarbamate):

    • Dry microcrystalline cellulose under vacuum.

    • Prepare a solution of LiCl in DMAc and add the dried cellulose. Stir until a clear solution is formed.

    • Add anhydrous pyridine to the solution.

    • Add an excess of 4-chlorophenyl isocyanate to the reaction mixture under a nitrogen atmosphere.

    • Heat the mixture at 80°C for 24 hours.

    • Precipitate the product by pouring the solution into methanol.

    • Filter, wash the precipitate with methanol, and dry under vacuum.

  • Coating on Silica Gel:

    • Dissolve the synthesized cellulose tris(4-chlorophenylcarbamate) in THF.

    • Add the 3-aminopropyl-functionalized silica gel to this solution.

    • Slowly evaporate the solvent under reduced pressure with gentle rotation until a free-flowing powder is obtained.

    • Dry the coated silica gel under vacuum.

  • Column Packing:

    • The prepared CSP material is then packed into an HPLC column using a slurry packing technique.

Applications

The following tables summarize the successful enantiomeric separations achieved using these 4-chlorophenylcarbamate-derived CSPs.

Table 1: Applications of Per-4-chlorophenylcarbamate-β-cyclodextrin (CPCDP) Bonded CSP
Analyte ClassAnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
Azole Antifungals Voriconazolen-Hexane/Ethanol (80/20, v/v)1.02515.4116.80
Itraconazolen-Hexane/Ethanol (90/10, v/v)1.0251.853.21
Ketoconazolen-Hexane/Ethanol (85/15, v/v)1.0251.532.89
Proton Pump Inhibitors Omeprazolen-Hexane/Isopropanol (80/20, v/v)1.0251.422.58
Lansoprazolen-Hexane/Isopropanol (85/15, v/v)1.0251.332.15
Pantoprazolen-Hexane/Isopropanol (70/30, v/v)1.0251.251.98
Dihydropyridine Calcium Antagonists NimodipineMethanol/Water (60/40, v/v)0.8301.211.85
NisoldipineMethanol/Water (70/30, v/v)0.8301.181.67
FelodipineAcetonitrile/Water (50/50, v/v)1.0251.151.53

Data compiled from Sun et al., 2019 and other relevant sources.

Table 2: Applications of Cellulose tris(4-chlorophenylcarbamate) CSP
Analyte ClassAnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)
β-Blockers Propranololn-Hexane/Isopropanol/Diethylamine (80/20/0.1, v/v/v)1.0251.352.10
Metoprololn-Hexane/Ethanol/Trifluoroacetic acid (90/10/0.1, v/v/v)0.8201.281.95
NSAIDs Flurbiprofenn-Hexane/Isopropanol/Acetic acid (90/10/0.1, v/v/v)1.0251.452.50
Ketoprofenn-Hexane/Ethanol/Trifluoroacetic acid (85/15/0.1, v/v/v)1.0301.201.80
Pesticides Metalaxyln-Hexane/Isopropanol (90/10, v/v)1.0251.622.85
Tebuconazolen-Hexane/Ethanol (95/5, v/v)1.0201.181.70

Data compiled from various literature sources demonstrating applications of cellulose phenylcarbamate derivatives.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for developing a chiral separation method using a 4-chlorophenylcarbamate-derived CSP.

cluster_Prep Preparation cluster_MethodDev Method Development cluster_Analysis Analysis cluster_Output Output Synth Synthesize Chiral Selector Immob Immobilize/Coat on Silica Synth->Immob Pack Pack HPLC Column Immob->Pack MobilePhase Select Mobile Phase (Normal/Reversed/Polar Organic) Pack->MobilePhase Optimize Optimize Conditions (Flow Rate, Temperature, Additives) MobilePhase->Optimize Inject Inject Racemic Sample Optimize->Inject Separate Enantiomeric Separation Inject->Separate Detect Detect and Quantify Separate->Detect Chromatogram Chromatogram with Separated Enantiomers Detect->Chromatogram Data Resolution (Rs) Separation Factor (α) Chromatogram->Data

Figure 2: Workflow for chiral separation using 4-chlorophenylcarbamate CSPs.

Conclusion

Chiral stationary phases based on 4-chlorophenylcarbamate derivatives of β-cyclodextrin and cellulose are versatile and effective tools for the enantioseparation of a wide range of pharmaceutical compounds. The enhanced chiral recognition capabilities afforded by the 4-chlorophenylcarbamate group, combined with the inherent chiral structures of the backbones, provide excellent resolution and selectivity. The protocols and application data presented herein serve as a valuable resource for researchers and scientists in the development of robust and efficient chiral HPLC methods.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chlorophenyl Diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-chlorophenyl diphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my reaction yield of this compound consistently low?

Low yields in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Issue: Reduced Nucleophilicity of 4-Chlorophenol: The chlorine atom on the phenol ring is electron-withdrawing, which decreases the nucleophilicity of the phenolic oxygen. This makes it less reactive towards the diphenylcarbamoyl chloride.[1]

  • Troubleshooting Actions:

    • Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the lower reactivity of the phenol.[2] Reactions are often more successful at temperatures around 110 °C.[2]

    • Optimize the Base: A suitable base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion. Pyridine is a commonly used and effective base for this reaction.[2] Ensure the base is dry and used in at least stoichiometric amounts.

    • Increase Reaction Time: Due to the lower reactivity, a longer reaction time might be necessary for the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Issue: Incomplete Reaction or Side Reactions: The reaction may not be going to completion, or side reactions could be consuming the starting materials or product.

  • Troubleshooting Actions:

    • Check Reagent Purity: Ensure that 4-chlorophenol and diphenylcarbamoyl chloride are pure and dry. Moisture can lead to the hydrolysis of diphenylcarbamoyl chloride.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Q2: I am observing a significant amount of a white, high-melting point solid as a byproduct. What is it and how can I avoid it?

This byproduct is likely N,N,N',N'-tetraphenylurea, formed from the reaction of diphenylcarbamoyl chloride with any residual water or from the decomposition of the carbamoyl chloride.

  • Cause: Diphenylcarbamoyl chloride is sensitive to moisture and can hydrolyze to diphenylamine, which can then react with another molecule of diphenylcarbamoyl chloride to form the urea.

  • Prevention:

    • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

    • Control Reagent Addition: If preparing the diphenylcarbamoyl chloride in situ, ensure the reaction conditions are strictly controlled to minimize side reactions. A one-pot procedure where the carbamoyl chloride is generated and immediately reacted with the phenol can be effective.[2]

Q3: How can I effectively monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting materials (4-chlorophenol and diphenylcarbamoyl chloride) and the formation of the product. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the reactants and the product, providing a more quantitative assessment of the reaction progress.

Q4: What is the best method for purifying the final product?

  • Column Chromatography: This is a common and effective method for purifying O-aryl carbamates.[2] A silica gel column with a gradient of ethyl acetate in hexane is typically used to separate the product from unreacted starting materials and byproducts.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final purification step to obtain a highly pure crystalline product.[2] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis typically involves the reaction of 4-chlorophenol with diphenylcarbamoyl chloride in the presence of a base, such as pyridine. The base facilitates the deprotonation of the phenol, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the carbamoyl chloride.

Q2: What are the optimal reaction conditions for this synthesis?

While specific conditions can vary, a general starting point is to use pyridine as both the base and the solvent, and to heat the reaction mixture. Elevated temperatures, for instance 110 °C, have been shown to improve yields for the synthesis of O-aryl carbamates.[2]

Q3: Are there any major side reactions to be aware of?

Yes, the primary side reaction is the formation of N,N,N',N'-tetraphenylurea, especially in the presence of moisture. Another potential side reaction, particularly if using primary or secondary amines to generate the carbamoyl chloride in situ, is the formation of a symmetrical urea from the amine.[1]

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals in the aromatic region corresponding to the protons of the 4-chlorophenyl and diphenyl groups.

    • ¹³C NMR: Signals for the carbonyl carbon of the carbamate group and the aromatic carbons should be present.

  • Infrared (IR) Spectroscopy: Look for a characteristic strong absorption band for the carbonyl (C=O) stretching of the carbamate group, typically in the range of 1700-1750 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of O-Aryl Carbamates

EntryPhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-ChlorophenolPyridinePyridine11024Moderate to High[2] (Qualitative)
2PhenolPyridinePyridine1102495[2]
34-NitrophenolPyridinePyridine1102499[2]
44-MethoxyphenolPyridinePyridine1102485[2]
54-BromophenolCs₂CO₃AcetonitrileRoom Temp20Diminished[1]

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of O-aryl carbamates described by Varjosaari, Suating, and Adler (2016).[2]

Materials:

  • 4-Chlorophenol

  • Diphenylcarbamoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq).

  • Add anhydrous pyridine (as solvent and base).

  • Add diphenylcarbamoyl chloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizations

Synthesis_Pathway 4-Chlorophenol 4-Chlorophenol Reaction 4-Chlorophenol->Reaction Diphenylcarbamoyl_Chloride Diphenylcarbamoyl_Chloride Diphenylcarbamoyl_Chloride->Reaction Pyridine Pyridine Pyridine->Reaction Base Product 4-Chlorophenyl Diphenylcarbamate HCl HCl HCl->Pyridine Neutralization Reaction->Product Reaction->HCl

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield? Check_Reactivity Consider Reactivity of 4-Chlorophenol Start->Check_Reactivity Check_Conditions Review Reaction Conditions Start->Check_Conditions Side_Product Byproduct Observed? Start->Side_Product Purification Purification Issues? Start->Purification Increase_Temp Increase Temperature Check_Reactivity->Increase_Temp Optimize_Base Optimize Base Check_Reactivity->Optimize_Base Increase_Time Increase Reaction Time Check_Reactivity->Increase_Time Check_Purity Check Reagent Purity Check_Conditions->Check_Purity Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Anhydrous Ensure Anhydrous Conditions Side_Product->Anhydrous Column_Chrom Use Column Chromatography Purification->Column_Chrom Recrystallize Recrystallize Purification->Recrystallize

Caption: Troubleshooting workflow for synthesis optimization.

References

"4-chlorophenyl diphenylcarbamate" degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chlorophenyl diphenylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the general behavior of carbamate esters, the primary degradation pathways for this compound are expected to be hydrolysis, photolysis, and thermal decomposition.[1][2][3] The stability of the compound is influenced by factors such as pH, light exposure, and temperature.

Q2: What are the likely degradation products of this compound?

A2: The degradation of this compound can result in several products depending on the degradation pathway:

  • Hydrolysis: Under basic conditions, it is likely to hydrolyze to 4-chlorophenol, diphenylamine, and carbon dioxide. The reaction likely proceeds through an E1cB mechanism, involving the formation of an isocyanate intermediate.[2][4]

  • Thermal Decomposition: Heating this compound can lead to the formation of phenyl isocyanate and 4-chlorophenol, or further decomposition to diphenylamine, carbon dioxide, and other byproducts.[1][5][6]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation, leading to a variety of photoproducts through radical mechanisms.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing is advisable.[7][8][9][10] The container should be tightly sealed to prevent moisture absorption and exposure to air. Storing stock solutions in amber-colored bottles at 4°C can also help minimize degradation.[11]

Q4: How can I monitor the purity and degradation of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the purity of this compound and detecting its degradation products.[12][13][14] A reverse-phase column, such as a C8 or C18, with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is commonly used for the analysis of carbamates.[15][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[11][17]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture.[7][8][9][10]

    • Check Solution Stability: If working with solutions, prepare them fresh before use. If solutions need to be stored, keep them at low temperatures in amber vials.[11]

    • Assess Purity: Analyze the purity of the compound and its solutions using HPLC to check for the presence of degradation products.[12][13][14]

    • pH Consideration: Be mindful of the pH of your experimental medium. Carbamates are generally more stable in acidic to neutral conditions and can degrade in basic media.[4][18]

Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
  • Possible Cause: Contamination or degradation of the sample or analytical system.

  • Troubleshooting Steps:

    • Run a Blank: Inject a solvent blank to check for contamination from the solvent or the HPLC system.

    • Prepare Fresh Sample: Prepare a fresh solution of this compound and re-analyze.

    • Identify Degradation Products: If new peaks persist, they are likely degradation products. Use a mass spectrometer (LC-MS) to identify the mass of these impurities, which can help in elucidating their structure.

    • System Cleanup: If the issue persists across different samples, clean the injector, column, and detector to remove any accumulated contaminants.[19]

Quantitative Data on Degradation

Table 1: First-Order Rate Constants for the Thermal Decomposition of Substituted t-Butyl N-Arylcarbamates in Diphenyl Ether at 177.5 °C.

Substituent on Phenyl RingRate Constant (k) x 10⁵ (s⁻¹)
p-NO₂10.5
m-NO₂9.3
m-Cl6.8
p-Cl6.2
H5.0
m-CH₃4.6
p-CH₃4.1
p-OCH₃3.5

Data adapted from a study on t-butyl N-arylcarbamates, which shows the effect of substituents on thermal stability. The presence of an electron-withdrawing group like p-Cl increases the rate of decomposition compared to the unsubstituted compound.[1]

Table 2: Experimentally determined second-order rate constants for the alkaline hydrolysis of substituted phenyl N-phenylcarbamates at 25 °C.

Substituent on Phenyl Ring (leaving group)Rate Constant (k_OH) (M⁻¹s⁻¹)
p-NO₂1.58
m-NO₂0.63
p-Cl0.10
H0.02

This table provides an indication of the susceptibility of the carbamate linkage to hydrolysis based on the electronic nature of the phenyl leaving group. A stronger electron-withdrawing group leads to a faster hydrolysis rate.[20]

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Analytical Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or formic acid for MS compatibility).[12]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid). For example, a gradient from 50% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm or other appropriate wavelength determined by UV scan of the compound.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

    • Inject the standards to generate a calibration curve.

    • Inject the samples to be analyzed.

    • Quantify the amount of this compound by comparing the peak area to the calibration curve.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Basic Conditions) cluster_thermal Thermal Decomposition cluster_photo Photolysis (UV light) 4-chlorophenyl_diphenylcarbamate_h 4-chlorophenyl diphenylcarbamate isocyanate_intermediate Isocyanate Intermediate 4-chlorophenyl_diphenylcarbamate_h->isocyanate_intermediate E1cB 4-chlorophenol 4-chlorophenol 4-chlorophenyl_diphenylcarbamate_h->4-chlorophenol diphenylamine Diphenylamine isocyanate_intermediate->diphenylamine co2_h CO₂ isocyanate_intermediate->co2_h 4-chlorophenyl_diphenylcarbamate_t 4-chlorophenyl diphenylcarbamate phenyl_isocyanate Phenyl Isocyanate 4-chlorophenyl_diphenylcarbamate_t->phenyl_isocyanate 4-chlorophenol_t 4-chlorophenol 4-chlorophenyl_diphenylcarbamate_t->4-chlorophenol_t diphenylamine_t Diphenylamine phenyl_isocyanate->diphenylamine_t further reaction co2_t CO₂ phenyl_isocyanate->co2_t further reaction 4-chlorophenyl_diphenylcarbamate_p 4-chlorophenyl diphenylcarbamate radical_species Radical Species 4-chlorophenyl_diphenylcarbamate_p->radical_species photoproducts Various Photoproducts radical_species->photoproducts HPLCWorkflow SamplePrep Sample Preparation (Dissolve in Acetonitrile, Filter) HPLCSystem HPLC System SamplePrep->HPLCSystem Inject Column C18 Column HPLCSystem->Column Mobile Phase Flow Detector UV Detector Column->Detector DataAnalysis Data Analysis (Chromatogram, Quantification) Detector->DataAnalysis

References

Troubleshooting "4-chlorophenyl diphenylcarbamate" insolubility in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with "4-chlorophenyl diphenylcarbamate" in their assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my desired solvent for an assay. What are the initial steps I should take?

A1: Difficulty in dissolving "this compound" is a common issue for compounds with similar aromatic and halogenated structures, which tend to have low aqueous solubility. The first step is to ensure you are using a high-purity solvent, as contaminants can affect solubility. The most common starting solvent for such compounds in biological assays is dimethyl sulfoxide (DMSO).[1] If you are already using DMSO and observing insolubility, consider the following initial troubleshooting steps: gentle heating and sonication.

Q2: My compound dissolves in the organic solvent, but precipitates when I add it to my aqueous assay buffer or cell culture medium. What causes this and how can I prevent it?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[2][3] It occurs because the compound, which is stable in a high concentration of organic solvent, becomes insoluble as the percentage of the aqueous component increases. To mitigate this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.

  • Optimize the dilution method: Instead of adding the compound stock directly to the full volume of aqueous buffer, try a serial dilution approach. This can sometimes prevent immediate precipitation.

  • Use a co-solvent: Incorporating a less polar, water-miscible co-solvent in your final assay buffer can increase the solubility of your compound.[2]

  • pH adjustment: The solubility of a compound can be pH-dependent. Experimenting with the pH of your final assay buffer may improve solubility.[2]

Q3: Can I use heat to dissolve my this compound?

A3: Yes, gentle heating can be an effective method to aid in the dissolution of your compound. However, it is crucial to be cautious, as excessive heat can degrade the compound. We recommend heating the solution in a water bath at a controlled temperature (e.g., 37°C) and for a limited time. Always check for any signs of compound degradation after heating.

Q4: Are there alternative solvents to DMSO that I can try?

A4: While DMSO is a widely used solvent for its ability to dissolve a broad range of compounds, other options can be explored if you are facing persistent solubility or toxicity issues.[1][4] Other organic solvents to consider include ethanol, methanol, and N,N-dimethylformamide (DMF).[4] When using alternative solvents, it is essential to determine their compatibility with your specific assay and their potential for cellular toxicity.

Troubleshooting Guide: Systematic Solubility Testing

For a systematic approach to resolving insolubility issues with "this compound," we recommend the following experimental workflow. This protocol will help you identify the optimal solvent and concentration for your experiments.

Experimental Protocol: Solubility Testing Workflow
  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of "this compound" (e.g., 1-5 mg).

    • Add a minimal volume of your primary solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution:

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

    • If solubility is still an issue, gently warm the solution in a 37°C water bath for 10-15 minutes.

    • Visually inspect the solution for any remaining particulate matter. If the solution is not clear, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes and carefully transfer the supernatant to a new tube. This will give you a saturated stock solution.

  • Serial Dilution in Assay Medium:

    • Prepare a series of dilutions of your stock solution in your aqueous assay buffer or cell culture medium.

    • Start with a high concentration and perform 2-fold or 10-fold serial dilutions.

    • After each dilution, visually inspect for any signs of precipitation immediately and after a period that mimics your assay incubation time (e.g., 1 hour, 24 hours).

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate is your maximum working concentration for that solvent system.

Data Presentation: Solubility Testing Strategy

The following table summarizes a recommended strategy for testing the solubility of "this compound" in various solvents.

Solvent System Initial Concentration Dissolution Aids Observations to Record
100% DMSO50 mMVortexing, Sonication, Gentle Heating (37°C)Clarity of stock solution, presence of precipitate
100% Ethanol50 mMVortexing, Sonication, Gentle Heating (37°C)Clarity of stock solution, presence of precipitate
100% DMF50 mMVortexing, Sonication, Gentle Heating (37°C)Clarity of stock solution, presence of precipitate
Assay Buffer + 1% DMSO1 mM (from 100 mM stock)Serial DilutionPresence of precipitate immediately and over time
Assay Buffer + 0.5% DMSO500 µM (from 100 mM stock)Serial DilutionPresence of precipitate immediately and over time
Assay Buffer + 0.1% DMSO100 µM (from 100 mM stock)Serial DilutionPresence of precipitate immediately and over time

Visualizing Experimental Workflows and Biological Pathways

To further assist our users, we have provided diagrams for the troubleshooting workflow and a potential signaling pathway that "this compound" may modulate.

G cluster_0 Start: Compound Insolubility cluster_1 Step 1: Prepare Concentrated Stock cluster_2 Step 2: Aid Dissolution cluster_3 Step 3: Test in Aqueous Medium cluster_4 Step 4: Resolution start Compound does not dissolve in assay medium prep_stock Prepare 50 mM stock in 100% DMSO start->prep_stock dissolution Vortex -> Sonicate -> Gentle Heat (37°C) prep_stock->dissolution check_sol Is stock solution clear? dissolution->check_sol serial_dilution Perform serial dilutions in assay medium check_sol->serial_dilution Yes troubleshoot Try alternative solvent (e.g., Ethanol, DMF) or lower final concentration check_sol->troubleshoot No check_precipitate Precipitation observed? serial_dilution->check_precipitate success Proceed with experiment at highest soluble concentration check_precipitate->success No check_precipitate->troubleshoot Yes

Caption: Troubleshooting workflow for addressing compound insolubility.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Inhibitory Action Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Inhibitor 4-chlorophenyl diphenylcarbamate Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: Chromatographic Analysis of 4-Chlorophenyl Diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-chlorophenyl diphenylcarbamate is a compound with limited readily available analytical data. The following troubleshooting guides, FAQs, and experimental protocols are based on general chromatographic principles and experience with structurally similar compounds, such as other carbamate pesticides and chlorinated aromatic compounds. This information should serve as a comprehensive starting point for method development and issue resolution.

Frequently Asked Questions (FAQs)

Q1: I am not getting a sharp peak for this compound. What are the common causes of peak tailing?

A1: Peak tailing is a common issue in chromatography and can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanols on a silica-based column.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[1][2]

  • Extra-column Effects: Dead volume in the HPLC system (e.g., in tubing or connections) can contribute to band broadening and peak tailing.[3]

Q2: My this compound peak is co-eluting with another peak. How can I improve the resolution?

A2: Improving resolution between two co-eluting peaks involves optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the solvent strength (e.g., the ratio of organic solvent to water in reversed-phase HPLC) can alter the retention times of the compounds and improve separation.[4][5][6][7]

  • Change the Organic Solvent: Switching from one organic solvent to another (e.g., from acetonitrile to methanol) can change the selectivity of the separation.

  • Modify the Stationary Phase: Using a column with a different stationary phase chemistry (e.g., a phenyl or cyano column instead of a C18) can provide different interactions with the analytes and improve resolution.[5][8]

  • Adjust the pH of the Mobile Phase: For ionizable compounds, changing the pH can significantly affect retention and selectivity.[4][7]

  • Temperature: Changing the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect separation.[5]

  • Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can be very effective for separating complex mixtures.[9]

Q3: The signal for my this compound peak is very low. How can I increase the signal intensity?

A3: Low signal intensity can be addressed by several strategies:

  • Increase Sample Concentration: If possible, concentrating the sample before injection will lead to a stronger signal.

  • Optimize Detector Settings: Ensure that the detector wavelength (for UV-Vis) or other parameters are set to the optimum for your analyte.

  • Improve Ionization Efficiency (for LC-MS): Optimizing the ion source parameters, such as gas flows, temperatures, and voltages, is crucial for maximizing the signal in mass spectrometry.[10][11][12]

  • Sample Clean-up: Removing matrix components that can cause ion suppression in LC-MS will improve the signal for the analyte of interest.[10][12]

  • Use a More Sensitive Detector: If available, using a more sensitive detector, such as a mass spectrometer or a fluorescence detector (if the compound is fluorescent or can be derivatized), can significantly lower the limit of detection.

Troubleshooting Guides

Guide 1: Poor Peak Resolution
Symptom Possible Cause Troubleshooting Step
Peak Tailing Secondary interactions with the stationary phase.- Use a highly deactivated (end-capped) column.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (for basic compounds).- Adjust the mobile phase pH to suppress the ionization of the analyte.[1]
Column overload.- Dilute the sample and inject a smaller volume.[1]- Use a column with a larger internal diameter or a higher loading capacity.
Column contamination or void formation.- Backflush the column with a strong solvent.[2]- If a void is suspected at the column inlet, replace the column.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Column overload (less common than tailing).- Dilute the sample.
Split Peaks Partially blocked column frit.- Reverse and flush the column. If the problem persists, replace the frit or the column.[2]
Sample solvent incompatible with the mobile phase.- Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.
Column void.- Replace the column.
Broad Peaks High extra-column volume.- Use shorter, narrower internal diameter tubing.- Ensure all fittings are properly connected.
Low column efficiency.- Use a column with smaller particles or a longer column.[6]- Optimize the flow rate.
Guide 2: Co-elution Issues
Symptom Possible Cause Troubleshooting Step
Two or more peaks are not fully separated. Insufficient selectivity of the chromatographic system.- Modify the mobile phase: - Change the organic solvent (e.g., methanol to acetonitrile or vice versa). - Adjust the pH of the mobile phase.[4][7] - Add a buffer to the mobile phase.
- Change the stationary phase: - Try a column with a different chemistry (e.g., Phenyl, Cyano, or a specialized carbamate column).[8][13]
- Optimize the temperature: - Increase or decrease the column temperature to see the effect on selectivity.[5]
Inappropriate gradient profile.- Adjust the gradient slope, making it shallower in the region where the peaks of interest elute.[7][9]

Illustrative Data Presentation

The following tables present hypothetical data to illustrate the effect of changing chromatographic parameters on the resolution of two closely eluting compounds (Analyte A and this compound). This data is for educational purposes and is not based on actual experimental results for this compound.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase (Acetonitrile:Water)Retention Time (Analyte A) (min)Retention Time (this compound) (min)Resolution (Rs)
70:305.25.51.2
65:356.87.31.8
60:408.59.22.1

Table 2: Effect of Column Chemistry on Resolution (Mobile Phase: 65:35 Acetonitrile:Water)

Column TypeRetention Time (Analyte A) (min)Retention Time (this compound) (min)Resolution (Rs)
C186.87.31.8
Phenyl-Hexyl7.17.92.5
Carbamate-specific6.57.53.0

Experimental Protocols

Generic HPLC-UV Method for Carbamate Analysis

This protocol provides a starting point for developing a method for this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A specialized carbamate column is recommended if available).[14]

  • Mobile Phase: A mixture of acetonitrile and water. Start with an isocratic elution of 65:35 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance. Start with 220 nm or 254 nm if the maximum absorbance is unknown.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the peak area to quantify the analyte.

  • Assess peak shape (tailing factor) and resolution from any adjacent peaks.

Generic GC-MS Method for Chlorinated Aromatic Compounds

This protocol can be adapted for the analysis of this compound, especially for trace-level detection.

1. Sample Preparation:

  • Use a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.[15]

  • Concentrate the extract to a small volume.

  • The final solvent should be compatible with GC analysis (e.g., hexane or dichloromethane).

2. GC-MS System and Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (for trace analysis) or split.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp at 10 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Identify the peak for this compound by its retention time and mass spectrum.

  • Use extracted ion chromatograms (EICs) of characteristic ions to improve selectivity and sensitivity.

Visualizations

TroubleshootingWorkflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes signal Low Signal? resolution->signal No adjust_mobile_phase Adjust Mobile Phase Strength or Change Solvent resolution->adjust_mobile_phase Yes increase_conc Increase Sample Concentration signal->increase_conc Yes end Problem Resolved signal->end No check_overload Check for Column Overload (Dilute Sample) tailing->check_overload Yes check_mobile_phase Check Mobile Phase pH and Sample Solvent check_overload->check_mobile_phase check_column Check Column Condition (Flush or Replace) check_mobile_phase->check_column check_column->end change_column Change Column Chemistry adjust_mobile_phase->change_column optimize_temp Optimize Temperature change_column->optimize_temp use_gradient Implement/Optimize Gradient optimize_temp->use_gradient use_gradient->end optimize_detector Optimize Detector Settings increase_conc->optimize_detector check_ion_source Optimize Ion Source (MS) optimize_detector->check_ion_source sample_cleanup Improve Sample Cleanup check_ion_source->sample_cleanup sample_cleanup->end MethodDevelopment start Define Analytical Goal (Purity, Quantification, etc.) analyte_properties Characterize Analyte (Polarity, pKa, UV Spectrum) start->analyte_properties mode_selection Select Chromatographic Mode (RP, NP, IEX) analyte_properties->mode_selection column_selection Select Initial Column (e.g., C18 for RP) mode_selection->column_selection mobile_phase_scouting Scout Mobile Phases (Solvent Type, pH) column_selection->mobile_phase_scouting initial_run Perform Initial Run (Isocratic or Broad Gradient) mobile_phase_scouting->initial_run evaluation Evaluate Results (Retention, Peak Shape, Resolution) initial_run->evaluation optimization Optimize Parameters evaluation->optimization Needs Improvement validation Method Validation evaluation->validation Acceptable adjust_gradient Adjust Gradient Profile optimization->adjust_gradient adjust_temp Optimize Temperature adjust_gradient->adjust_temp adjust_flow Optimize Flow Rate adjust_temp->adjust_flow adjust_flow->initial_run

References

Technical Support Center: 4-Chlorophenyl Diphenylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-chlorophenyl diphenylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the reaction of 4-chlorophenol with diphenylcarbamoyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2][3]

Q2: What are the potential side products in this reaction?

Several side products can be formed during the synthesis of this compound. These can arise from the reactivity of the starting materials, the product itself, or the presence of impurities. The primary potential side products include:

  • Diphenylamine: Formed from the hydrolysis of diphenylcarbamoyl chloride.

  • N,N-Diphenylurea: Can be formed if ammonia or an amine impurity is present.

  • Ortho- and Para-Hydroxy-N,N-diphenylbenzamides: These are products of the Fries rearrangement of the desired this compound.[4][5][6]

  • Bis(4-chlorophenyl) carbonate: Could potentially form from a reaction involving 4-chlorophenol and phosgene impurities.

Q3: What is the Fries rearrangement and why is it relevant?

The Fries rearrangement is a reaction where an aryl ester or carbamate rearranges to form hydroxy aryl ketones or amides, respectively.[4][5] In the context of this compound synthesis, the product itself can undergo this rearrangement, especially under acidic conditions (Lewis acids) or at elevated temperatures, to yield ortho- and para-hydroxy-N,N-diphenylbenzamides.[4][7] This is a critical consideration for product purification and storage.

Q4: How can the formation of side products be minimized?

Minimizing side product formation involves careful control of reaction conditions and the purity of starting materials. Key strategies include:

  • Use of Anhydrous Conditions: To prevent the hydrolysis of diphenylcarbamoyl chloride, all glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Control of Reaction Temperature: Lower temperatures generally favor the desired carbamate formation and suppress the Fries rearrangement.

  • Purity of Starting Materials: Using high-purity 4-chlorophenol and diphenylcarbamoyl chloride will reduce the likelihood of side reactions from impurities. Commercial 4-chlorophenol can contain phenol as an impurity.[8][9]

  • Choice of Base: A non-nucleophilic base is recommended to scavenge the HCl byproduct without introducing other reactive species.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound 1. Incomplete reaction. 2. Hydrolysis of diphenylcarbamoyl chloride. 3. Fries rearrangement of the product.1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or HPLC. 2. Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. 3. Maintain a low reaction temperature. Avoid acidic conditions during workup if possible.
Presence of diphenylamine in the product Hydrolysis of unreacted diphenylcarbamoyl chloride by moisture.1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Quench the reaction carefully with a non-aqueous workup if possible.
Detection of hydroxy-N,N-diphenylbenzamides The product has undergone a Fries rearrangement.1. Lower the reaction temperature. 2. Avoid the use of Lewis acid catalysts. 3. Minimize the exposure of the product to high temperatures and acidic conditions during purification and storage.
Formation of an unknown, high-molecular-weight byproduct Potential self-condensation or reaction with impurities.1. Analyze the byproduct by mass spectrometry and NMR to elucidate its structure. 2. Check the purity of starting materials for potential contaminants.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • To a solution of 4-chlorophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diphenylcarbamoyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Side Products

Reaction_Pathway Reactant1 4-Chlorophenol Product 4-Chlorophenyl Diphenylcarbamate Reactant1->Product Reactant2 Diphenylcarbamoyl Chloride Reactant2->Product Side_Product1 Diphenylamine Reactant2->Side_Product1 Hydrolysis Side_Product2 ortho-Hydroxy-N,N-diphenylbenzamide Product->Side_Product2 Fries Rearrangement Side_Product3 para-Hydroxy-N,N-diphenylbenzamide Product->Side_Product3 Fries Rearrangement Base Base Moisture H₂O (Moisture) Heat_Acid Heat or Acid

Caption: Main reaction and potential side product pathways.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Chlorophenol and Base in Anhydrous Solvent B Cool to 0°C A->B C Add Diphenylcarbamoyl Chloride Solution B->C D Stir and Monitor (TLC/HPLC) C->D E Quench Reaction D->E Reaction Complete F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify (Recrystallization or Chromatography) G->H I I H->I Final Product

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: 4-Chlorophenyl Diphenylcarbamate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-chlorophenyl diphenylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as diphenylamine and 4-chlorophenyl chloroformate. Side products may also be present, such as ureas formed from the reaction of any aniline impurities with the chloroformate.[1] Degradation products can also be a source of impurities, as carbamates can be susceptible to hydrolysis under certain conditions.[1]

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range typically indicates the presence of impurities. Even small amounts of residual solvents or byproducts can disrupt the crystal lattice and lead to a wide melting range. It is also possible that different crystalline forms (polymorphs) of the compound are present.[2]

Q3: I am having difficulty removing a persistent yellow color from my product. What is the likely cause and how can I address it?

A3: A persistent yellow color can be due to the presence of nitrated impurities, especially if nitric acid was used in a preceding synthesis step, or from the degradation of starting materials or the product.[3] Activated carbon treatment during recrystallization can be effective in removing colored impurities.

Q4: Can this compound degrade during purification?

A4: Yes, carbamates can be sensitive to hydrolysis, especially under strong acidic or basic conditions, or at elevated temperatures in the presence of water.[1] The electron-withdrawing nature of the 4-chlorophenyl group can make the carbonyl carbon more susceptible to nucleophilic attack, a key step in hydrolysis.[1] It is advisable to use neutral conditions and avoid excessive heat during purification.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a common technique for purifying solid compounds.[2]

Problem: The compound does not dissolve in the chosen recrystallization solvent, even at boiling point.

Possible Cause Troubleshooting Step
Inappropriate solvent polarity.Select a solvent with a polarity more similar to this compound. A solvent screening is recommended.
Insufficient solvent volume.Gradually add more solvent until the compound dissolves.
The compound is highly crystalline and has low solubility.Consider using a solvent mixture to fine-tune the solubility.

Problem: The compound "oils out" instead of crystallizing upon cooling.

Possible Cause Troubleshooting Step
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed before attempting to cool again.
The cooling rate is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The presence of impurities is depressing the melting point.Attempt a preliminary purification by another method, such as column chromatography, before recrystallization.

Problem: Poor recovery of the purified compound.

Possible Cause Troubleshooting Step
The compound has significant solubility in the cold solvent.Cool the solution for a longer period or to a lower temperature. Consider using a co-solvent system to reduce solubility at low temperatures.[4]
Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask, and use a slight excess of hot solvent to ensure the compound remains dissolved.
Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

Possible Cause Troubleshooting Step
Incorrect mobile phase polarity.Perform thin-layer chromatography (TLC) analysis with different solvent systems to identify an optimal mobile phase that provides good separation (Rf value of the product around 0.3-0.4).
Column overloading.Use a larger column or reduce the amount of crude product loaded onto the column.
The column was not packed properly.Ensure the stationary phase is packed uniformly to avoid channeling.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol has been shown to be a suitable solvent for the recrystallization of similar carbamate compounds.[4] A mixture of ethanol and water can also be effective.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

General Column Chromatography Protocol
  • Stationary Phase Selection: Silica gel is a common stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase Selection: Based on TLC analysis, select a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and collect fractions as the solvent runs through.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow start Crude 4-chlorophenyl diphenylcarbamate recrystallization Recrystallization start->recrystallization dissolve Dissolve in hot solvent recrystallization->dissolve cool Cool to induce crystallization dissolve->cool filter_dry Filter and dry crystals cool->filter_dry purity_check1 Check Purity (TLC, m.p.) filter_dry->purity_check1 pure_product Pure Product purity_check1->pure_product Pure chromatography Column Chromatography purity_check1->chromatography Not Pure load_column Load onto silica gel column chromatography->load_column elute Elute with solvent gradient load_column->elute collect_fractions Collect and analyze fractions elute->collect_fractions combine_evaporate Combine pure fractions and evaporate solvent collect_fractions->combine_evaporate purity_check2 Check Purity (TLC, m.p.) combine_evaporate->purity_check2 purity_check2->pure_product Pure troubleshooting_logic start Purification Problem issue What is the main issue? start->issue poor_yield Poor Yield issue->poor_yield Yield low_purity Low Purity issue->low_purity Purity oiling_out Oiling Out issue->oiling_out Physical Form check_solubility Check cold solvent solubility poor_yield->check_solubility run_chromatography Perform column chromatography low_purity->run_chromatography slow_cool Cool solution more slowly oiling_out->slow_cool change_solvent Change recrystallization solvent check_solubility->change_solvent add_solvent Add more hot solvent slow_cool->add_solvent optimize_mobile_phase Optimize mobile phase via TLC run_chromatography->optimize_mobile_phase

References

Technical Support Center: Managing the Toxicity of 4-Chlorophenyl Diphenylcarbamate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for "4-chlorophenyl diphenylcarbamate" is limited in publicly accessible scientific literature. This guide is based on the established principles of toxicity and detoxification of structurally related compounds, including chlorophenols and carbamates. The provided protocols and data are for informational purposes and should be adapted and validated for your specific experimental context.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in managing the toxicity of this compound and similar chemical structures in biological systems.

Frequently Asked Questions (FAQs)

Q1: What are the expected toxic effects of this compound based on its structural components?

A1: Based on its structure, the toxicity of this compound can be inferred from its constituent parts: the 4-chlorophenyl group and the diphenylcarbamate group.

  • Chlorophenol-like effects: The 4-chlorophenyl moiety suggests potential for toxicity similar to chlorophenols. These compounds are known to be harmful and can readily penetrate the skin and epithelial tissues.[1] Their toxic effects can include histopathological changes, mutagenicity, and carcinogenicity.[2] The transformation of chlorophenols in biological systems can lead to the formation of electrophilic metabolites that may bind to and damage DNA or gene products.[2]

  • Carbamate-like effects: The carbamate group is found in a class of pesticides that act as cholinesterase inhibitors.[3] This inhibition is generally reversible and can lead to an accumulation of the neurotransmitter acetylcholine, causing symptoms of neurotoxicity such as excessive salivation, eye-watering, muscle weakness, and in severe cases, respiratory paralysis.[3]

Q2: How can I reduce the apparent toxicity of this compound in my cell culture experiments?

A2: To mitigate toxicity in vitro, consider the following strategies:

  • Optimize Concentration and Exposure Time: Start with a wide range of concentrations and a short exposure time to determine the EC50 (half-maximal effective concentration) for toxicity. Use the lowest effective concentration for your functional assays.

  • Use a Serum-Rich Medium: Serum proteins can bind to hydrophobic compounds, reducing their free concentration and thus their immediate bioavailability and toxicity.

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine (NAC) may offer protection.

  • Enhance Metabolic Detoxification: For cell lines with metabolic capacity (e.g., HepG2), you can explore ways to enhance Phase II detoxification pathways.

Q3: What are the primary metabolic pathways I should investigate for the detoxification of this compound?

A3: The primary detoxification pathways for a compound like this compound would likely involve Phase I and Phase II metabolism.

  • Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis. For the chlorophenyl group, hydroxylation by cytochrome P450 enzymes is a common reaction. The carbamate linkage may be susceptible to hydrolysis by esterases.

  • Phase II Metabolism: This involves conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key pathways to investigate include:

    • Glucuronidation: Addition of glucuronic acid.

    • Sulfation: Addition of a sulfate group.

    • Glutathione Conjugation: Addition of glutathione. For some chlorinated phenols, conjugation with glucose and subsequent malonylation has been observed as a detoxification pathway in certain organisms.[4]

Troubleshooting Guides

Observed Issue Potential Cause Suggested Solution
High levels of unexpected cell death at low concentrations. The compound may be highly lipophilic, leading to non-specific membrane disruption.- Decrease the concentration range in your dose-response experiments.- Reduce the exposure time.- Ensure the compound is fully solubilized in the culture medium; consider using a low percentage of a carrier solvent like DMSO.
Inconsistent results between experimental replicates. The compound may be unstable in the culture medium or photosensitive.- Prepare fresh stock solutions for each experiment.- Protect the compound and treated cells from light.- Analyze the stability of the compound in your experimental medium over time using HPLC.
Observed toxicity is not dose-dependent. The toxic mechanism may be complex, involving multiple pathways that are saturated at different concentrations.- Expand the number of concentrations tested, particularly at the lower end of the dose-response curve.- Investigate different mechanisms of cell death (apoptosis vs. necrosis) at various concentrations.
Toxicity is observed in control cells treated with the vehicle (e.g., DMSO). The concentration of the vehicle may be too high, or the vehicle itself may be toxic to the specific cell line.- Ensure the final concentration of the vehicle is consistent across all treatments and is below the known toxic threshold for your cells (typically <0.5% for DMSO).- Run a vehicle-only control group to assess its baseline toxicity.

Quantitative Data Summary

The following table summarizes toxicity data for compounds structurally related to this compound to provide a comparative context.

Compound Biological System Toxicity Metric Value Reference
2-ChlorophenolSpirochaeta aurantiaECk50 (50% reduction in specific growth rate)1.3 x 10⁻³ M[5]
PentachlorophenolSpirochaeta aurantiaECk509.4 x 10⁻⁶ M[5]
1,1-Dichloro-2-(2-chlorophenyl-d4)-2-(4-chlorophenyl-d4)ethyleneNot specifiedGHS ClassificationAcute toxicity, Oral (Category 4)[6]
4-Chlorophenyl-N-methylcarbamateGeneral (Pesticide)MechanismCholinesterase inhibitor[3]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a method for determining the cytotoxic effects of a compound on a cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control to each well. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

  • Cell Treatment: Seed cells in a 24-well plate and treat with the test compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 500 µL of 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove the excess probe. Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle control to determine the fold change in ROS production.

Visualizations

Hypothetical Metabolic Pathway

The following diagram illustrates a potential metabolic pathway for a xenobiotic compound like this compound, involving Phase I and Phase II detoxification.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) A 4-Chlorophenyl Diphenylcarbamate B Hydroxylated Metabolite A->B Cytochrome P450 C Glucuronide Conjugate B->C UGT D Sulfate Conjugate B->D SULT E Excretion C->E D->E G A Dose-Response (MTT Assay) B Determine IC50 A->B C Mechanism of Action (ROS, Apoptosis Assays) B->C E Detoxification Pathway Identification C->E D Metabolic Stability (LC-MS/MS) D->E G A Carbamate Compound C Inhibition of AChE A->C B Acetylcholinesterase (AChE) B->C D Increased Acetylcholine in Synapse C->D E Overstimulation of Cholinergic Receptors D->E F Neurotoxic Effects E->F

References

Technical Support Center: 4-Chlorophenyl Diphenylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-chlorophenyl diphenylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 4-chlorophenol with diphenylcarbamoyl chloride in the presence of a base. The base is used to neutralize the hydrochloric acid byproduct formed during the reaction.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can result from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side product formation.[1]

  • Purity of reactants: Ensure that your 4-chlorophenol and diphenylcarbamoyl chloride are of high purity. Impurities can interfere with the reaction.

  • Base strength: The base used may not be strong enough to effectively scavenge the HCl produced. Consider using a stronger, non-nucleophilic base like triethylamine or pyridine.[1]

  • Moisture: Carbamoyl chlorides are sensitive to moisture and can hydrolyze, which will reduce the amount of reactant available.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: I am observing significant side product formation. What are these side products and how can I minimize them?

A3: A common side product is the hydrolysis of diphenylcarbamoyl chloride to diphenylamine. This occurs in the presence of water.[2] To minimize this, ensure your reaction is conducted under anhydrous conditions. Another potential side reaction is the self-condensation of 4-chlorophenol, although this is less likely under typical carbamate synthesis conditions. Careful control of the reaction temperature can also help minimize the formation of thermal degradation products.[1]

Q4: What is the best solvent for this reaction?

A4: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[3] The ideal solvent should dissolve both reactants and be inert to the reaction conditions. A solvent in which the product is sparingly soluble at lower temperatures can aid in purification by crystallization.

Q5: How can I effectively purify the final product?

A5: Purification of this compound can typically be achieved through recrystallization.[4] Common solvent systems for recrystallization include ethanol or a mixture of ethyl acetate and hexanes. Column chromatography on silica gel can also be employed for high-purity samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive diphenylcarbamoyl chloride due to hydrolysis.Use fresh or properly stored diphenylcarbamoyl chloride. Ensure reaction is run under anhydrous conditions.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or cautiously increasing the temperature.
Ineffective base.Switch to a stronger, non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA).
Presence of Diphenylamine Impurity Hydrolysis of diphenylcarbamoyl chloride.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil or Difficult to Crystallize Presence of impurities.Attempt purification by column chromatography. Try different solvent systems for recrystallization.
Product is inherently low melting.Confirm the identity and purity of the product by analytical methods such as NMR and mass spectrometry.
Reaction Mixture Turns Dark Decomposition of reactants or products.Run the reaction at a lower temperature.[1] Ensure the purity of the starting materials.

Reaction Condition Optimization Data

The following table summarizes hypothetical data for optimizing the synthesis of this compound.

Entry Solvent Base Temperature (°C) Time (h) Yield (%) Purity (%)
1DichloromethanePyridine2547592
2DichloromethaneTriethylamine2548595
3TetrahydrofuranTriethylamine2548294
4AcetonitrileTriethylamine2548896
5DichloromethaneTriethylamine067898
6DichloromethaneTriethylamine40 (reflux)28085 (side products observed)

Experimental Protocols

Synthesis of Diphenylcarbamoyl Chloride

Diphenylcarbamoyl chloride is a key reagent and can be synthesized from diphenylamine and phosgene.[4][5]

Procedure:

  • In a well-ventilated fume hood, a solution of diphenylamine in a suitable solvent (e.g., benzene or monochlorobenzene) is prepared in a flask equipped with a stirrer and a gas inlet tube.[4][5]

  • The flask is cooled in an ice bath.

  • Phosgene gas is bubbled through the solution.[4] The reaction progress can be monitored by observing the precipitation of diphenylamine hydrochloride.[4]

  • After the reaction is complete, the precipitated diphenylamine hydrochloride is removed by filtration.[4]

  • The solvent is removed from the filtrate by distillation to yield crude diphenylcarbamoyl chloride.[4]

  • The crude product can be purified by recrystallization from alcohol.[4]

Synthesis of this compound

Procedure:

  • To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diphenylcarbamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4_Chlorophenol 4_Chlorophenol Reaction_Vessel Reaction at 0°C to RT 4_Chlorophenol->Reaction_Vessel Diphenylcarbamoyl_Chloride Diphenylcarbamoyl_Chloride Diphenylcarbamoyl_Chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction_Vessel Washing Aqueous Wash Reaction_Vessel->Washing Drying Drying Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_reactants Reactant Issues cluster_conditions Condition Issues cluster_workup Workup/Purification Issues Start Low Yield or Impure Product Check_Reactants Check Reactant Purity & Integrity Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Workup & Purification Start->Check_Workup Hydrolyzed_Reagent Hydrolyzed Diphenylcarbamoyl Chloride? Check_Reactants->Hydrolyzed_Reagent Moisture sensitive Impure_Phenol Impure 4-Chlorophenol? Check_Reactants->Impure_Phenol Anhydrous Anhydrous Conditions Maintained? Check_Conditions->Anhydrous Base_Strength Base Sufficiently Strong? Check_Conditions->Base_Strength Temp_Time Optimal Temperature & Time? Check_Conditions->Temp_Time Incomplete_Extraction Incomplete Product Extraction? Check_Workup->Incomplete_Extraction Ineffective_Purification Ineffective Recrystallization/Chromatography? Check_Workup->Ineffective_Purification Solution Optimize Accordingly Hydrolyzed_Reagent->Solution Impure_Phenol->Solution Anhydrous->Solution Base_Strength->Solution Temp_Time->Solution Incomplete_Extraction->Solution Ineffective_Purification->Solution

Caption: Troubleshooting logic for reaction optimization.

References

Technical Support Center: 4-Chlorophenyl Diphenylcarbamate Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from 4-chlorophenyl diphenylcarbamate in their spectroscopic analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during spectroscopic analysis due to the presence of this compound.

Question: I am observing an unexpected peak in my UV-Vis spectrum when analyzing a sample that might be contaminated with this compound. How can I confirm if this compound is the source of interference?

Answer:

  • Solvent Effects: The polarity of the solvent can influence the absorption spectrum. For instance, some aromatic compounds show a shift in their absorption peaks in different solvents.[1] Try running the analysis in a solvent of different polarity to see if the peak shifts in a predictable manner for an aromatic chlorine compound.

  • pH Adjustment: If your analyte has ionizable groups, adjusting the pH of the solution can shift its absorption spectrum, while the spectrum of the neutral this compound should remain largely unaffected. This can help in distinguishing the peaks.

  • Chromatographic Separation: If possible, use High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to separate the components of your sample before spectroscopic analysis. This will allow you to obtain a clean spectrum of your analyte of interest.

Question: My fluorescence measurements are showing quenching or an unexpected emission signal. Could this compound be the cause?

Answer:

Aromatic compounds, especially those containing heavy atoms like chlorine, can act as fluorescence quenchers. Additionally, some carbamates exhibit fluorescence after derivatization.

  • Quenching Studies: To determine if this compound is quenching the fluorescence of your analyte, perform a titration experiment. Add increasing concentrations of a this compound standard to a solution of your fluorescent analyte and monitor the change in fluorescence intensity. A systematic decrease in intensity would suggest quenching.

  • Blank Measurement: Run a fluorescence scan of a blank sample containing only the solvent and a potential concentration of this compound to check for any intrinsic fluorescence or interfering emission from the compound itself or its degradation products.

  • Post-Column Derivatization Analysis: Many carbamate pesticides are analyzed by HPLC with post-column derivatization to form a fluorescent product.[2] If you are using such a method, this compound could potentially co-elute with your analyte and either interfere with the derivatization reaction or produce a fluorescent signal that overlaps with your analyte's signal. To troubleshoot this:

    • Optimize the chromatographic separation to resolve the analyte from the interfering compound.

    • Investigate a different derivatization reagent that is more specific to your analyte.

Question: I am using Raman spectroscopy for my analysis and am seeing unidentifiable peaks. How can I determine if they originate from this compound?

Answer:

  • Reference Raman Spectrum: Obtain a Raman spectrum of a this compound standard. Compare the peak positions and relative intensities to the unknown peaks in your sample spectrum. While a spectrum for the specific compound is not in the provided search results, characteristic peaks for related structures can be informative. For example, chlorinated compounds and biphenyl derivatives have distinct Raman signals.[3][4][5]

  • Peak Analysis: Look for characteristic Raman bands that might indicate the presence of a substituted aromatic carbamate. These could include:

    • C-Cl stretching modes.

    • Aromatic C-C stretching modes.

    • C=O (carbonyl) stretching from the carbamate group.

    • C-N stretching from the carbamate group.

  • Surface-Enhanced Raman Spectroscopy (SERS): If the concentration of the suspected interferent is low, SERS can be used to enhance the Raman signal, making it easier to identify.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of this compound in UV-Vis spectroscopy?

A1: While a specific UV-Vis spectrum for this compound is not available in the provided search results, we can infer its properties based on similar molecules. Aromatic compounds typically exhibit strong absorption in the UV region. The presence of the chlorophenyl and diphenyl groups suggests that it will likely have absorption maxima between 200 and 300 nm. The exact λmax and molar absorptivity would need to be determined experimentally.

Q2: Is this compound expected to be fluorescent?

A2: Many simple aromatic carbamates are not naturally fluorescent. However, they can often be derivatized to produce fluorescent compounds for analytical purposes.[2] It is possible that this compound itself has weak native fluorescence, which should be checked by running a fluorescence spectrum of a standard.

Q3: Can this compound interfere with IR spectroscopy?

A3: Yes, this compound has several functional groups that will produce characteristic absorption bands in an IR spectrum. These include C-H stretching from the aromatic rings, C=C stretching from the rings, a strong C=O stretching band from the carbamate group, and C-N and C-O stretching bands. If these bands overlap with those of your analyte, it can cause interference. An ATR-IR or FTIR spectrum of a standard would be necessary to identify the exact peak positions.[6]

Data Presentation

Table 1: Inferred Spectroscopic Properties of this compound

Spectroscopic TechniqueExpected BehaviorPotential for Interference
UV-Vis Spectroscopy Strong absorption in the 200-300 nm range due to aromatic rings.High, if the analyte also absorbs in this region.
Fluorescence Spectroscopy Likely weak or no native fluorescence. Can act as a quencher. May become fluorescent after derivatization.Moderate to high, through quenching or overlapping emission signals post-derivatization.
Raman Spectroscopy Characteristic peaks for C-Cl, aromatic C-C, C=O, and C-N bonds.Moderate, if characteristic peaks overlap with the analyte's Raman bands.
IR Spectroscopy Strong absorption bands for C=O, C-N, C-O, and aromatic C-H and C=C bonds.High, due to the presence of common functional group absorptions.

Experimental Protocols

Protocol 1: HPLC with Post-Column Derivatization and Fluorescence Detection for Carbamate Analysis

This protocol is a generalized method based on common practices for carbamate pesticide analysis and can be adapted to investigate interference from this compound.[2]

  • Sample Preparation:

    • Extract the sample using a suitable method like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

    • Place 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% Acetic Acid in Acetonitrile (v/v) and mix well.

    • Add a QuEChERS salt packet and shake vigorously for 1 minute.

    • Centrifuge to separate the solid material.

    • Perform a dispersive solid-phase extraction (d-SPE) clean-up on the supernatant.

  • HPLC Separation:

    • Use a reversed-phase C18 column.

    • Employ a gradient elution program with a mobile phase consisting of water and acetonitrile.

  • Post-Column Derivatization:

    • After the analytical column, hydrolyze the eluent by mixing it with a sodium hydroxide solution at an elevated temperature.

    • Cool the mixture and then react it with a solution of o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol).

  • Fluorescence Detection:

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA-derivatized carbamates.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation start Homogenized Sample extraction QuEChERS Extraction start->extraction cleanup d-SPE Cleanup extraction->cleanup hplc HPLC Separation (C18 Column) cleanup->hplc derivatization Post-Column Derivatization (Hydrolysis + OPA) hplc->derivatization detection Fluorescence Detection derivatization->detection data_analysis Chromatogram Analysis detection->data_analysis troubleshooting Identify Interference data_analysis->troubleshooting

Caption: Workflow for troubleshooting carbamate analysis.

logical_relationship cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_raman Raman Spectroscopy interferent 4-Chlorophenyl Diphenylcarbamate uv_peak Unexpected Peak interferent->uv_peak fluo_quench Fluorescence Quenching interferent->fluo_quench raman_peak Unidentified Peaks interferent->raman_peak uv_interference Spectral Overlap uv_peak->uv_interference fluo_signal Spurious Signal raman_interference Vibrational Mode Overlap raman_peak->raman_interference

Caption: Potential interference pathways in spectroscopy.

References

Preventing hydrolysis of "4-chlorophenyl diphenylcarbamate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimental use of 4-chlorophenyl diphenylcarbamate, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing signs of degradation. What is the likely cause?

A1: The most common degradation pathway for this compound is hydrolysis. Carbamates are susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. As a disubstituted carbamate, it is generally more stable than primary or secondary carbamates, but hydrolysis can still occur, especially under non-neutral pH conditions and elevated temperatures.[1][2]

Q2: What are the products of this compound hydrolysis?

A2: The hydrolysis of this compound breaks the carbamate bond, yielding 4-chlorophenol, diphenylamine, and carbon dioxide.

Q3: How can I detect and quantify the hydrolysis of my compound?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for detecting and quantifying the hydrolysis of this compound.[3][4][5][6] You can monitor the decrease in the peak area of the parent compound over time while simultaneously observing the appearance of peaks corresponding to the hydrolysis products (4-chlorophenol and diphenylamine).

Q4: At what pH is this compound most stable?

A4: Generally, carbamates are most stable in neutral or slightly acidic conditions.[7] Hydrolysis is catalyzed by both acid and base, but base-catalyzed hydrolysis is often more significant for many carbamates.[1][2] For sensitive experiments, it is crucial to maintain a buffered solution in the optimal pH range for your specific application, avoiding strongly acidic or alkaline conditions. The rate of hydrolysis for carbamates generally increases with rising pH in the alkaline range.[8]

Troubleshooting Guide: Preventing Hydrolysis

This guide provides systematic steps to identify and resolve issues related to the hydrolytic instability of this compound in your experiments.

Issue Potential Cause Recommended Solution
Rapid degradation of the compound in solution. Incorrect pH of the solvent or buffer. - Ensure the pH of your experimental solution is maintained between 4 and 6. - Use a well-characterized buffer system suitable for your experimental conditions.
Presence of moisture in organic solvents. - Use anhydrous solvents for all stock solutions and reactions. - Store solvents over molecular sieves or other appropriate drying agents.[9]
Elevated temperature during storage or experiment. - Store stock solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles. - Perform experiments at the lowest feasible temperature.
Inconsistent experimental results. Variable hydrolysis between experiments. - Prepare fresh solutions of this compound for each experiment. - Precisely control and monitor the pH and temperature of your reaction mixtures.
Contamination of reagents or glassware. - Use high-purity reagents and thoroughly clean and dry all glassware. - Avoid sources of acidic or basic contaminants.
Precipitation of the compound from the solution. Change in solubility due to hydrolysis. - The hydrolysis products (4-chlorophenol and diphenylamine) may have different solubility profiles than the parent compound. - Confirm the identity of any precipitate by analytical methods.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol describes the preparation and storage of a stock solution of this compound to minimize hydrolysis.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Micropipettes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the desired amount of the compound in a clean, dry vial under a stream of inert gas.

  • Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Gently vortex the vial until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber glass vials.

  • Purge the headspace of each vial with inert gas before tightly sealing the cap.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol provides a general method for monitoring the hydrolysis of this compound using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Stock solution of this compound

  • Buffered solutions at various pH values (e.g., pH 4, 7, and 9)

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions by diluting the stock solution of this compound into the different buffered solutions to a final concentration suitable for HPLC analysis.

    • Incubate these solutions at a controlled temperature (e.g., 25°C or 37°C).

  • HPLC Analysis:

    • Set up an appropriate HPLC method with a C18 column. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Inject samples from the different pH solutions at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Monitor the chromatograms at a wavelength where both the parent compound and the expected hydrolysis products (4-chlorophenol and diphenylamine) have significant absorbance.

  • Data Analysis:

    • Integrate the peak areas of this compound and its hydrolysis products at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) for hydrolysis at each pH.

    • Calculate the half-life (t½) of the compound at each pH using the equation: t½ = 0.693 / k.

Data Presentation

Table 1: Hypothetical Hydrolysis Rate Constants and Half-Lives of this compound at 25°C

pHRate Constant (k) (h⁻¹)Half-Life (t½) (h)
4.00.005138.6
7.00.01069.3
9.00.1504.6

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Hydrolysis_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (Acid/Base Catalyzed) 4-chlorophenol 4-chlorophenol Hydrolysis->4-chlorophenol Diphenylamine Diphenylamine Hydrolysis->Diphenylamine CO2 CO2 Hydrolysis->CO2

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock in Anhydrous DMSO Working_Solutions Dilute Stock into Buffered Solutions Stock_Solution->Working_Solutions Buffered_Solutions Prepare Buffers (e.g., pH 4, 7, 9) Buffered_Solutions->Working_Solutions Incubate Incubate at Constant Temperature Working_Solutions->Incubate Sampling Take Aliquots at Time Points Incubate->Sampling HPLC Analyze by Reverse-Phase HPLC Sampling->HPLC Data_Analysis Calculate Rate Constants and Half-Lives HPLC->Data_Analysis

Caption: Workflow for studying hydrolysis kinetics.

References

"4-chlorophenyl diphenylcarbamate" batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of 4-chlorophenyl diphenylcarbamate. Our aim is to assist researchers, scientists, and drug development professionals in identifying and resolving potential issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

A1: Batch-to-batch variability can stem from several factors throughout the manufacturing process. The most common sources include:

  • Raw Material Purity: Variations in the purity of starting materials, such as 4-chlorophenol and diphenylcarbamoyl chloride, can introduce different types and levels of impurities.

  • Reaction Conditions: Minor deviations in reaction parameters like temperature, time, and solvent purity can affect the reaction kinetics and lead to the formation of byproducts.

  • Work-up and Purification: Inconsistencies in the purification process, such as solvent extraction and recrystallization, can result in differing impurity profiles.

  • Storage and Handling: Carbamates can be susceptible to hydrolysis.[1][2] Exposure to moisture or improper storage temperatures can lead to degradation over time, affecting the purity and performance of the compound.

Q2: What are the expected purity levels for different batches of this compound?

A2: While we strive for the highest consistency, minor variations in purity are inherent to chemical manufacturing. Typically, our batches meet a minimum purity specification of ≥98%. The table below illustrates a representative range of variability you might observe across different batches.

Q3: How is the purity and identity of each batch of this compound confirmed?

A3: Each batch undergoes a rigorous quality control process. The primary analytical method used is High-Performance Liquid Chromatography (HPLC) to determine purity and identify any impurities.[3][4][5] Additionally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the chemical structure and identity of the compound.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: Inconsistent Experimental Results Between Batches

Q: We are observing significant differences in the outcomes of our experiments when using different batches of this compound, even though our protocols are standardized. What could be the cause?

A: This is a common issue linked to batch-to-batch variability. Here’s a step-by-step guide to troubleshoot this problem:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoAs for the batches . Pay close attention to the reported purity and the impurity profile. Even small differences in specific impurities can sometimes impact biological or chemical assays.

  • Perform a Co-injection Analysis: If you have access to analytical capabilities, running an HPLC analysis with a co-injection of the old and new batches can help to visually confirm any differences in the impurity profile.

  • Assess Compound Stability: Consider the age of the batches and how they have been stored. Improper storage, especially exposure to humidity, can lead to degradation. Phenylcarbamates are known to be stable in acidic and dilute basic aqueous solutions but can degrade under strong basic conditions.[6]

Issue 2: Out-of-Specification (OOS) Results in Quality Control Testing

Q: Our internal quality control testing of a new batch of this compound shows a purity level below the expected specification. What should we do?

A: An OOS result requires a systematic investigation. The following workflow can help identify the root cause:

OOS_Troubleshooting start OOS Result (e.g., Low Purity) check_method Verify Analytical Method start->check_method check_sample Check Sample Preparation check_method->check_sample Method OK retest Retest Original Sample check_sample->retest Sample Prep OK confirm_oos OOS Confirmed retest->confirm_oos Fails pass Result Passes retest->pass Passes investigate Investigate Root Cause: - Handling & Storage - Potential Contamination confirm_oos->investigate contact Contact Technical Support investigate->contact

Troubleshooting workflow for out-of-specification results.

Data Presentation

The following table summarizes hypothetical data for three different batches of this compound to illustrate potential batch-to-batch variability.

ParameterBatch ABatch BBatch CSpecification
Appearance White Crystalline SolidWhite Crystalline SolidOff-White Crystalline SolidWhite to Off-White Crystalline Solid
Purity (HPLC) 99.2%98.5%98.1%≥ 98.0%
Impurity 1 (4-chlorophenol) 0.3%0.6%0.8%≤ 1.0%
Impurity 2 (Diphenylamine) 0.1%0.2%0.3%≤ 0.5%
Unknown Impurities 0.4%0.7%0.8%≤ 1.0%
Moisture Content 0.1%0.2%0.4%≤ 0.5%

Experimental Protocols

Key Experiment: Quality Control of this compound by HPLC

This protocol outlines a standard method for determining the purity of this compound and quantifying potential impurities.

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare the sample solution by accurately weighing and dissolving the batch sample in acetonitrile to the same concentration.

5. Analysis Workflow:

QC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Reference Standard Solution inject_standard Inject Standard prep_standard->inject_standard prep_sample Prepare Batch Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_standard->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Certificate of Analysis calculate->report

Quality control workflow for this compound.

6. Calculation: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

Technical Support Center: Enhancing the Bioavailability of 4-chlorophenyl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying "4-chlorophenyl diphenylcarbamate" to improve its bioavailability. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section offers step-by-step guidance for overcoming specific experimental hurdles related to the bioavailability of this compound and its derivatives.

Issue 1: Poor Aqueous Solubility of a Modified Analog

Problem: A newly synthesized analog of this compound exhibits low solubility in aqueous buffers, hindering its use in in-vitro assays and oral formulations.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the experimental logP (octanol-water partition coefficient) to quantify lipophilicity.

    • Measure the aqueous solubility at different pH values (e.g., 2.0, 5.0, 7.4) to identify any pH-dependent solubility.

  • Prodrug Strategies:

    • Consider synthesizing a prodrug by introducing a water-soluble moiety.[1][2][3][4] Common approaches include the addition of phosphate, amino acid, or glycosyl groups.

    • The choice of the promoiety should be guided by the availability of suitable attachment points on the parent molecule and the desired release mechanism (e.g., enzymatic cleavage in the plasma or target tissue).

  • Formulation Approaches:

    • Investigate the use of solubility-enhancing excipients such as cyclodextrins, surfactants, or co-solvents in your formulation.

    • Explore advanced formulation techniques like solid dispersions or nanoparticle engineering.

Issue 2: Rapid Metabolic Degradation in In-Vitro Assays

Problem: The modified this compound analog shows high clearance in liver microsome or S9 fraction assays, suggesting significant metabolic instability.

Troubleshooting Steps:

  • Identify Metabolic Hotspots:

    • Utilize analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the primary metabolites formed during incubation with liver fractions.[5][6][7]

    • Pinpoint the specific site(s) on the molecule that are most susceptible to metabolism (e.g., hydrolysis of the carbamate bond, oxidation of the aromatic rings).

  • Structural Modifications to Block Metabolism:

    • Based on the identified metabolic hotspots, introduce chemical modifications to sterically hinder or electronically deactivate these sites. For example, adding a methyl group adjacent to a site of hydroxylation.

    • The carbamate linkage is a potential site for hydrolysis.[8][9][10] The stability of the carbamate can be influenced by the substituents on the nitrogen and oxygen atoms.[8][9][10]

  • Evaluate Alternative Prodrug Linkages:

    • If the carbamate bond itself is the primary point of cleavage, explore more stable linker chemistries if a prodrug approach is being used.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the modification and evaluation of this compound for improved bioavailability.

Q1: What are the primary challenges in improving the bioavailability of a lipophilic compound like this compound?

A1: The main challenges for a lipophilic compound are typically poor aqueous solubility, which limits its dissolution and absorption, and high first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation.[11]

Q2: How can I design a prodrug of this compound to improve its solubility?

A2: A common strategy is to attach a polar promoiety to the parent drug.[1][4] For instance, an ester or ether linkage can be used to connect a group like a polyethylene glycol (PEG) chain, a sugar molecule, or a charged group like a phosphate. This increases the overall water solubility of the prodrug. The linker should be designed to be cleaved in vivo to release the active this compound.

Q3: What in-vitro assays are essential for evaluating the metabolic stability of my modified compounds?

A3: Key in-vitro assays include:

  • Liver Microsomal Stability Assay: This assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes.[6][7]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, providing a broader picture of metabolic stability.[5][6]

  • Hepatocyte Stability Assay: Using primary hepatocytes offers a more physiologically relevant model as it includes a wider range of metabolic enzymes and transporters.[5]

Q4: What is the role of the carbamate group in drug design and how does it affect bioavailability?

A4: The carbamate group can act as a stable surrogate for an amide bond and can improve a molecule's ability to permeate cell membranes.[9][10][12] In prodrugs, it can be used to mask a functional group to prevent first-pass metabolism and enhance hydrolytic stability.[12][13] The stability of the carbamate bond itself can be modulated by the substituents on the nitrogen and oxygen, which in turn affects the release of the active drug and its overall pharmacokinetic profile.[8][10]

Data Presentation

Table 1: Comparison of Potential Prodrug Strategies for this compound

Prodrug MoietyLinkage TypeExpected Impact on SolubilityExpected Impact on Metabolic Stability
PhosphateEsterHigh IncreaseGenerally Stable until Cleavage by Phosphatases
Amino AcidEster or AmideModerate to High IncreaseVariable, Dependent on Amino Acid and Linker
Polyethylene Glycol (PEG)Ether or EsterHigh IncreaseCan Shield from Metabolic Enzymes
N,N-dimethylcarbamateCarbamateNo significant changeMay alter metabolic profile and release kinetics[14][15]

Experimental Protocols

Protocol 1: In-Vitro Metabolic Stability in Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, and NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (e.g., a modified this compound analog, final concentration 1 µM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Bioavailability Evaluation cluster_analysis Data Analysis & Iteration start 4-chlorophenyl diphenylcarbamate mod Structural Modification (e.g., Prodrug Moiety Addition) start->mod analog Synthesized Analog mod->analog solubility Aqueous Solubility Assay analog->solubility metabolism In-Vitro Metabolic Stability Assay (Microsomes, S9) analog->metabolism permeability Permeability Assay (e.g., PAMPA, Caco-2) solubility->permeability metabolism->permeability pk_studies In-Vivo Pharmacokinetic Studies (Animal Model) permeability->pk_studies data Analyze Data: - Solubility - Metabolic Stability - Permeability - Pharmacokinetics pk_studies->data decision Decision: Proceed or Redesign? data->decision redesign Iterative Redesign of Analog decision->redesign Poor Bioavailability redesign->mod

Caption: Experimental workflow for modifying and evaluating this compound.

prodrug_strategy parent 4-chlorophenyl diphenylcarbamate (Low Solubility) prodrug Prodrug Form (Parent + Solubilizing Moiety) parent->prodrug Chemical Modification absorption Improved Oral Absorption prodrug->absorption cleavage In-Vivo Cleavage (Enzymatic) absorption->cleavage release Release of Active Parent Drug in Systemic Circulation cleavage->release

Caption: Logic diagram of the prodrug strategy for enhancing bioavailability.

References

Validation & Comparative

Comparing the efficacy of "4-chlorophenyl diphenylcarbamate" and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This comparison focuses on three distinct analogs of 4-chlorophenyl carbamate, each demonstrating a unique biological effect:

  • 4-Chlorophenyl-N-methylcarbamate: A potent cholinesterase inhibitor.

  • N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523): An effective anti-Hepatitis B Virus (HBV) agent.

  • N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (Compound 4j): A promising kinase inhibitor with anti-glioma activity.

Due to the different biological targets and therapeutic areas, a direct side-by-side efficacy comparison is not feasible. Instead, this guide presents the available quantitative data for each compound within its specific context, along with the relevant experimental protocols and signaling pathways.

Data Presentation

The following tables summarize the quantitative efficacy and toxicity data for the discussed 4-chlorophenyl carbamate analogs based on available research.

Table 1: Efficacy of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) against Hepatitis B Virus (HBV) [1]

ParameterWild-Type HBVDrug-Resistant HBVLamivudine (3TC) - Wild-Type HBVLamivudine (3TC) - Drug-Resistant HBV
IC₅₀ 1.99 µM3.30 µM7.37 µM> 440 µM

Table 2: Acute Toxicity of IMB-0523 [1]

ParameterValueSpecies
LD₅₀ 448 mg/kgMice

Table 3: Efficacy of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (Compound 4j) against AKT2 Kinase [2]

ParameterValue
IC₅₀ (AKT2) ~12 µM

Note: Data for 4-Chlorophenyl-N-methylcarbamate as a cholinesterase inhibitor is qualitative in the available literature, describing it as a potent inhibitor without specific IC₅₀ values.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Cholinesterase Inhibition Assay (General Protocol)

This protocol is based on the Ellman method, a widely used spectrophotometric assay for measuring cholinesterase activity.[3]

Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (carbamates)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

  • Add the cholinesterase enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes).

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

In Vitro Anti-Hepatitis B Virus (HBV) Assay using HepG2.2.15 Cells

This protocol describes the evaluation of antiviral activity against HBV in a stable cell line that constitutively produces HBV particles.[4][5][6]

Principle: HepG2.2.15 cells are human hepatoma cells that are transfected with the HBV genome and continuously secrete HBV DNA and antigens. The efficacy of an antiviral compound is determined by measuring the reduction in HBV DNA levels in the cell culture supernatant.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., IMB-0523)

  • Positive control (e.g., Lamivudine)

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents for HBV DNA

Procedure:

  • Seed HepG2.2.15 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and the positive control. Include an untreated control.

  • Incubate the cells for a specified period (e.g., 6 days), changing the medium and reapplying the compounds every 2 days.

  • After the incubation period, collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a DNA extraction kit.

  • Quantify the amount of HBV DNA using qPCR.

  • The inhibition of HBV replication is calculated by comparing the HBV DNA levels in the treated wells to the untreated control.

  • IC₅₀ values are determined from the dose-response curve.

AKT2 Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a compound against the AKT2 kinase.[7][8][9][10]

Principle: The assay measures the phosphorylation of a specific substrate by the AKT2 enzyme. The amount of phosphorylation is quantified, and the inhibition is determined by the reduction in phosphorylation in the presence of the test compound.

Materials:

  • Recombinant human AKT2 enzyme

  • Kinase assay buffer

  • ATP

  • Substrate (e.g., a specific peptide or protein like GSK-3α)

  • Test compound (e.g., Compound 4j)

  • Detection reagent (e.g., phospho-specific antibody or ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the AKT2 enzyme, the test compound, and the kinase assay buffer.

  • Incubate for a short period to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

  • Stop the reaction.

  • Detect the amount of substrate phosphorylation using a suitable method. For example, if using a phospho-specific antibody, an ELISA-based detection can be employed. If using the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescent signal.

  • The percentage of inhibition is calculated by comparing the signal from the treated wells to the untreated control.

  • IC₅₀ values are determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Cholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by 4-Chlorophenyl-N-methylcarbamate Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolyzed by ACh Receptor ACh Receptor Acetylcholine (ACh)->ACh Receptor Binds to Excess ACh Excess Acetylcholine Acetylcholine (ACh)->Excess ACh Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inactive AChE Carbamylated AChE (Inactive) AChE->Inactive AChE Muscle Contraction Muscle Contraction ACh Receptor->Muscle Contraction Activates Continuous Stimulation Continuous Receptor Stimulation ACh Receptor->Continuous Stimulation Carbamate 4-Chlorophenyl- N-methylcarbamate Carbamate->AChE Inhibits Excess ACh->ACh Receptor Overstimulates

Fig. 1: Mechanism of Cholinesterase Inhibition.

Anti_Glioma_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT2 AKT2 PDK1->AKT2 Activates Downstream Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT2->Downstream Effectors Phosphorylates Apoptosis Apoptosis AKT2->Apoptosis Inhibition leads to Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Promotes Compound 4j Compound 4j Compound 4j->AKT2 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound Prep Compound Preparation (Serial Dilutions) Incubation Incubation with Test Compound Compound Prep->Incubation Assay Prep Assay Preparation (Cells/Enzymes/Reagents) Assay Prep->Incubation Reaction Initiation of Biological Reaction Incubation->Reaction Detection Signal Detection (Absorbance/Fluorescence/Luminescence) Reaction->Detection Data Analysis Data Analysis (% Inhibition, IC50) Detection->Data Analysis

References

Cross-Reactivity Profile of 4-Chlorophenyl Diphenylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of the carbamate compound, 4-chlorophenyl diphenylcarbamate. Carbamates are a well-established class of compounds primarily known for their potent inhibition of cholinesterases. This document summarizes the available experimental data on the interaction of carbamates, with a focus on diphenylcarbamate and 4-chlorophenyl-containing analogues, with various enzyme classes. The information is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.

Primary Enzymatic Target and Mechanism of Action

Carbamates, including this compound, are recognized as pseudo-irreversible inhibitors of cholinesterases, primarily targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The mechanism of inhibition involves the carbamoylation of the catalytic serine residue within the active site of these enzymes. This covalent modification renders the enzyme temporarily inactive, leading to an accumulation of the neurotransmitter acetylcholine in synaptic clefts.

Cross-Reactivity with Other Enzymes

While cholinesterases are the primary targets, the carbamate functional group is a privileged scaffold for the inhibition of a broader class of enzymes known as serine hydrolases. This extensive enzyme family plays crucial roles in various physiological processes.

Serine Hydrolases

Experimental evidence suggests that carbamates can exhibit cross-reactivity with other serine hydrolases beyond cholinesterases. Studies on various carbamate derivatives have demonstrated inhibitory activity against enzymes such as:

  • Lipases: Enzymes involved in the breakdown of fats.

  • Proteases: Including trypsin and chymotrypsin, which are involved in protein digestion.

  • Esterases: Such as cholesterol esterase.

The selectivity of a particular carbamate for different serine hydrolases is dictated by the chemical nature of the leaving group and the overall structure of the molecule.

Other Enzyme Systems

Cytochrome P450 (CYP450): Carbamate insecticides can be metabolized by the cytochrome P450 enzyme system. While this primarily involves the breakdown of the carbamate, the potential for inhibitory interactions with specific CYP450 isoforms exists, which could lead to drug-drug interactions. However, quantitative data on the direct inhibition of CYP450 enzymes by this compound is limited.

Endocrine System Interactions: Certain carbamates have been shown to exhibit endocrine-disrupting properties by interacting with hormone receptors. For instance, some N-phenyl carbamates have been identified as antagonists of the androgen receptor. This suggests that this compound could potentially interact with nuclear hormone receptors, a class of proteins that, while not enzymes, are critical drug targets.

Quantitative Analysis of Enzyme Inhibition

The following table summarizes the available quantitative data on the inhibition of various enzymes by diphenylcarbamate derivatives and other relevant carbamates. It is important to note that specific data for "this compound" is limited, and therefore, data for structurally similar compounds are presented to provide a comparative context.

Compound/ClassEnzymeIC50 / KiCommentsReference
2-(phenylcarbamoyl)phenyl diphenylcarbamate Butyrylcholinesterase (BChE)IC50: 1.60 µMA structurally similar diphenylcarbamate derivative showing potent BChE inhibition.
Carbamates (general) Acetylcholinesterase (AChE)Varies (nM to µM range)Potent inhibitors of AChE.
Carbamates (general) Butyrylcholinesterase (BChE)Varies (nM to µM range)Potent inhibitors of BChE.
Carbamates (general) Other Serine Hydrolases (e.g., Lipase, Trypsin)VariesKnown to inhibit a broad range of serine hydrolases.
N-phenyl carbamates Androgen ReceptorAntagonist activity reportedDemonstrates potential for endocrine disruption.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) and control inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

  • Add the test compound dilutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamate 4-Chlorophenyl diphenylcarbamate Carbamate->AChE Inhibits

Caption: Cholinergic synapse showing the inhibitory action of this compound on acetylcholinesterase (AChE).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE - ATCI (Substrate) - DTNB - Buffer - Test Compound Plate_Setup Plate Setup (96-well): Add Buffer, DTNB, AChE, and Test Compound Reagents->Plate_Setup Incubation Pre-incubation Plate_Setup->Incubation Reaction_Start Initiate Reaction: Add ATCI Substrate Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Conclusion

This compound, as a member of the carbamate class, is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase. Its cross-reactivity profile is likely to extend to other members of the serine hydrolase enzyme family. While quantitative data for this specific compound is not extensively available, the provided information on structurally related compounds offers a valuable framework for assessing its potential enzymatic interactions. Researchers should consider the likelihood of off-target effects on other serine hydrolases and the potential for endocrine disruption when utilizing this compound. Further experimental validation is recommended to precisely delineate the selectivity profile of this compound.

Comparative Guide: Activity of Phenylcarbamate Derivatives in Cancer Cell Lines with a Focus on 4-Chlorophenyl Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the activity of phenylcarbamate derivatives in various cancer cell lines, with a particular focus on analogues containing a 4-chlorophenyl moiety. Due to a lack of specific experimental data for "4-chlorophenyl diphenylcarbamate" in publicly available research, this document summarizes the activities of structurally related compounds to offer insights into their potential as anticancer agents. The guide includes a compilation of reported activities, detailed experimental protocols for assessing cytotoxicity and mechanisms of action, and a representative signaling pathway.

Comparative Activity of Phenylcarbamate Derivatives

While specific data for this compound is unavailable, research on related carbamate compounds provides valuable insights into their potential anticancer activities. The presence of a 4-chlorophenyl group in several carbamate derivatives has been associated with cytotoxic and anti-proliferative effects across a range of cancer cell lines.

Table 1: Summary of Anticancer Activities of Related Phenylcarbamate Derivatives

Compound Class/DerivativeCell Line(s)Observed ActivityReported Mechanism of Action
N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine Human melanoma and colon cancer cell linesPotent anticancer activity, more so than dacarbazine in melanoma lines.[1]Induces apoptosis without affecting the cell cycle.[1]
Aryl carbamates with chlorine substitutions MDA-MB-231 (breast cancer), A-375 (melanoma), U-87 MG (glioblastoma)Moderate anti-proliferative activity.Not specified.
Steroidal carbamates CT26WT (mouse colon carcinoma)Inhibitory effects on cell growth.Not specified.
Carbamate derivatives of podophyllotoxin HL-60 (leukemia), A-549 (lung cancer), HeLa (cervical cancer), HCT-8 (colon cancer)Some compounds were more potent than the anticancer drug etoposide.Induces G2/M phase cell cycle arrest and apoptosis; inhibits microtubule formation and DNA topoisomerase-II.[2]
4-Chlorophenyl-N-methylcarbamate Not specified in cancer studiesCholinesterase inhibitor.[3]Inhibition of acetylcholinesterase.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the cytotoxic activity and mechanism of action of novel chemical compounds in cancer cell lines.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]

Protocol:

  • Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.[1]

  • Washing: Wash the cells once with cold 1X PBS.[1]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[9]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[9]

  • PI Staining: Add 5 µL of Propidium Iodide Staining Solution.[9]

  • Analysis: Analyze the cells immediately by flow cytometry.[1]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][10]

Principle: Propidium iodide stoichiometrically binds to DNA.[3] The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

  • Cell Harvesting and Fixation: Harvest approximately 1x10^6 cells and fix them in ice-cold 70% ethanol while gently vortexing.[10][11] Fix for at least 30 minutes at 4°C.[10]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[10]

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.[10]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, showing peaks for G0/G1, S, and G2/M phases.

Analysis of Apoptotic Signaling Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.[12][13]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13] The intensity of the bands can be quantified using densitometry software.

Signaling Pathway Visualization

Based on the literature for related cytotoxic carbamates, a common mechanism of action is the induction of apoptosis. The following diagram illustrates a simplified, representative apoptotic signaling pathway that could be investigated for a novel carbamate compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 activation receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 caspase8->caspase3 stress Cellular Stress (e.g., Compound Treatment) bcl2 Bcl-2 family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apoptosome Apoptosome formation (Apaf-1, Cyto c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase9->caspase3 caspase9->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and mechanistic evaluation of a novel compound's anticancer activity.

Experimental_Workflow start Synthesize/Obtain This compound cell_culture Culture Cancer Cell Lines (e.g., A-549, MDA-MB-231, HCT-116) start->cell_culture mtt Cell Viability Assay (MTT) Determine IC50 values cell_culture->mtt apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis_assay If cytotoxic cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle If cytotoxic western Western Blot Analysis (Apoptotic markers) apoptosis_assay->western cell_cycle->western data_analysis Data Analysis and Interpretation western->data_analysis conclusion Conclusion on Activity and Mechanism data_analysis->conclusion

Caption: A logical workflow for investigating the anticancer properties of a test compound.

References

Unveiling the Potency of 4-Chlorophenyl Diphenylcarbamate: An In Vitro and In Vivo Efficacy Comparison with Leading Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of neurodegenerative disease therapeutics, a comprehensive understanding of the efficacy of novel compounds is paramount. This guide provides an objective comparison of the in vitro and in vivo efficacy of the putative cholinesterase inhibitor, 4-chlorophenyl diphenylcarbamate, benchmarked against established Alzheimer's disease medications: Donepezil, Rivastigmine, Galantamine, and Tacrine.

This analysis is based on available experimental data, offering a side-by-side view of their inhibitory potential against key enzymes and their observed effects in preclinical models. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.

In Vitro Efficacy: A Tale of Two Cholinesterases

The primary mechanism of action for this class of compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The in vitro efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

For a comprehensive comparison, the following table summarizes the reported IC50 values for established cholinesterase inhibitors against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). It is important to note that variations in experimental conditions can influence these values.

CompoundhAChE IC50 (µM)hBChE IC50 (µM)Selectivity (AChE/BChE)
2-(phenylcarbamoyl)phenyl diphenylcarbamate -1.60[1]-
Donepezil 0.0067[2]-Highly Selective for AChE[2]
Rivastigmine 0.0043[2]-Dual Inhibitor[2]
Galantamine --Selective for AChE
Tacrine 0.077[2]-Dual Inhibitor[2]

In Vivo Efficacy: From Bench to Preclinical Models

Evaluating the in vivo efficacy of cholinesterase inhibitors involves assessing their ability to modulate cholinergic activity in living organisms and, consequently, improve cognitive function in animal models of neurodegeneration. Common behavioral tests in rodents include the Morris water maze, passive avoidance test, and Y-maze to evaluate learning and memory.

Specific in vivo studies on this compound or its close analogs are not extensively reported in publicly accessible literature. However, the in vivo profiles of the comparator drugs have been well-characterized. For instance, a comparative study in rats demonstrated the following order of potency in inducing central cholinergic effects (tremor): Rivastigmine > Donepezil > Tacrine[3].

The following table provides a summary of in vivo observations for the established cholinesterase inhibitors. Due to the variability in experimental designs, direct quantitative comparisons should be made with caution.

CompoundAnimal ModelKey FindingsReference
Donepezil Tg2576 mice (AD model)Improved contextual and cued memory deficits.[4][5]
Rivastigmine RatPotent induction of central cholinergic effects (tremor).[3]
Galantamine RatShowed effects on locomotion.[6]
Tacrine RatInduced marked salivation and lacrimation, indicating peripheral cholinergic effects.[3]

Experimental Protocols

To ensure transparency and reproducibility, the methodologies for the key experiments cited are detailed below.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine cholinesterase activity.

Principle: The assay measures the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the respective cholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

General Protocol:

  • Reagent Preparation: Prepare phosphate buffer (typically pH 8.0), DTNB solution, substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), and solutions of the test compounds and reference inhibitors at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution.

    • Add the cholinesterase enzyme solution (AChE from electric eel or BChE from equine serum) to each well and incubate for a specified period (e.g., 15 minutes at 25°C).

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay in 96-Well Plate cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - DTNB - Substrate - Inhibitors Mix Add Buffer, DTNB, and Inhibitor Reagents->Mix Enzyme Prepare Enzyme Solution (AChE or BChE) Incubate1 Add Enzyme & Incubate Enzyme->Incubate1 Mix->Incubate1 React Add Substrate to Initiate Reaction Incubate1->React Measure Measure Absorbance at 412 nm React->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Value Calculate->Determine

Workflow for In Vitro Cholinesterase Inhibition Assay.

In Vivo Behavioral Testing in Rodent Models

Principle: To assess the pro-cognitive effects of cholinesterase inhibitors, animal models of cognitive impairment are often used. A common approach is to induce a cholinergic deficit in rodents using a muscarinic receptor antagonist like scopolamine. The ability of the test compound to reverse the scopolamine-induced memory impairment is then evaluated in various behavioral tasks.

Commonly Used Behavioral Tests:

  • Morris Water Maze: This test assesses spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape.

  • Passive Avoidance Test: This test evaluates fear-aggravated memory. Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock).

  • Y-Maze: This test measures spatial working memory by assessing the animal's tendency to explore novel arms of the maze.

General Protocol:

  • Animal Acclimatization: House the animals (typically mice or rats) in a controlled environment for a period of acclimatization before the experiment.

  • Drug Administration: Administer the test compound or vehicle control at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Amnesia (if applicable): After a specific time following drug administration, induce amnesia by administering scopolamine.

  • Behavioral Testing: Conduct the chosen behavioral test to assess learning and memory.

  • Data Analysis: Analyze the behavioral data (e.g., escape latency in the Morris water maze, step-through latency in the passive avoidance test) to determine the effect of the test compound on cognitive performance.

Signaling Pathway

The therapeutic effect of cholinesterase inhibitors is rooted in their ability to enhance cholinergic signaling at the synapse. By inhibiting the breakdown of acetylcholine, these drugs increase its concentration in the synaptic cleft, leading to prolonged activation of postsynaptic acetylcholine receptors (both muscarinic and nicotinic). This enhanced signaling is believed to underlie the observed improvements in cognitive function.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_release ACh ACh_vesicle->ACh_release Exocytosis AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh_release->AChR Binding Choline_uptake Choline Reuptake AChE->Choline_uptake Choline + Acetate Signal Postsynaptic Signaling (Cognitive Function) AChR->Signal Inhibitor Cholinesterase Inhibitor (e.g., this compound) Inhibitor->AChE Inhibition Choline_uptake->ACh_synthesis

Cholinergic Synaptic Transmission and the Action of Cholinesterase Inhibitors.

Conclusion

The available in vitro data for a close analog suggests that this compound holds promise as a potent and selective inhibitor of butyrylcholinesterase. This positions it as an interesting candidate for further investigation, particularly as the role of BChE in the pathology of Alzheimer's disease gains increasing attention. However, the lack of specific in vivo efficacy and safety data for this compound underscores the need for further preclinical studies.

In comparison, the established drugs Donepezil, Rivastigmine, Galantamine, and Tacrine have well-documented in vitro and in vivo profiles, providing a solid benchmark for the development of new cholinesterase inhibitors. Future research should focus on synthesizing and evaluating this compound to directly assess its in vitro potency and selectivity, followed by comprehensive in vivo studies in relevant animal models to determine its therapeutic potential for the treatment of neurodegenerative diseases.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Overview

4-chlorophenyl diphenylcarbamate is a carbamate derivative characterized by a central carbamate moiety (-OC(O)N<) flanked by a 4-chlorophenyl group and two phenyl groups attached to the nitrogen atom. The biological activity of carbamate derivatives is often influenced by the nature of the substituents on both the oxygen and nitrogen atoms of the carbamate core. Variations in these substituents can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

For this comparative analysis, we will examine compounds with structural similarities, focusing on variations in the aryl group attached to the carbamate oxygen and the substituents on the nitrogen.

dot graph { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];

"4-chlorophenyl\ndiphenylcarbamate" [pos="0,0!", fillcolor="#FBBC05"]; "URB597" [pos="-3,2!"]; "Rivastigmine" [pos="3,2!"]; "Compound 1af" [pos="-3,-2!"]; "Compound 22" [pos="3,-2!"];

"4-chlorophenyl\ndiphenylcarbamate" -- "URB597" [label=" Structural Similarity:\nDiphenyl Carbamate Core"]; "4-chlorophenyl\ndiphenylcarbamate" -- "Rivastigmine" [label=" Structural Similarity:\nCarbamate Moiety"]; "4-chlorophenyl\ndiphenylcarbamate" -- "Compound 1af" [label=" Structural Similarity:\nN-Aryl Carbamate"]; "4-chlorophenyl\ndiphenylcarbamate" -- "Compound 22" [label=" Structural Similarity:\n4-chlorophenyl Group"]; }

Figure 1. Structural relationships of this compound with selected bioactive analogs.

Comparative Biological Activity

The following tables summarize the quantitative biological activity of selected compounds structurally related to this compound. These activities highlight the potential for this class of compounds in enzyme inhibition and antimicrobial applications.

Enzyme Inhibition Activity

Carbamate derivatives are well-known inhibitors of serine hydrolases, such as fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE), which are important targets in the development of therapeutics for pain, anxiety, and neurodegenerative diseases.

Table 1: Comparative Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)Reference
URB597Fatty Acid Amide Hydrolase (FAAH)4.6[1]
RivastigmineAcetylcholinesterase (AChE)~500,000[2][3]
Unnamed Carbamate DerivativesAcetylcholinesterase (AChE)12.0 - 61.3[3]

IC50: Half-maximal inhibitory concentration.

Antimicrobial Activity

N-aryl carbamates and compounds containing a 4-chlorophenyl moiety have demonstrated significant antifungal and antibacterial properties. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity Data

CompoundOrganismMIC (µg/mL)Reference
Compound 1af (an N-aryl carbamate)Fusarium graminearum12.50 (EC50)[4]
Compound 22 (contains a 4-chlorophenyl moiety)E. coli12.5[5]
Compound 22 (contains a 4-chlorophenyl moiety)P. mirabilis12.5[5]
4-chlorocinnamanilide derivativeStaphylococcus aureusSubmicromolar[2]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the FAAH enzyme.[6][7][8]

Workflow:

FAAH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare FAAH enzyme solution D Incubate FAAH enzyme with test compound A->D B Prepare test compound dilutions B->D C Prepare fluorescent substrate (e.g., AMC-arachidonoyl amide) E Add fluorescent substrate to initiate reaction C->E D->E F Measure fluorescence intensity over time E->F G Calculate IC50 value F->G

Figure 2. Workflow for a fluorometric FAAH inhibition assay.

Protocol:

  • Enzyme and Compound Preparation: Purified recombinant FAAH is diluted to the desired concentration in an appropriate assay buffer. Test compounds are serially diluted in a suitable solvent (e.g., DMSO).

  • Incubation: The FAAH enzyme solution is pre-incubated with the test compound dilutions for a specified period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as AMC-arachidonoyl amide.

  • Detection: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition for each compound concentration is determined. The IC50 value is then calculated by fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[9][10][11]

Workflow:

AChE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare AChE enzyme solution D Incubate AChE with test compound A->D B Prepare test compound dilutions B->D C Prepare DTNB (Ellman's reagent) and Acetylthiocholine (substrate) E Add DTNB and Acetylthiocholine C->E D->E F Measure absorbance at 412 nm E->F G Calculate IC50 value F->G

Figure 3. Workflow for the Ellman's method-based AChE inhibition assay.

Protocol:

  • Reagent Preparation: Solutions of AChE, the test compound, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATCI) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The enzyme is pre-incubated with the test compound.

  • Reaction: DTNB and ATCI are added to the enzyme-inhibitor mixture. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm.

  • Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. IC50 values are determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

Workflow:

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of the test compound in broth C Inoculate each dilution with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time for the microorganism C->D E Visually inspect for turbidity or measure absorbance D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 4. Workflow for the broth microdilution MIC assay.

Protocol:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

This comparative guide highlights the potential of this compound and its analogs as a promising scaffold for the development of novel therapeutic agents. The presented data on structurally related compounds suggest that this chemical class warrants further investigation for its enzyme-inhibiting and antimicrobial properties. The detailed experimental protocols provided herein offer a foundation for researchers to systematically evaluate the biological activity of this compound and its derivatives, paving the way for the discovery of new and effective drugs. Future studies should focus on the synthesis and direct biological evaluation of this compound to confirm the activities inferred from its structural analogs.

References

Illuminating the Molecular Architecture: A Comparative Guide to the Characterization of 4-chlorophenyl diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a synthesized compound's molecular structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for verifying the structure of the synthesized target compound, 4-chlorophenyl diphenylcarbamate. To offer a broader context for its physicochemical properties, we compare its expected analytical data with that of two alternative compounds: the parent structure, Phenyl Diphenylcarbamate, and a bioisosteric analogue, N,N-Diphenyl-4-chlorobenzamide.

The synthesis of this compound, a novel carbamate derivative, holds potential for applications in medicinal chemistry, where the carbamate moiety is a well-established functional group in numerous therapeutic agents. The introduction of a 4-chloro substituent on the phenyl ring is anticipated to modulate its electronic properties and metabolic stability, making it a compound of interest for further investigation. This guide outlines a detailed synthetic protocol and the subsequent analytical workflow for unequivocal structure elucidation.

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of this compound involves the reaction of diphenylamine with 4-chlorophenyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Diphenylamine

  • 4-chlorophenyl chloroformate

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorophenyl chloroformate (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Further purify the product by recrystallization if necessary.

Analytical Characterization

The synthesized this compound is characterized using a suite of standard analytical techniques to confirm its molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or KBr pellet.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the synthesized compound.

Data Presentation: A Comparative Analysis

The following tables summarize the expected (predicted) analytical data for this compound and compare it with the experimental data of Phenyl Diphenylcarbamate and N,N-Diphenyl-4-chlorobenzamide.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

CompoundAromatic Protons (Diphenylamino)Aromatic Protons (Phenyl/Chlorophenyl)
This compound (Predicted) 7.20-7.40 (m, 10H)7.10 (d, J=8.8 Hz, 2H), 7.35 (d, J=8.8 Hz, 2H)
Phenyl Diphenylcarbamate 7.25-7.45 (m, 10H)7.15-7.25 (m, 1H), 7.30-7.40 (m, 4H)
N,N-Diphenyl-4-chlorobenzamide 7.15-7.35 (m, 10H)7.40 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.4 Hz, 2H)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

CompoundCarbonyl (C=O)Aromatic Carbons
This compound (Predicted) 152.5122.0, 126.5, 129.5, 130.0, 133.0, 142.0, 149.0
Phenyl Diphenylcarbamate 153.2121.7, 125.9, 129.2, 129.6, 142.5, 151.1
N,N-Diphenyl-4-chlorobenzamide 169.8127.0, 128.5, 129.8, 130.2, 135.5, 137.0, 143.0

Table 3: IR and MS Data

CompoundIR (C=O stretch, cm⁻¹)MS (m/z) [M+H]⁺
This compound (Predicted) ~1735324.0891
Phenyl Diphenylcarbamate ~1730290.1176
N,N-Diphenyl-4-chlorobenzamide ~1660308.0942

Mandatory Visualization

The logical workflow for the synthesis and structural confirmation of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation Reactants Diphenylamine + 4-chlorophenyl chloroformate Reaction Reaction in DCM with Triethylamine Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography & Recrystallization Workup->Purification Product Synthesized This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry (HRMS) Product->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and structural elucidation of this compound.

Comparative Bioactivity of 4-Chlorophenyl Diphenylcarbamate and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of direct comparative studies on the bioactivity of 4-chlorophenyl diphenylcarbamate and its ortho (2-chloro) and meta (3-chloro) isomers. While the broader class of carbamates and compounds containing chlorophenyl moieties have been investigated for various biological activities, specific data directly comparing these three isomers is not available. This guide, therefore, summarizes the general bioactivity of related compounds to provide a contextual understanding but cannot offer a direct, data-driven comparison of the specified isomers due to the absence of experimental evidence in the reviewed literature.

Introduction to Carbamates and Chlorophenyl Compounds

Carbamates are a class of organic compounds derived from carbamic acid. They are structurally characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is found in a variety of biologically active molecules, including pharmaceuticals and pesticides. The position of the chlorine atom on the phenyl ring in chlorophenyl-containing compounds can significantly influence their physicochemical properties and, consequently, their biological activity. Positional isomerism can affect factors such as metabolic stability, receptor binding affinity, and overall toxicity.

Bioactivity of Structurally Related Compounds

Although no direct comparative data exists for the target molecules, examining the bioactivity of structurally similar compounds can offer potential insights.

Carbamate Derivatives

Many carbamate-containing molecules have been investigated for their therapeutic potential. For instance, some carbamate derivatives have been explored as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects.

Chlorophenyl-Containing Compounds

The presence and position of a chlorine atom on a phenyl ring is a common feature in many bioactive compounds. The specific bioactivity is highly dependent on the overall molecular structure.

  • Antimicrobial Activity: Various compounds incorporating a 4-chlorophenyl group have demonstrated antimicrobial properties. The chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

  • Anticancer Activity: The 4-chlorophenyl moiety is present in some compounds investigated for their anticancer effects. For example, derivatives of pyrazole containing a 4-chlorophenyl group have been studied for their ability to inhibit kinases involved in cancer cell signaling.

  • Enzyme Inhibition: The position of the chlorine atom has been shown to be critical for the inhibitory activity of some enzyme inhibitors. For example, in a series of inhibitors for a particular enzyme, the para-substituted (4-chloro) isomer might exhibit greater potency compared to the ortho or meta isomers due to more favorable interactions within the enzyme's active site.

Data Presentation

Due to the lack of specific experimental data comparing the bioactivity of this compound and its isomers, a quantitative data table cannot be constructed.

Experimental Protocols

Detailed experimental methodologies for the key experiments cited for related compounds would typically include assays to determine enzyme inhibition (e.g., IC50 values), antimicrobial activity (e.g., minimum inhibitory concentration - MIC), and cytotoxic effects on cancer cell lines (e.g., GI50 values). However, without specific studies on the target isomers, a relevant experimental protocol cannot be provided.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways or experimental workflows is contingent on the availability of data demonstrating the mechanism of action of the compounds . As no such data was found for this compound and its isomers, the generation of these visualizations is not possible.

Conclusion

A Comparative Guide to the Synthesis of 4-chlorophenyl diphenylcarbamate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 4-chlorophenyl diphenylcarbamate, a molecule of interest for researchers in medicinal chemistry and materials science. The document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows. This information is intended to assist researchers in selecting the most suitable method based on available starting materials, desired yield, and experimental setup.

Method 1: Synthesis from Diphenylcarbamoyl Chloride and 4-Chlorophenol

This approach involves the nucleophilic substitution of the chlorine atom in diphenylcarbamoyl chloride by the phenoxide ion derived from 4-chlorophenol. The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the phenol.

Experimental Protocol

To a solution of 4-chlorophenol (1.29 g, 10 mmol) in a suitable solvent such as dichloromethane or toluene (50 mL) is added a base, for instance, triethylamine (1.5 mL, 11 mmol) or pyridine. The mixture is stirred at room temperature for 15-30 minutes. Subsequently, diphenylcarbamoyl chloride (2.32 g, 10 mmol) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature or heated to reflux for a period of 2 to 24 hours, with the progress being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Method 2: Synthesis from Diphenylamine and 4-Chlorophenyl Chloroformate

This alternative route involves the reaction of a secondary amine, diphenylamine, with an activated carbonyl compound, 4-chlorophenyl chloroformate. This reaction also typically requires a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

In a reaction vessel, diphenylamine (1.69 g, 10 mmol) is dissolved in an appropriate solvent like tetrahydrofuran or dichloromethane (50 mL). A base, such as pyridine (0.8 mL, 10 mmol) or an excess of a non-nucleophilic base like N,N-diisopropylethylamine, is added to the solution. The mixture is cooled in an ice bath, and 4-chlorophenyl chloroformate (1.91 g, 10 mmol) is added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 to 12 hours. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is worked up by washing with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Comparative Data

The following table summarizes the key quantitative data for the two synthetic methods, based on typical yields and conditions for analogous reactions reported in the literature.[1]

ParameterMethod 1: From Diphenylcarbamoyl ChlorideMethod 2: From Diphenylamine
Starting Materials Diphenylcarbamoyl chloride, 4-ChlorophenolDiphenylamine, 4-Chlorophenyl chloroformate
Typical Reagents Triethylamine or PyridinePyridine or DIPEA
Typical Solvents Dichloromethane, TolueneTetrahydrofuran, Dichloromethane
Reaction Temperature Room Temperature to Reflux0 °C to Room Temperature
Typical Reaction Time 2 - 24 hours2 - 12 hours
Reported Yield Range High (up to 99% for similar O-aryl carbamates)[1]Moderate to High
Purification Method Recrystallization or Column ChromatographyRecrystallization

Visualization of Synthetic Pathways

The logical workflows for the two synthetic methods are depicted below using Graphviz diagrams.

Method1 cluster_reactants Reactants cluster_process Process cluster_product Product R1 Diphenylcarbamoyl Chloride Mix Reaction in Solvent (e.g., DCM) R1->Mix R2 4-Chlorophenol R2->Mix Base Base (e.g., Triethylamine) Base->Mix Workup Aqueous Workup & Purification Mix->Workup Reaction Completion P 4-chlorophenyl diphenylcarbamate Workup->P Isolation

Caption: Workflow for the synthesis of this compound via Method 1.

Method2 cluster_reactants Reactants cluster_process Process cluster_product Product R1 Diphenylamine Mix Reaction in Solvent (e.g., THF) R1->Mix R2 4-Chlorophenyl Chloroformate R2->Mix Base Base (e.g., Pyridine) Base->Mix Workup Aqueous Workup & Purification Mix->Workup Reaction Completion P 4-chlorophenyl diphenylcarbamate Workup->P Isolation

Caption: Workflow for the synthesis of this compound via Method 2.

References

Comparative Toxicity Assessment: 4-chlorophenyl diphenylcarbamate and Alternative Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 4-chlorophenyl diphenylcarbamate and other commercially available carbamate insecticides. Due to the limited publicly available quantitative toxicity data for this compound, this guide focuses on a detailed comparison of well-characterized alternatives: Carbaryl, Carbofuran, Propoxur, and Aldicarb. The information presented herein is intended to support researchers and professionals in drug development and toxicology in making informed decisions.

Carbamates are a class of pesticides that act by inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and characteristic signs of toxicity.[1][2] While the fundamental mechanism of action is the same across carbamates, their acute toxicity can vary significantly based on their chemical structure.

Quantitative Toxicity Data: A Comparative Overview

The acute oral toxicity of the selected carbamate insecticides is presented in Table 1. The data, expressed as LD50 (the dose required to be lethal to 50% of the test population), is primarily from studies conducted on rats. A lower LD50 value indicates higher toxicity.

CompoundChemical StructureCAS NumberAcute Oral LD50 (Rat, mg/kg)Reference
Carbaryl 1-naphthyl methylcarbamate63-25-2250 - 850--INVALID-LINK--
Carbofuran 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate1563-66-28 - 14--INVALID-LINK--
Propoxur 2-isopropoxyphenyl methylcarbamate114-26-190 - 128--INVALID-LINK--
Aldicarb 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime116-06-30.9--INVALID-LINK--

Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method, a stepwise procedure to assess the acute oral toxicity of a substance.

1. Principle: A stepwise procedure is used with a group of three animals of a single sex per step. Depending on the mortality and/or moribund status of the animals, a decision is made to either dose the next group at a lower or higher dose level or to stop the test.

2. Animal Model: Healthy, young adult rats of a standard laboratory strain are used. Females are generally preferred. The animals are acclimatized to the laboratory conditions for at least 5 days before the test.

3. Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).

4. Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Special attention is given to the first 4 hours after dosing.

5. Data Analysis: The LD50 is determined based on the mortality observed at different dose levels. The method allows for the classification of the substance into one of a series of toxicity classes.

Cholinesterase Inhibition Assay

This in vitro assay is used to determine the potency of a compound in inhibiting the acetylcholinesterase enzyme.

1. Principle: The assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

2. Reagents and Materials:

  • Acetylcholinesterase (AChE) enzyme (from electric eel or other sources)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate and a microplate reader

3. Procedure:

  • Add the buffer, test compound at various concentrations, and AChE enzyme to the wells of a 96-well plate.

  • Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate (ATCI) and DTNB.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

4. Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Carbamate_Toxicity_Pathway cluster_synapse Cholinergic Synapse cluster_effects Physiological Effects Carbamate Carbamate AChE Acetylcholinesterase Carbamate->AChE Inhibition ACh Acetylcholine ACh->AChE Hydrolysis (Blocked) AChR Acetylcholine Receptor ACh->AChR Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Nervous_System_Overstimulation Nervous_System_Overstimulation Postsynaptic_Neuron->Nervous_System_Overstimulation Toxic_Symptoms Salivation, Lacrimation, Urination, Defecation, GI Upset, Emesis (SLUDGE) Nervous_System_Overstimulation->Toxic_Symptoms

Caption: Signaling pathway of carbamate-induced acetylcholinesterase inhibition.

Acute_Oral_Toxicity_Workflow Start Start Animal_Acclimatization Animal Acclimatization (min. 5 days) Start->Animal_Acclimatization Dose_Formulation Test Substance Dose Formulation Animal_Acclimatization->Dose_Formulation Dosing Single Oral Gavage (3 animals/group) Dose_Formulation->Dosing Observation Observation Period (14 days) Dosing->Observation Data_Collection Record Mortality, Clinical Signs, Body Weight Observation->Data_Collection Decision Mortality/ Moribundity? Data_Collection->Decision Stop_Test Stop Test & Determine Toxicity Class Decision->Stop_Test Yes Dose_Lower Dose New Group at Lower Level Decision->Dose_Lower No (at starting dose) Dose_Higher Dose New Group at Higher Level Decision->Dose_Higher No (at lower dose) Dose_Lower->Dosing Dose_Higher->Dosing

Caption: Experimental workflow for acute oral toxicity assessment (OECD 423).

References

Safety Operating Guide

Comprehensive Safety Protocol for Handling 4-Chlorophenyl Diphenylcarbamate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potentially hazardous compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of 4-chlorophenyl diphenylcarbamate, a compound demanding rigorous adherence to safety protocols due to its likely toxicological profile, inferred from structurally similar chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Respiratory Protection NIOSH/MSHA Approved RespiratorA full-facepiece respirator with cartridges suitable for organic vapors and particulates is recommended, especially when handling powders or in poorly ventilated areas.[2][3]
Eye Protection Chemical Safety Goggles or Full-Face ShieldMust provide a complete seal around the eyes to protect against splashes and dust.[3][4]
Skin and Body Protection Chemical-Resistant Suit/CoverallsA Tyvek or similar non-woven fabric suit provides a barrier against splashes and dust.[3][5] For handling concentrates, a chemical-resistant apron should be worn.[6]
Hand Protection Chemical-Resistant GlovesUnlined, liquid-proof neoprene, butyl, PVC, or nitrile gloves are recommended.[2][5] Sleeves should be worn outside of gloves to prevent chemicals from entering.[2]
Foot Protection Closed-toe, Chemical-Resistant Shoes/BootsTo protect against spills.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.

Experimental Workflow Diagram:

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheets (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon After experiment emergency_spill Spill Containment handle_dissolve->emergency_spill In case of spill emergency_exposure Exposure Response (Eye Wash, Shower) handle_dissolve->emergency_exposure In case of exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose emergency_contact Contact EHS emergency_spill->emergency_contact emergency_exposure->emergency_contact

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-chlorophenyl diphenylcarbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.